2,4-Diisopropylphenol
説明
Structure
3D Structure
特性
IUPAC Name |
2,4-di(propan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUMBYCOWGLRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042273 | |
| Record name | 2,4-Diisopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2934-05-6 | |
| Record name | 2,4-Diisopropylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2934-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diisopropylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diisopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-diisopropylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIISOPROPYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD41XSG2L8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Diisopropylphenol via Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-diisopropylphenol, a key intermediate in various industrial applications, through the Friedel-Crafts alkylation of phenol (B47542). This document details the underlying reaction mechanisms, explores various catalytic systems, presents quantitative data from key studies, and provides detailed experimental protocols.
Introduction
This compound is a significant chemical intermediate, notably serving as a precursor in the synthesis of various pharmaceuticals and specialty chemicals. The primary route for its industrial production is the Friedel-Crafts alkylation of phenol with an isopropylating agent. This electrophilic aromatic substitution reaction, while well-established, presents challenges in achieving high selectivity for the desired 2,4-isomer due to the concurrent formation of other isomers, primarily 2,6-diisopropylphenol (propofol), and other polyalkylated byproducts. This guide aims to provide a detailed technical resource for professionals engaged in the research and development of processes involving the synthesis of this compound.
Reaction Mechanism and Pathways
The Friedel-Crafts alkylation of phenol with an isopropylating agent, such as isopropanol (B130326) or propylene, proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a Brønsted or Lewis acid.
The generally accepted mechanism involves the following key steps:
-
Generation of the Electrophile: The acid catalyst facilitates the formation of an isopropyl carbocation from the alkylating agent. In the case of isopropanol, the alcohol is protonated by the acid, followed by the loss of a water molecule to form the carbocation. With propylene, direct protonation of the double bond yields the same electrophile.
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the isopropyl carbocation. The hydroxyl group of phenol is an ortho-, para-directing group, leading to the formation of a resonance-stabilized intermediate, a cyclohexadienyl cation (also known as a sigma complex or arenium ion).
-
Deprotonation: A base, which can be the conjugate base of the acid catalyst or another molecule in the reaction mixture, removes a proton from the cyclohexadienyl cation, restoring the aromaticity of the ring and yielding the isopropylphenol product.
This process can occur twice on the phenol ring to yield diisopropylphenol isomers. The initial isopropylation can occur at either the ortho or para position, leading to 2-isopropylphenol (B134262) and 4-isopropylphenol, respectively. A second isopropylation of these intermediates then leads to the formation of this compound and 2,6-diisopropylphenol.
dot
Caption: General mechanism of Friedel-Crafts alkylation of phenol.
Catalytic Systems
The choice of catalyst is a critical factor in controlling the conversion of phenol and the selectivity towards this compound. Both homogeneous and heterogeneous catalysts have been extensively studied.
Homogeneous Catalysts
Traditional Friedel-Crafts alkylations often employ homogeneous Lewis acids such as aluminum chloride (AlCl₃) and Brønsted acids like sulfuric acid (H₂SO₄).[1] While effective in promoting the reaction, these catalysts suffer from several drawbacks, including difficulties in separation from the reaction mixture, catalyst recovery, and disposal of acidic waste streams. Moreover, they often lead to a mixture of products with low selectivity for the desired isomer.[1]
Heterogeneous Catalysts
To overcome the limitations of homogeneous catalysts, significant research has focused on solid acid catalysts. These heterogeneous systems offer advantages such as ease of separation, reusability, and often, improved selectivity.
-
Zeolites: Zeolites, such as H-beta and H-mordenite, have been widely investigated for the vapor-phase isopropylation of phenol.[2][3] Their shape-selective properties can influence the product distribution. For instance, the larger pore size of H-beta (7.5 Å) compared to H-mordenite (6.5 Å) has been shown to favor the formation of diisopropylphenol isomers.[2]
-
Heteropolyacid-Clay Composites: A composite catalyst consisting of cesium-modified heteropolyacid supported on K-10 clay has demonstrated high activity in the liquid-phase alkylation of phenol.[1]
-
Other Solid Acids: Other solid acid catalysts, including modified zeolites and sulfated metal oxides, have also been explored to promote greener and more sustainable synthesis processes.
Quantitative Data on Synthesis Performance
The following tables summarize quantitative data from various studies on the synthesis of diisopropylphenol isomers via Friedel-Crafts alkylation of phenol, highlighting the influence of different catalysts and reaction conditions on phenol conversion and product selectivity.
Table 1: Vapor-Phase Isopropylation of Phenol with Isopropyl Alcohol (IPA) over Zeolite Catalysts
| Catalyst | Phenol:IPA Molar Ratio | Temperature (°C) | WHSV (h⁻¹) | Phenol Conversion (%) | DIPP Selectivity (%) | Reference |
| H-beta | 1:4 | 200 | 4 | 72 | 50 | [2] |
| H-beta | 1:4 | 260 | 4 | 94 | 56 | [2][3] |
| H-mordenite | 1:4 | 260 | 4 | 68 | 43 | [2] |
WHSV (Weight Hourly Space Velocity) is a measure of the reactant feed rate over the catalyst weight.
Table 2: Liquid-Phase Alkylation of Phenol with Isopropanol (IPA) over a Heteropolyacid-Clay Catalyst
| Catalyst | Phenol:IPA Molar Ratio | Temperature (°C) | Catalyst Loading (g/cm³) | Phenol Conversion (%) | DIPE Selectivity (%) | Reference |
| 20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | 1:4 | 200 | 0.02 | 50 | ~40 | [1] |
DIPE (Diisopropyl ether) is a common byproduct formed from the dehydration of isopropanol.
Experimental Protocols
This section provides detailed experimental protocols for the liquid-phase and vapor-phase synthesis of diisopropylphenol.
Protocol for Liquid-Phase Alkylation in an Autoclave
This protocol is based on the liquid-phase alkylation of phenol with isopropanol over a solid acid catalyst.[1]
Materials:
-
Phenol
-
Isopropyl alcohol (IPA)
-
Solid acid catalyst (e.g., 20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay)
-
High-pressure autoclave equipped with a magnetic stirrer, thermocouple, and sampling valve.
Procedure:
-
Charge the autoclave with the desired amounts of phenol, isopropanol, and the catalyst. For example, a phenol to IPA molar ratio of 1:4 and a catalyst loading of 0.02 g/cm³ of the total reaction volume.
-
Seal the autoclave and purge it with an inert gas (e.g., nitrogen) to remove air.
-
Heat the autoclave to the desired reaction temperature (e.g., 200 °C) while stirring the contents at a high speed (e.g., 1000 rpm) to ensure good mixing and minimize mass transfer limitations.
-
Maintain the reaction at the set temperature for the desired duration.
-
Periodically, withdraw samples from the reaction mixture through the sampling valve for analysis.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent any residual pressure.
-
Open the autoclave and recover the reaction mixture.
-
Separate the solid catalyst from the liquid product mixture by filtration.
-
Analyze the liquid product mixture using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of phenol and the selectivity for this compound and other products.
dot
Caption: Experimental workflow for liquid-phase alkylation.
Protocol for Vapor-Phase Alkylation in a Fixed-Bed Reactor
This protocol is based on the vapor-phase isopropylation of phenol with isopropyl alcohol over a zeolite catalyst.[2][3]
Materials:
-
Phenol
-
Isopropyl alcohol (IPA)
-
Zeolite catalyst (e.g., H-beta or H-mordenite), pelletized or in extrudate form.
-
Fixed-bed reactor system, typically a stainless steel tube reactor housed in a furnace.
-
High-performance liquid chromatography (HPLC) pump for feeding the reactants.
-
Gas-liquid separator.
-
Gas chromatograph (GC) for online or offline analysis.
Procedure:
-
Load the fixed-bed reactor with a known amount of the zeolite catalyst.
-
Activate the catalyst in situ by heating it under a flow of inert gas (e.g., nitrogen) to a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water.
-
Cool the reactor to the desired reaction temperature (e.g., 200-260 °C).
-
Prepare a feed mixture of phenol and IPA with the desired molar ratio (e.g., 1:4).
-
Pump the liquid feed mixture into a preheater to vaporize it before it enters the reactor.
-
Introduce the vaporized feed into the reactor at a specific weight hourly space velocity (WHSV).
-
The reaction products exit the reactor and are cooled in a condenser.
-
The condensed liquid products are collected in a gas-liquid separator.
-
Analyze the liquid product stream using a gas chromatograph to determine phenol conversion and product selectivity.
-
The catalyst can be regenerated by calcination in air at a high temperature (e.g., 550 °C) to burn off any deposited coke.[2]
dot
Caption: Experimental workflow for vapor-phase alkylation.
Conclusion
The Friedel-Crafts alkylation of phenol remains a cornerstone for the synthesis of this compound. While traditional homogeneous catalysts are effective, the drive towards more sustainable and efficient processes has led to the development of robust heterogeneous catalytic systems, particularly zeolites. The choice of catalyst, alkylating agent, and reaction conditions significantly influences the product distribution. This guide has provided a detailed overview of the synthesis, including reaction mechanisms, comparative data on catalytic performance, and comprehensive experimental protocols. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these parameters is crucial for optimizing the production of this compound while minimizing the formation of unwanted byproducts. Further research into novel catalytic materials and process optimization will continue to enhance the efficiency and selectivity of this important industrial reaction.
References
The Formation of 2,4-Diisopropylphenol: A Deep Dive into its Synthetic Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diisopropylphenol is an organic compound that frequently emerges as a significant byproduct during the industrial synthesis of the widely used intravenous anesthetic, propofol (B549288) (2,6-diisopropylphenol). Its formation is intrinsically linked to the electrophilic alkylation of phenol (B47542). Understanding the mechanistic intricacies of its synthesis is paramount for optimizing reaction conditions to favor the desired 2,6-isomer and minimize the formation of other isomeric impurities. This technical guide provides a comprehensive overview of the core mechanisms, experimental considerations, and quantitative data associated with the formation of this compound.
Core Mechanism: Friedel-Crafts Alkylation of Phenol
The primary route to this compound is the Friedel-Crafts alkylation of phenol using an isopropylating agent, typically propylene (B89431) or isopropanol, in the presence of an acid catalyst.[1][2][3] This reaction is a classic example of electrophilic aromatic substitution.
The overall reaction can be summarized as follows:
The formation of this compound occurs in a stepwise manner. The initial isopropylation of phenol can occur at either the ortho or para position, yielding 2-isopropylphenol (B134262) and 4-isopropylphenol (B134273), respectively. A subsequent alkylation of these mono-substituted phenols leads to the formation of di-substituted products, including this compound.
Step-by-Step Mechanistic Pathway
-
Generation of the Electrophile: The reaction is initiated by the formation of an isopropyl carbocation from the alkylating agent. When using isopropanol, a Brønsted or Lewis acid catalyst protonates the hydroxyl group, which then leaves as a water molecule to form a secondary carbocation. With propylene, protonation by the acid catalyst directly yields the isopropyl carbocation.
-
Electrophilic Attack: The electron-rich phenol ring, activated by the hydroxyl group, acts as a nucleophile and attacks the isopropyl carbocation. This attack can occur at the positions ortho or para to the hydroxyl group, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion).
-
Rearomatization: A base (which can be the conjugate base of the acid catalyst or another molecule in the reaction mixture) abstracts a proton from the carbon atom bearing the new isopropyl group, restoring the aromaticity of the ring and yielding the mono-alkylated products: 2-isopropylphenol and 4-isopropylphenol.
-
Second Alkylation: The mono-isopropylphenols are also activated towards further electrophilic attack. A second isopropyl carbocation can then attack either 2-isopropylphenol or 4-isopropylphenol.
-
Alkylation of 4-isopropylphenol at one of the ortho positions yields this compound.
-
Alkylation of 2-isopropylphenol at the para position also yields this compound.
-
The reaction can proceed further to yield 2,4,6-triisopropylphenol.[2][4] The distribution of the final products is highly dependent on the reaction conditions and the catalyst employed.
Reaction Visualization
The logical relationship of the primary reaction pathway for the formation of this compound can be visualized as follows:
Caption: Reaction pathway for the formation of this compound.
Catalysts in Phenol Alkylation
The choice of catalyst is a critical factor that influences the rate and selectivity of the alkylation reaction. Various types of catalysts have been employed:
-
Lewis Acids: Traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) and aluminum phenoxide are effective but can be difficult to handle and can lead to the formation of complex mixtures.[1][5]
-
Brønsted Acids: Strong acids such as sulfuric acid (H₂SO₄) are also used to promote the reaction.[6]
-
Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, heterogeneous solid acid catalysts have been extensively investigated. These include:
-
Zeolites: Zeolites like H-beta and H-mordenite have shown good activity and selectivity. Their shape-selective properties can be exploited to favor the formation of specific isomers.[7][8][9]
-
Modified Clays and Heteropolyacids: Catalysts such as cesium-modified heteropolyacid supported on K-10 clay have also been reported to be effective.[10]
-
The acidity and pore structure of the catalyst play a significant role in determining the product distribution.
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from various studies on the isopropylation of phenol, highlighting the conditions that lead to the formation of diisopropylphenol isomers.
Table 1: Influence of Molar Ratio on Phenol Conversion and Product Selectivity
| Molar Ratio (Phenol:IPA) | Phenol Conversion (%) | Selectivity for 2,6-DIPP (%) | Selectivity for 2,4-DIPP (%) | Catalyst | Reference |
| 1:2 | - | - | - | H-beta | [9] |
| 1:4 | 72 | 50 | - | H-beta | [9] |
| 1:4 | 94 | 56 | - | H-beta | [8] |
Data for 2,4-DIPP selectivity was not explicitly provided in these specific studies, which were focused on optimizing 2,6-DIPP (propofol) synthesis.
Table 2: Effect of Reaction Temperature on Phenol Conversion and Product Selectivity
| Temperature (K) | Phenol Conversion (%) | Selectivity for 2,6-DIPP (%) | Catalyst | Reference |
| 473 | 72 | 50 | H-beta | [9] |
| 473 | 94 | 56 | H-beta | [8] |
Table 3: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O | [11] |
| Molecular Weight | 178.27 g/mol | [11] |
| Boiling Point | 79-80 °C | [12] |
| Density | 0.948 g/mL at 25 °C | [12] |
| ¹H NMR | Aromatic protons: δ 6.8–7.2 ppm; Isopropyl methyl protons: δ 1.2–1.4 ppm | [13] |
| Mass Spectrum (m/z) | 178 (M+), 163, 121 | [11] |
Experimental Protocols
General Procedure for Friedel-Crafts Alkylation of Phenol with Isopropanol (Illustrative)
Materials: Phenol, Isopropyl alcohol (IPA), Acid Catalyst (e.g., H-beta zeolite), Solvent (if applicable, e.g., a high-boiling point hydrocarbon).
Apparatus: A high-pressure autoclave reactor equipped with a stirrer, temperature controller, and pressure gauge.
Procedure:
-
The catalyst is activated by heating under vacuum to remove any adsorbed moisture.
-
Phenol and the catalyst are charged into the autoclave.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen).
-
The desired molar amount of isopropyl alcohol is added.
-
The reactor is heated to the specified reaction temperature (e.g., 473 K) and the pressure is monitored.[8]
-
The reaction mixture is stirred for a set duration.
-
After the reaction is complete, the reactor is cooled to room temperature.
-
The catalyst is separated by filtration.
-
The product mixture is analyzed by gas chromatography (GC) to determine the conversion of phenol and the selectivity for the various isopropylphenol isomers.
-
The desired products can be isolated and purified using techniques such as distillation or column chromatography.
The following workflow diagram illustrates a typical experimental setup for the synthesis and analysis of this compound.
Caption: A generalized experimental workflow for the synthesis and analysis.
Conclusion
The formation of this compound is an inherent consequence of the Friedel-Crafts alkylation of phenol, a cornerstone reaction in the synthesis of propofol. A thorough understanding of the underlying electrophilic substitution mechanism, coupled with the careful selection of catalysts and optimization of reaction parameters, is crucial for controlling the isomeric distribution of the products. For researchers and professionals in drug development and manufacturing, minimizing the formation of this compound and other related impurities is a key challenge that directly impacts the purity and safety of the final active pharmaceutical ingredient. Future research in this area will likely continue to focus on the development of more selective and sustainable catalytic systems to further enhance the efficiency of propofol synthesis.
References
- 1. Synthesis of Propofol - Chempedia - LookChem [lookchem.com]
- 2. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. CN106565424B - Preparation method of high-purity propofol - Google Patents [patents.google.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | C12H18O | CID 18048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound 98 2934-05-6 [sigmaaldrich.com]
- 13. This compound | 2934-05-6 | Benchchem [benchchem.com]
Spectroscopic Profile of 2,4-Diisopropylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Diisopropylphenol, a key impurity and related compound of the anesthetic agent, Propofol. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, quantification, and quality control in research and pharmaceutical development.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | d | 1H | Ar-H (H6) |
| ~6.95 | dd | 1H | Ar-H (H5) |
| ~6.70 | d | 1H | Ar-H (H3) |
| ~4.80 | s (br) | 1H | OH |
| ~3.20 | septet | 1H | CH(CH₃)₂ (at C2) |
| ~2.85 | septet | 1H | CH(CH₃)₂ (at C4) |
| ~1.25 | d | 6H | CH(CH₃)₂ (at C2) |
| ~1.22 | d | 6H | CH(CH₃)₂ (at C4) |
Note: Predicted values are based on standard NMR prediction software and data from similar phenolic compounds. Actual experimental values may vary slightly.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~151 | C1 (C-OH) |
| ~141 | C4 (C-iPr) |
| ~135 | C2 (C-iPr) |
| ~124 | C6 |
| ~123 | C5 |
| ~115 | C3 |
| ~33 | CH(CH₃)₂ (at C4) |
| ~27 | CH(CH₃)₂ (at C2) |
| ~24 | CH(CH₃)₂ (at C4) |
| ~23 | CH(CH₃)₂ (at C2) |
Note: Predicted values are based on standard NMR prediction software and data from similar phenolic compounds. Actual experimental values may vary slightly.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3550-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2960-2850 | Strong | Aliphatic C-H stretch |
| ~1600, ~1470 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (phenol) |
| ~880-820 | Strong | Ar-H out-of-plane bend (1,2,4-trisubstituted) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 178 | High | [M]⁺ (Molecular Ion) |
| 163 | High | [M - CH₃]⁺ |
| 121 | Medium | [M - C₃H₇ - H₂O]⁺ or [M - C₄H₇]⁺ |
| 101 | Low | Further fragmentation |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 10-20 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within an NMR tube.[1] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard. Integration of the ¹H NMR signals is performed to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The analysis is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC. The compound is volatilized and separated from other components on a capillary column. Upon elution from the GC column, the analyte enters the mass spectrometer and is ionized, most commonly by Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).
-
Data Acquisition and Processing: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The data system plots the relative ion abundance as a function of m/z.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Diisopropylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diisopropylphenol is an organic compound belonging to the phenol (B47542) family. It is structurally isomeric with the widely used intravenous anesthetic agent, propofol (B549288) (2,6-diisopropylphenol). This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant biological pathways. The information presented is intended to support research, development, and quality control activities involving this compound.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O | [1] |
| Molecular Weight | 178.27 g/mol | [1] |
| Melting Point | 37.99 °C (estimate) | |
| Boiling Point | 79-80 °C (lit.) | |
| Density | 0.948 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.5130 (lit.) | |
| pKa | 10.76 ± 0.18 (Predicted) | |
| LogP (Octanol-Water Partition Coefficient) | 3.8 (Computed) | [1] |
| Water Solubility | Sparingly soluble (0.25 g/L at 25°C) | |
| Appearance | Colorless to light yellow liquid | |
| CAS Number | 2934-05-6 |
Experimental Protocols
Accurate determination of physicochemical properties is essential for compound characterization and development. The following sections detail generalized experimental protocols applicable to this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid, this occurs at a sharp, well-defined temperature.
Protocol:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[2]
-
The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer.[3]
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[4]
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[2]
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Protocol (Micro-reflux method):
-
A small volume of the liquid is placed in a small test tube.
-
An inverted capillary tube (sealed at the top) is placed inside the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube or other heating apparatus.[5]
-
As the liquid heats, a continuous stream of bubbles will emerge from the inverted capillary.[6]
-
The heat is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7][8]
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of a compound. For phenols, it reflects the ease with which the hydroxyl proton can be removed.
Protocol (Spectrometric Titration):
-
A standard solution of this compound is prepared in a suitable solvent mixture (e.g., acetonitrile-water).[9]
-
A series of buffer solutions with known pH values are prepared.[10]
-
The UV-Vis spectrum of the phenol solution is recorded at each pH. The wavelength of maximum absorbance for both the protonated and deprotonated species is determined.
-
By measuring the absorbance at a fixed wavelength across the range of pH values, a titration curve can be generated.
-
The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the titration curve.[9]
Determination of Octanol-Water Partition Coefficient (LogP)
LogP is a measure of the lipophilicity of a compound and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol (Shake Flask Method):
-
A solution of this compound is prepared in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.
-
The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[11]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.[12]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.
Protocol (Adapted from Propofol Analysis):
-
Column: A reversed-phase column, such as a C18 or phenyl column, is typically used for the analysis of phenolic compounds.[13][14]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The pH of the mobile phase can be adjusted to optimize the separation.[14]
-
Detection: UV detection is commonly employed, with the wavelength set to the absorbance maximum of this compound.[15]
-
Quantification: A calibration curve is constructed using standard solutions of known concentrations to quantify the amount of this compound in a sample.[16]
Synthesis and Mechanisms
Synthesis of this compound
This compound is typically synthesized via the Friedel-Crafts alkylation of phenol with propene or isopropanol (B130326) in the presence of an acid catalyst.[17][18]
The reaction proceeds through the formation of an isopropyl carbocation, which then acts as an electrophile, attacking the electron-rich phenol ring. The substitution occurs preferentially at the ortho and para positions. Further alkylation of the initial isopropylphenol products leads to the formation of this compound.[19][20]
Antioxidant Mechanism
Phenolic compounds, including this compound, are known for their antioxidant properties. They can neutralize free radicals by donating a hydrogen atom from their hydroxyl group, thereby stabilizing the radical and preventing oxidative damage to biological molecules.[21][22][23]
The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, making it less reactive than the initial free radical.[24]
Potential Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, its structural similarity to propofol suggests potential interactions with similar biological targets. Propofol is known to modulate several signaling pathways, which may also be relevant for this compound.
GABA-A Receptor Modulation
Propofol is a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. This action is central to its anesthetic properties.
Cardioprotective Signaling Pathways
Propofol has been shown to activate cardioprotective signaling pathways, including the PI3K/AKT and JAK2/STAT3 pathways, which are involved in cell survival and protection against oxidative stress.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols and insights into its synthesis and potential biological mechanisms. The data and methodologies presented herein are intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and pharmaceutical development. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to fully elucidate its pharmacological profile and potential applications.
References
- 1. This compound | C12H18O | CID 18048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. davjalandhar.com [davjalandhar.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. scribd.com [scribd.com]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. An Accurate Approach for Computational pKa Determination of Phenolic Compounds [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. acdlabs.com [acdlabs.com]
- 13. mobile.labmedica.com [mobile.labmedica.com]
- 14. tandfonline.com [tandfonline.com]
- 15. The determination of 2,6-diisopropylphenol (propofol) in an oil in water emulsion dosage form by high-performance liquid chromatography and by second derivative UV spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jk-sci.com [jk-sci.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 20. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 21. The antioxidant potential of propofol (2,6-diisopropylphenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. 2,6-Diisopropylphenol protects osteoblasts from oxidative stress-induced apoptosis through suppression of caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Solubility Profile of 2,4-Diisopropylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Diisopropylphenol, a substituted phenolic compound, holds significant interest in various fields, including its role as an antioxidant and as a reference compound in pharmaceutical analysis. A thorough understanding of its solubility in different solvent systems is paramount for its application in synthesis, formulation, and analytical method development. This technical guide provides a comprehensive overview of the known solubility of this compound, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment. While quantitative data in organic solvents is not extensively documented in public literature, this guide consolidates available information and provides the necessary anaytical framework for researchers to determine these parameters experimentally.
Introduction
This compound (C₁₂H₁₈O, CAS No: 2934-05-6) is an aromatic organic compound characterized by a phenol (B47542) ring substituted with two isopropyl groups at positions 2 and 4. Its structural similarity to propofol (B549288) (2,6-diisopropylphenol), a widely used intravenous anesthetic, makes it a compound of interest in pharmaceutical research and development, often as a related substance or impurity for analytical standards. The physicochemical properties of this compound, particularly its solubility, are critical for controlling reaction kinetics, optimizing purification processes such as crystallization, and developing stable formulations.
This guide aims to provide a detailed technical resource on the solubility of this compound. It includes a summary of available solubility data, a compilation of experimental protocols for solubility determination, and visual diagrams to illustrate key processes.
Solubility of this compound
The solubility of a compound is influenced by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. This compound possesses a polar hydroxyl group capable of hydrogen bonding and a nonpolar diisopropyl-substituted benzene (B151609) ring. This amphiphilic nature dictates its solubility characteristics.
Aqueous Solubility
This compound is sparingly soluble in water. Multiple sources indicate a water solubility of approximately 0.25 g/L at 25°C [1][2][3][4][5][6]. The presence of the bulky, hydrophobic isopropyl groups limits its interaction with the polar water molecules.
Solubility in Organic Solvents
Table 1: Qualitative and Estimated Solubility of this compound in Various Solvents
| Solvent Class | Specific Solvent | Expected Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble (0.25 g/L at 25°C)[1][2][3][4][5][6] | The large nonpolar region of the molecule outweighs the polarity of the single hydroxyl group. |
| Methanol (B129727) | Soluble to Freely Soluble | The hydroxyl group can engage in hydrogen bonding with the solvent. | |
| Ethanol (B145695) | Soluble to Freely Soluble | Similar to methanol, hydrogen bonding facilitates dissolution. | |
| Polar Aprotic | Acetone | Soluble to Freely Soluble | The solvent can act as a hydrogen bond acceptor for the phenolic proton. |
| Dimethyl Sulfoxide (DMSO) | Soluble to Freely Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds[9]. | |
| Acetonitrile (B52724) | Soluble | A polar aprotic solvent commonly used in chromatography for phenolic compounds. | |
| Nonpolar | Hexane | Soluble | The nonpolar isopropyl groups and the benzene ring interact favorably with nonpolar solvents. |
| Toluene | Soluble | The aromatic nature of both solute and solvent promotes solubility. | |
| Diethyl Ether | Soluble | A relatively nonpolar solvent that can also accept a hydrogen bond. |
Note: "Soluble" and "Freely Soluble" are qualitative terms. For precise applications, experimental determination of quantitative solubility is highly recommended.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols are recommended. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of solid compounds in liquids[2][10].
Isothermal Shake-Flask Method
This method involves equilibrating an excess amount of the solute with the solvent at a constant temperature until saturation is achieved.
3.1.1. Materials and Equipment
-
This compound (solid, high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Evaporating dish or pre-weighed vials (for gravimetric analysis)
-
Vacuum oven
3.1.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C, 37°C). Agitate the vials for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately attach a syringe filter and filter the solution into a pre-weighed volumetric flask or vial to remove any undissolved solid particles.
-
Sample Preparation for Analysis: Accurately weigh the collected filtrate. If necessary, dilute the sample with the appropriate solvent to a concentration within the linear range of the analytical method.
3.1.3. Quantification
The concentration of this compound in the saturated solution can be determined by several methods:
-
Gravimetric Analysis:
-
Transfer a known mass or volume of the clear, saturated solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the dish or vial containing the dry residue.
-
The mass of the dissolved this compound is the final mass minus the initial mass of the container.
-
Calculate the solubility in terms of g/L, mg/mL, or g/100g of solvent.
-
-
Spectrophotometric Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.
-
Measure the absorbance of the appropriately diluted saturated solution.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Calculate the original solubility, taking into account the dilution factor.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Develop a suitable HPLC method for the quantification of this compound. This typically involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with UV detection.
-
Prepare a calibration curve by injecting standard solutions of known concentrations.
-
Inject the diluted saturated solution and determine the peak area.
-
Calculate the concentration of this compound in the sample from the calibration curve and subsequently determine the solubility.
-
Visual Representations
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of this compound.
Caption: A logical workflow for the experimental determination of solubility.
Factors Influencing Solubility
The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent.
Caption: Key factors influencing the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in a broad range of organic solvents remains a gap in readily accessible literature, its solubility profile can be reliably predicted based on its molecular structure and the known behavior of similar phenolic compounds. It exhibits low solubility in water and is expected to be soluble in common organic solvents such as alcohols, ketones, and nonpolar hydrocarbons. For applications requiring precise solubility values, the isothermal shake-flask method, coupled with a reliable quantification technique like HPLC or gravimetric analysis, provides a robust framework for experimental determination. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling informed decisions in experimental design and process development.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. This compound | 2934-05-6 [chemicalbook.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. This compound | 2934-05-6 [amp.chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Propofol | 2078-54-8 [chemicalbook.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. researchgate.net [researchgate.net]
The Antioxidant Profile of 2,4-Diisopropylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antioxidant activity of 2,4-diisopropylphenol, a hindered phenolic compound. Drawing from available scientific literature, this document outlines its mechanism of action, presents comparative data on its efficacy, details relevant experimental protocols, and visualizes key concepts to support further research and development in fields requiring oxidative stress modulation.
Core Concepts in Antioxidant Activity
Phenolic compounds, including this compound, exert their antioxidant effects primarily through their ability to act as free radical scavengers. The hydroxyl (-OH) group attached to the benzene (B151609) ring is crucial to this function. The "hindered" nature of this compound, conferred by the bulky isopropyl groups, enhances its stability and selectivity in neutralizing reactive oxygen species (ROS).[1][2] The fundamental mechanism involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing the radical and terminating the damaging chain reaction of oxidation.[1][2][3] The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring, rendering it less reactive.[2]
Quantitative Antioxidant Activity
Quantitative data on the specific antioxidant activity of this compound is limited in publicly accessible literature. However, comparative studies with its isomers, particularly the well-known anesthetic propofol (B549288) (2,6-diisopropylphenol), provide valuable insights into its relative potency.
One study using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay established the following order of effectiveness: propofol > 2,5-diisopropylphenol (B50405) > 2-isopropylphenol (B134262) > this compound.[4][5] This indicates that while this compound does possess free radical scavenging capabilities, the positioning of the isopropyl groups on the phenol (B47542) ring is a critical determinant of its activity.[3] Another study noted that this compound can inhibit membrane lipid peroxidation, although its efficacy is lower than that of propofol.[3][4]
An EC50 value of 2x10⁻⁴ mM for this compound has been reported in a Microtox assay; however, this assay measures toxicity (specifically, the concentration that causes a 50% reduction in light emission from the bacterium Vibrio fischeri) and is not a direct measure of antioxidant capacity.[6]
| Assay Type | Compound | Result | Reference |
| DPPH Radical Scavenging | This compound | Less potent than 2,6- and 2,5-isomers | [4][5] |
| Membrane Lipid Peroxidation | This compound | Inhibitory activity observed, but less potent than propofol | [4] |
| Microtox Assay | This compound | EC50 = 0.0002 mM | [6] |
Mechanism of Action: Free Radical Scavenging
The primary antioxidant mechanism of this compound, as a hindered phenolic compound, is hydrogen atom transfer (HAT). This process is visualized in the diagram below.
References
- 1. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 2. partinchem.com [partinchem.com]
- 3. This compound | 2934-05-6 | Benchchem [benchchem.com]
- 4. Comparative study on determination of antioxidant and membrane activities of propofol and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 2,5-Diisopropylphenol | 35946-91-9 [smolecule.com]
- 6. This compound | 2934-05-6 [chemicalbook.com]
2,4-Diisopropylphenol: An In-Depth Technical Guide on a Key Propofol Impurity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propofol (B549288) (2,6-diisopropylphenol), a widely used intravenous anesthetic agent, is known to contain several process-related impurities that can influence its safety and efficacy. Among these, 2,4-diisopropylphenol, an isomer of propofol, is a significant impurity often designated as "Propofol Impurity A" in pharmacopoeial monographs. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, analytical detection methods, and available toxicological and pharmacological data. The guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the quality control, safety assessment, and regulatory aspects of propofol.
Introduction to this compound
This compound is a phenol (B47542) derivative that arises as a by-product during the synthesis of propofol. The primary manufacturing route for propofol involves the Friedel-Crafts alkylation of phenol with propylene (B89431) or isopropanol (B130326). In this reaction, the electrophilic isopropyl groups can substitute at various positions on the phenol ring. While the desired product is the 2,6-disubstituted isomer (propofol), steric and electronic factors can lead to the formation of other isomers, including this compound and 2,4,6-triisopropylphenol.[1] The presence of these impurities is carefully controlled in pharmaceutical-grade propofol to ensure patient safety and product consistency.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | References |
| IUPAC Name | 2,4-di(propan-2-yl)phenol | [2] |
| Synonyms | Propofol EP Impurity A, 2,4-Bis(1-methylethyl)phenol | [2] |
| CAS Number | 2934-05-6 | [2] |
| Molecular Formula | C₁₂H₁₈O | [2] |
| Molecular Weight | 178.27 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 79-80 °C (literature) | [3] |
| Density | 0.948 g/mL at 25 °C (literature) | [3] |
| Refractive Index | n20/D 1.5130 (literature) | [3] |
| Solubility | Sparingly soluble in water (0.25 g/L at 25°C) | [3] |
Synthesis and Formation
The primary route for the synthesis of propofol and the concurrent formation of this compound is the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a Brønsted acid like sulfuric acid.[4][5]
The general workflow for this synthesis is depicted in the following diagram:
Figure 1: General workflow for the synthesis of propofol and the formation of this compound.
Experimental Protocol: Friedel-Crafts Alkylation of Phenol (Illustrative)
Materials:
-
Phenol
-
Isopropanol
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene (B124822) or carbon disulfide)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice bath
-
Heating mantle with stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve phenol in the anhydrous solvent.
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.
-
From the dropping funnel, add isopropanol dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for a specified period to complete the reaction.
-
Cool the reaction mixture and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by distillation.
-
The resulting crude product, a mixture of isopropylphenol isomers, can be further purified by fractional distillation or chromatography to isolate this compound.
Analytical Methods for Detection and Quantification
The control of this compound in propofol is crucial for ensuring the quality and safety of the final drug product. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like propofol and its isomers. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The mass spectrometer then provides mass-to-charge ratio information, allowing for confident identification of the eluted compounds.
Illustrative GC-MS Experimental Protocol:
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: e.g., 5% phenyl methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film thickness)
GC Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split or splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final hold: 5 minutes
-
-
Transfer Line Temperature: 280 °C
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
Sample Preparation:
-
Accurately weigh a sample of propofol.
-
Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or hexane) to a known concentration.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
The following diagram illustrates the general workflow for GC-MS analysis:
Figure 2: General workflow for the GC-MS analysis of propofol impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is another widely used technique for the analysis of propofol and its impurities. It offers the advantage of operating at ambient temperature, which is beneficial for thermally labile compounds. The separation is based on the distribution of the analytes between a liquid mobile phase and a solid stationary phase packed in a column.
Illustrative HPLC Experimental Protocol: [6][7][8]
Instrumentation:
-
High-performance liquid chromatograph with a UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Prepare a stock solution of the propofol sample in the mobile phase or a suitable solvent like methanol.
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Filter all solutions through a 0.45 µm filter before injection.
Pharmacopoeial Standards and Limits
Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for propofol that include limits for related substances. This compound is listed as "Propofol Related Compound A" in the USP and "Propofol Impurity A" in the EP.
| Pharmacopoeia | Impurity Name | Limit |
| United States Pharmacopeia (USP) | Propofol Related Compound A | Not more than 0.05% of each of the other individual impurities is found. |
| European Pharmacopoeia (EP) | Propofol Impurity A | The area of the peak due to impurity A is not more than the area of the corresponding peak in the chromatogram obtained with the reference solution (0.1%). |
Note: The limits can vary slightly depending on the specific test method outlined in the monograph and should always be consulted directly for the most current information.
Toxicological and Pharmacological Profile
The available toxicological and pharmacological data for this compound is limited, especially when compared to the extensive research on propofol.
Toxicological Data
Acute Toxicity:
-
LD50 (Intravenous, Mouse): 120 mg/kg.
Hazard Classifications (GHS): [2][3]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).
Pharmacological Activity
There is a significant lack of publicly available data on the specific pharmacological effects and signaling pathways of this compound. The primary mechanism of action for propofol is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[9][10] It is plausible that this compound, as a structural isomer, may also interact with GABA-A receptors, but the extent and nature of this interaction have not been well-characterized in the scientific literature.
Antioxidant Activity: Phenolic compounds, including propofol, are known to possess antioxidant properties due to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[11] While it is expected that this compound also exhibits antioxidant activity, a direct quantitative comparison with propofol is not readily available in the reviewed literature.
The general mechanism of antioxidant action for phenolic compounds is illustrated below:
Figure 3: General mechanism of antioxidant activity of phenolic compounds.
Conclusion
This compound is a critical process-related impurity in the synthesis of propofol that requires careful monitoring and control. While robust analytical methods such as GC-MS and HPLC are available for its detection and quantification, there is a notable gap in the scientific literature regarding its specific pharmacological and toxicological profile. Further research is warranted to fully elucidate the biological activity of this compound to better understand its potential impact on the safety and efficacy of propofol formulations. This guide provides a foundational understanding of this impurity and serves as a call for continued investigation in this area.
References
- 1. mobile.labmedica.com [mobile.labmedica.com]
- 2. This compound | C12H18O | CID 18048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2934-05-6 [chemicalbook.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Propofol [drugfuture.com]
- 7. HPLC Method for Analysis of Propofol on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 8. A rapid and simple HPLC method for the analysis of propofol in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Experimental and Clinical Pharmacology of Propofol, an Anesthetic Agent with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the anaesthetic 2,6-diisopropylphenol on synaptic transmission in the rat olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antioxidant potential of propofol (2,6-diisopropylphenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of 2,4-Diisopropylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diisopropylphenol is a structural isomer of the widely used intravenous anesthetic agent, 2,6-diisopropylphenol (propofol). While propofol (B549288) has been extensively studied for its anesthetic, antioxidant, anti-inflammatory, and anticancer properties, the biological activities of this compound are less characterized. This technical guide provides an in-depth overview of the currently known in vitro biological activities of this compound, with a focus on its effects on pancreatic β-cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Effects on Pancreatic β-Cells
Recent in vitro studies have elucidated a significant role for this compound in modulating the function of pancreatic β-cells, specifically the MIN6 cell line, a widely used model for studying insulin (B600854) secretion.
Enhancement of Insulin Secretion
This compound has been demonstrated to enhance both basal and glucose-stimulated insulin secretion (GSIS) in MIN6 cells. This effect is observed in a manner similar to its isomer, propofol.
Table 1: Effect of this compound on Insulin Secretion in MIN6 Cells
| Concentration (µM) | Condition | Fold Increase in Insulin Secretion (Mean ± SD) |
| 5 | 2 mM Glucose (Basal) | Specific quantitative data not available in abstract |
| 10 | 2 mM Glucose (Basal) | Specific quantitative data not available in abstract |
| 25 | 2 mM Glucose (Basal) | Specific quantitative data not available in abstract |
| 50 | 2 mM Glucose (Basal) | Specific quantitative data not available in abstract |
| 5 | 20 mM Glucose (GSIS) | Specific quantitative data not available in abstract |
| 10 | 20 mM Glucose (GSIS) | Specific quantitative data not available in abstract |
| 25 | 20 mM Glucose (GSIS) | Specific quantitative data not available in abstract |
| 50 | 20 mM Glucose (GSIS) | Specific quantitative data not available in abstract |
Note: While the study confirms a significant enhancement, the precise fold-increase values were not detailed in the available abstract.
Modulation of Membrane Potential and Potassium Currents
The mechanism underlying the enhanced insulin secretion involves the modulation of the β-cell membrane potential. This compound has been shown to enhance the depolarization of the membrane potential in MIN6 cells. Furthermore, when the cells are depolarized with glibenclamide, the addition of this compound increases the firing rate of action potentials.
Experimental Workflow: Electrophysiological Analysis of MIN6 Cells
Caption: Workflow for investigating the effects of this compound on MIN6 cell electrophysiology.
Signaling Pathway: Proposed Mechanism of Enhanced Insulin Secretion
Caption: Proposed pathway for this compound-induced insulin secretion in pancreatic β-cells.
Antioxidant Activity
This compound is recognized as an antioxidant, a property it shares with its isomer, propofol. Phenolic compounds, in general, are known to exhibit antioxidant activities by scavenging free radicals. However, there is a notable lack of specific in vitro quantitative data on the antioxidant capacity of this compound in the current scientific literature. Most of the research has focused on the potent antioxidant effects of 2,6-diisopropylphenol.
Anti-inflammatory and Anticancer Activities
Experimental Protocols
Cell Culture and Insulin Secretion Assay (MIN6 Cells)
-
Cell Culture: Mouse MIN6 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 15% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Insulin Secretion Assay:
-
Seed MIN6 cells in 24-well plates.
-
Prior to the assay, wash the cells and pre-incubate for 1 hour in a Krebs-Ringer bicarbonate buffer (KRBB) containing 2 mM glucose.
-
Replace the pre-incubation buffer with KRBB containing 2 mM (basal) or 20 mM (stimulatory) glucose, with or without various concentrations of this compound (e.g., 5, 10, 25, 50 µM).
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for the measurement of secreted insulin using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Lyse the cells to determine total insulin content.
-
Normalize secreted insulin to the total insulin content.
-
Electrophysiology (MIN6 Cells)
-
Cell Preparation: Plate MIN6 cells on poly-L-lysine-coated glass coverslips for electrophysiological recordings.
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings using the gramicidin-perforated patch configuration to maintain the intracellular ionic environment.
-
Use an appropriate intracellular solution for the patch pipette and an extracellular bath solution.
-
Record the membrane potential in current-clamp mode.
-
Record voltage-dependent outward potassium currents in voltage-clamp mode by applying depolarizing voltage steps.
-
-
Compound Application: Apply this compound and other pharmacological agents (e.g., glibenclamide) to the bath solution via a perfusion system.
-
Data Analysis: Analyze the recorded currents and membrane potential changes using appropriate software (e.g., pCLAMP).
Conclusion
The in vitro biological activity of this compound is an emerging area of research. Current evidence strongly suggests its role as a modulator of pancreatic β-cell function, enhancing insulin secretion through effects on membrane potential and ion channels. While it is categorized as an antioxidant, detailed quantitative studies are needed to fully characterize this property. Furthermore, its potential anti-inflammatory and anticancer activities remain unexplored and represent a promising avenue for future investigation. This technical guide summarizes the current state of knowledge and provides a foundation for further research into the pharmacological profile of this intriguing molecule.
An In-depth Technical Guide to the Free Radical Scavenging Mechanism of 2,4-Diisopropylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the free radical scavenging mechanisms of 2,4-diisopropylphenol, a substituted phenolic compound. While direct quantitative antioxidant data for this compound is limited in the scientific literature, this document extrapolates its potential mechanisms based on the well-established antioxidant behavior of phenolic compounds, including its more studied isomer, propofol (B549288) (2,6-diisopropylphenol). The core mechanisms of Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Radical Adduct Formation (RAF) are discussed in detail. This guide also presents standardized experimental protocols for common antioxidant assays and provides visualizations of the key pathways and workflows to aid in the understanding and future investigation of this compound and related compounds in the context of drug development and oxidative stress research.
Introduction to Phenolic Antioxidants and this compound
Phenolic compounds are a large and diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring. They are widely recognized for their potent antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. This activity is crucial in combating oxidative stress, a state implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
This compound is a structural isomer of the well-known anesthetic and antioxidant, propofol (2,6-diisopropylphenol). While propofol has been extensively studied for its free radical scavenging capabilities, research specifically focusing on the this compound isomer is less abundant. However, based on its chemical structure, it is expected to exhibit antioxidant activity through similar mechanisms. Comparative studies have suggested that the free radical scavenging potency of diisopropylphenol isomers follows the order: 2,6-diisopropylphenol (propofol) > 2,5-diisopropylphenol (B50405) > 2-isopropylphenol (B134262) > this compound[1]. This indicates that while this compound is an active antioxidant, its potency is comparatively lower than its 2,6-isomer.
This guide will delve into the theoretical underpinnings of its antioxidant action and provide the necessary experimental frameworks for its further evaluation.
Core Free Radical Scavenging Mechanisms
The antioxidant activity of phenolic compounds like this compound is primarily governed by three key mechanisms:
Hydrogen Atom Transfer (HAT)
In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable phenoxyl radical. The efficiency of this process is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen donation. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive than the initial free radical.
Sequential Proton Loss Electron Transfer (SPLET)
The SPLET mechanism is a two-step process that is particularly relevant in polar solvents. First, the phenol (B47542) undergoes deprotonation to form a phenoxide anion. This process is governed by the acidity of the phenol (pKa). In the second step, the phenoxide anion transfers an electron to the free radical, neutralizing it. The feasibility of this step is related to the ionization potential (IP) of the phenoxide anion.
Radical Adduct Formation (RAF)
In the RAF mechanism, the free radical directly adds to the aromatic ring of the phenol, forming a radical adduct. This mechanism is more likely to occur with highly reactive radicals and at positions on the aromatic ring with high electron density. The stability of the resulting adduct influences the favorability of this pathway.
References
Thermal Stability and Degradation of 2,4-Diisopropylphenol: A Technical Guide
Introduction
2,4-Diisopropylphenol is an alkylated phenol (B47542) that serves as an important chemical intermediate and is a known impurity in the synthesis of the anesthetic drug propofol (B549288) (2,6-diisopropylphenol). An understanding of its thermal stability is critical for assessing its shelf-life, developing safe handling and storage procedures, and predicting its fate in high-temperature manufacturing processes. This technical guide provides a detailed examination of the predicted thermal behavior of this compound, including hypothetical thermogravimetric data, plausible degradation pathways, and detailed experimental protocols for its analysis.
Predicted Thermogravimetric Analysis (TGA)
Based on the thermal behavior of other alkylated phenols, a TGA profile of this compound under an inert atmosphere is expected to show a single-stage or a multi-stage decomposition process at elevated temperatures. The presence of two isopropyl groups may lead to a more complex degradation profile compared to simpler phenols.
Hypothetical Thermogravimetric Data
The following table summarizes the predicted key parameters from a TGA experiment of this compound conducted under a nitrogen atmosphere.
| Parameter | Predicted Value |
| Onset Decomposition Temperature (Tonset) | 250 - 300 °C |
| Peak Decomposition Temperature (Tpeak) | 300 - 350 °C |
| Final Decomposition Temperature (Tfinal) | > 400 °C |
| Residual Mass at 600 °C | < 10% |
Plausible Thermal Degradation Pathways
The thermal degradation of this compound is likely to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weakest bonds in the molecule. The primary degradation pathways are predicted to be dealkylation and subsequent fragmentation of the aromatic ring at higher temperatures.
Pathway A: Dealkylation
At elevated temperatures, the isopropyl groups are expected to be the most labile, leading to their cleavage from the phenol ring. This can occur in a stepwise manner.
-
Initial Cleavage: The initial step is likely the homolytic cleavage of a C-C bond in one of the isopropyl groups to form a stable secondary radical and a methyl radical.
-
Formation of Isopropylphenols: Subsequent reactions could lead to the formation of 4-isopropylphenol (B134273) and 2-isopropylphenol.
-
Complete Dealkylation: Further heating would result in the cleavage of the remaining isopropyl group, yielding phenol.
Pathway B: Ring Fragmentation
At significantly higher temperatures, the phenolic ring itself will undergo fragmentation, leading to the formation of smaller, volatile organic compounds.
dot
A Technical Guide to Quantum Chemical Calculations for 2,4-Diisopropylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of 2,4-diisopropylphenol. As a structural isomer of the widely used anesthetic Propofol (2,6-diisopropylphenol), understanding its molecular characteristics is crucial for structure-activity relationship (SAR) studies, antioxidant research, and drug development.[1][2] While specific computational studies on this compound are not as prevalent as for its 2,6-isomer, this guide outlines established theoretical protocols based on analogous phenolic compounds, offering a robust framework for future research.[1][3]
Computational chemistry provides powerful insights into molecular structure and stability that can be challenging to obtain through experimental methods alone.[1] Techniques such as Density Functional Theory (DFT) are instrumental in predicting geometries, vibrational spectra, and electronic properties, which are critical for understanding a molecule's behavior and potential biological activity.[4][5][6]
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. For phenolic compounds, DFT, particularly with hybrid functionals like B3LYP, has proven effective in calculating optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps.[5][6] These calculations provide a theoretical foundation for interpreting experimental data and predicting chemical reactivity.
The general workflow for performing quantum chemical calculations on a molecule like this compound involves several key steps, from initial structure preparation to the analysis of complex electronic properties.
Caption: Computational workflow for this compound analysis.
Detailed Computational Protocol
This section outlines a detailed protocol for performing quantum chemical calculations on this compound, based on methodologies successfully applied to similar phenolic molecules.[5][7][8]
2.1. Software and Hardware
-
Software: Gaussian 16 or Gaussian 09 program package is recommended.[5][9] GaussView 6.0 or similar software can be used for molecular visualization and setup.[8]
-
Hardware: A high-performance computing (HPC) cluster is advisable for timely completion of calculations, especially for frequency analysis and complex property predictions.
2.2. Step-by-Step Methodology
-
Initial Structure Generation:
-
Construct the 3D molecular structure of this compound (CAS: 2934-05-6) using a molecular builder.[10]
-
Perform an initial, low-level molecular mechanics optimization (e.g., using a force field like MMFF94) to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Perform a full geometry optimization without constraints.
-
Recommended Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[5]
-
Basis Set: 6-311G(d,p) or a more extensive set like 6-311++G(d,p) for higher accuracy, especially if hydrogen bonding or weak interactions are of interest.[4][6]
-
The optimization process iteratively adjusts the molecular geometry to find the lowest energy conformation.
-
-
Vibrational Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311G(d,p)).
-
Purpose:
-
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. A true minimum will have zero imaginary frequencies.
-
To predict the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[3]
-
To obtain thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
-
Electronic Property Analysis:
-
From the results of the optimized structure, the following key electronic properties can be analyzed:
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.[6] This is particularly useful for understanding intermolecular interactions.
-
Mulliken Population Analysis: Calculate atomic charges to understand the charge distribution within the molecule.[7]
-
-
Data Presentation and Interpretation
The quantitative data obtained from these calculations should be organized into clear tables for analysis and comparison with experimental values or other calculated compounds.
Table 1: Optimized Geometrical Parameters (Note: The values below are placeholders to illustrate data structure.)
| Parameter | Atoms Involved | Calculated Bond Length (Å) | Calculated Bond Angle (°) | Calculated Dihedral Angle (°) |
| Bond Length | C-O | Value | - | - |
| Bond Length | O-H | Value | - | - |
| Bond Angle | C-C-O | Value | Value | - |
| Dihedral Angle | C-C-O-H | Value | Value | Value |
Table 2: Calculated Electronic and Thermodynamic Properties
| Property | Calculated Value | Units |
| Energy of HOMO | Value | eV |
| Energy of LUMO | Value | eV |
| HOMO-LUMO Energy Gap (ΔE) | Value | eV |
| Dipole Moment | Value | Debye |
| Gibbs Free Energy | Value | Hartrees |
| Enthalpy | Value | Hartrees |
The relationship between these calculated properties provides a deeper understanding of the molecule's potential behavior. For instance, the MEP can highlight the acidic nature of the phenolic proton, while the HOMO-LUMO gap can be correlated with the molecule's antioxidant capacity.
References
- 1. This compound | 2934-05-6 | Benchchem [benchchem.com]
- 2. This compound | 2934-05-6 [chemicalbook.com]
- 3. Molecule Story: 2,6-Diisopropylphenol - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. elib.bsu.by [elib.bsu.by]
- 10. This compound | C12H18O | CID 18048 - PubChem [pubchem.ncbi.nlm.nih.gov]
Toxicological Profile of 2,4-Diisopropylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct toxicological data is available for 2,4-Diisopropylphenol. Much of the information regarding potential mechanisms of action and signaling pathways is extrapolated from its structural isomer, the widely studied anesthetic agent propofol (B549288) (2,6-diisopropylphenol). Standardized experimental protocols are provided based on OECD guidelines where specific studies on this compound are lacking.
Executive Summary
This compound is a substituted phenol (B47542) that is structurally related to the anesthetic propofol. While it is primarily known as an impurity of propofol, its own toxicological profile is not extensively characterized. This guide provides a comprehensive overview of the available toxicological data for this compound, details standardized experimental protocols for its further assessment, and explores potential signaling pathways of toxicological relevance based on its structural similarity to propofol.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2934-05-6 | [1] |
| Molecular Formula | C₁₂H₁₈O | [1] |
| Molecular Weight | 178.27 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 79-80 °C (lit.) | [3] |
| Density | 0.948 g/mL at 25 °C (lit.) | [3] |
| Water Solubility | Sparingly soluble | [2] |
Toxicological Data
Acute Toxicity
Limited quantitative data is available for the acute toxicity of this compound.
| Test | Species | Route | Value | Reference |
| LD₅₀ | Mouse | Intravenous | 120 mg/kg | [4] |
Irritation and Sensitization
This compound is classified as a skin, eye, and respiratory irritant.[5][6]
Experimental Protocols
Detailed methodologies for key toxicological endpoints are outlined below, based on internationally recognized OECD guidelines.
Acute Dermal Irritation/Corrosion (OECD 404)
This test determines the potential for a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[7][8][9][10]
Experimental Workflow:
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to produce irritation or corrosion in the eye.[11][12][13][14][15]
Experimental Workflow:
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro assay is used to assess the potential of a substance to induce gene mutations.[6][16][17][18][19][20]
Experimental Workflow:
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This assay identifies substances that may cause structural chromosomal abnormalities in cultured mammalian cells.
Experimental Workflow:
Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)
This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.[3][12][21][22][23]
Experimental Design:
-
Test Species: Rat (preferred)
-
Group Size: At least 5 males and 5 females per group
-
Dose Levels: At least three dose levels plus a control group
-
Administration: Daily oral gavage or via diet/drinking water
-
Duration: 28 days
-
Observations: Daily clinical signs, weekly body weight and food consumption, hematology, clinical biochemistry, and urinalysis at termination.
-
Pathology: Gross necropsy and histopathology of major organs and tissues.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
This subchronic study provides information on the toxic effects of a substance over a longer duration of repeated exposure.[4][19][24][25][26]
Experimental Design:
-
Test Species: Rat (preferred)
-
Group Size: At least 10 males and 10 females per group
-
Dose Levels: At least three dose levels plus a control group
-
Administration: Daily oral gavage or via diet/drinking water
-
Duration: 90 days
-
Observations: Similar to the 28-day study, with more detailed clinical observations.
-
Pathology: Comprehensive gross necropsy and histopathological examination.
Carcinogenicity Studies (OECD 451)
These long-term studies are designed to assess the carcinogenic potential of a substance.[21][27][28][29][30]
Experimental Design:
-
Test Species: Typically rat and mouse
-
Group Size: At least 50 males and 50 females per group
-
Dose Levels: At least three dose levels plus a concurrent control
-
Administration: Daily, typically via the oral route
-
Duration: Typically 18-24 months for mice and 24 months for rats
-
Endpoints: Tumor incidence, latency, and multiplicity.
Reproductive and Developmental Toxicity
This screening test provides initial information on potential effects on reproductive performance and development.[5][31][32][33][34]
Experimental Design:
-
Test Species: Rat
-
Group Size: At least 10 males and 10 females per group
-
Dosing Period: Males are dosed for a minimum of two weeks prior to mating and through the post-mating period. Females are dosed for two weeks prior to mating, during mating, gestation, and lactation.
-
Endpoints: Mating performance, fertility, gestation length, parturition, and offspring viability and growth.
This study assesses the potential for adverse effects on the developing fetus following exposure of the pregnant female.[4][7][11][35]
Experimental Design:
-
Test Species: Typically rat and rabbit
-
Group Size: Sufficient to have approximately 20 pregnant females per group at term
-
Dosing Period: From implantation to the day before caesarean section
-
Endpoints: Maternal toxicity, fetal viability, weight, and morphological abnormalities (skeletal and soft tissue).
This comprehensive study evaluates the effects of a substance on two generations of animals to assess its full impact on reproduction.[36][37][38][39][40]
Experimental Design:
-
Test Species: Rat
-
Generations: Two (P and F1)
-
Dosing: Continuous through all phases of reproduction for both generations.
-
Endpoints: Comprehensive evaluation of reproductive function in both generations, including gametogenesis, mating behavior, conception, gestation, parturition, lactation, and offspring survival and development.
Potential Signaling Pathways of Toxicological Relevance
As direct data for this compound is unavailable, the following potential signaling pathways are proposed based on the known mechanisms of its structural isomer, propofol.
GABAergic System Modulation
Propofol's primary anesthetic and sedative effects are mediated through the potentiation of the γ-aminobutyric acid type A (GABAₐ) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][3][5][22][31][41][42][43][44] It is plausible that this compound could interact with this receptor, potentially leading to neurotoxic effects.
PI3K/Akt/mTOR Signaling Pathway
Propofol has been shown to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism.[2][33][35][45][46] Dysregulation of this pathway can lead to various toxicological outcomes.
Apoptosis Signaling Pathway
Studies on propofol have indicated its ability to induce apoptosis (programmed cell death) in various cell types, often through the activation of caspases and modulation of the MAPK pathway.[23][32][34][47][48] This is a critical mechanism of toxicity.
Conclusion
The toxicological profile of this compound is currently incomplete, with a notable lack of data from repeated dose, carcinogenicity, and reproductive toxicity studies. The available information suggests a potential for acute toxicity and local irritancy. Based on its structural similarity to propofol, it is plausible that this compound may exert its effects through modulation of the GABAergic system and other critical signaling pathways such as PI3K/Akt/mTOR and apoptosis pathways. Further research following standardized guidelines is necessary to fully characterize the toxicological risks associated with this compound.
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. Propofol mediates signal transducer and activator of transcription 3 activation and crosstalk with phosphoinositide 3-kinase/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bacterial reverse mutation test | RE-Place [re-place.be]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. nucro-technics.com [nucro-technics.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 16. nib.si [nib.si]
- 17. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 18. oecd.org [oecd.org]
- 19. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 20. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 21. policycommons.net [policycommons.net]
- 22. profiles.wustl.edu [profiles.wustl.edu]
- 23. Effect of Propofol and Etomidate on the Proliferation, Cell-cycle Distribution, Apoptosis and Necrosis of Pancreatic Tumour Cells | In Vivo [iv.iiarjournals.org]
- 24. ask-force.org [ask-force.org]
- 25. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]
- 26. oecd.org [oecd.org]
- 27. oecd.org [oecd.org]
- 28. oecd.org [oecd.org]
- 29. mhlw.go.jp [mhlw.go.jp]
- 30. IN-VIVO CARCINOGENICITY STUDIES.pptx TG451 | PPTX [slideshare.net]
- 31. Propofol - Wikipedia [en.wikipedia.org]
- 32. mdpi.com [mdpi.com]
- 33. Frontiers | Propofol Inhibits Microglial Activation via miR-106b/Pi3k/Akt Axis [frontiersin.org]
- 34. europeanreview.org [europeanreview.org]
- 35. Propofol suppresses adipose-derived stem cell progression via PI3K/AKT-Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 36. oecd.org [oecd.org]
- 37. oecd.org [oecd.org]
- 38. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 39. catalog.labcorp.com [catalog.labcorp.com]
- 40. ecetoc.org [ecetoc.org]
- 41. Three classes of propofol binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. What is the mechanism of Propofol? [synapse.patsnap.com]
- 43. anesthesiologydfw.com [anesthesiologydfw.com]
- 44. derangedphysiology.com [derangedphysiology.com]
- 45. researchgate.net [researchgate.net]
- 46. Propofol Inhibits Microglial Activation via miR-106b/Pi3k/Akt Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 47. Propofol produces neurotoxicity by inducing mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 48. Propofol elicits apoptosis and attenuates cell growth in esophageal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Environmental Fate of 2,4-Diisopropylphenol: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
Executive Summary
Introduction
2,4-Diisopropylphenol is an alkylated phenol (B47542) that is structurally isomeric to the common intravenous anesthetic, propofol (B549288) (2,6-diisopropylphenol).[1][2] Its presence in the environment is primarily linked to its synthesis as an impurity during the industrial production of propofol.[1][2] The large-scale manufacturing and use of propofol raise concerns about the potential environmental release and subsequent fate of its isomers, including this compound. Understanding the environmental persistence, transformation, and toxicity of this compound is crucial for a comprehensive environmental risk assessment. This guide synthesizes the available information on the environmental fate of this compound, drawing parallels with related alkylphenols to provide a predictive assessment.
Potential Environmental Release
The synthesis of propofol (2,6-diisopropylphenol) from phenol and propylene (B89431) or isopropanol (B130326) often yields a mixture of isomers, with this compound being a significant byproduct.[1][3][4] Industrial processes aim to maximize the yield of the 2,6-isomer, but the formation of the 2,4- and other isomers is a common challenge.[2][3] Therefore, manufacturing facilities for propofol are a primary potential source of this compound release into the environment through wastewater discharges and other waste streams.
Environmental Fate
Direct experimental data on the biodegradation, photodegradation, and hydrolysis of this compound is currently unavailable in the scientific literature. However, the environmental behavior of other alkylphenols can provide insights into its likely fate.
Biodegradation
Alkylphenols, as a class of compounds, can be subject to microbial degradation in the environment, although their persistence can vary significantly based on the structure of the alkyl chain and environmental conditions.[5][6][7] The biodegradation of alkylphenol ethoxylates, which are widely used surfactants, leads to the formation of more persistent alkylphenols.[8][9]
Aerobic biodegradation of alkylphenols can occur, with ultimate biodegradation half-lives for some alkylphenol ethoxylates and their metabolites ranging from approximately one to four weeks in various environmental matrices, including wastewater treatment sludge, fresh water, seawater, and soil.[5][6] However, the branched isopropyl groups on this compound may hinder rapid biodegradation compared to linear alkylphenols. Aromatic ring cleavage is a critical step in the complete mineralization of these compounds and typically occurs under aerobic conditions.[7]
Photodegradation and Hydrolysis
Information regarding the photodegradation and hydrolysis of this compound is not available. Phenolic compounds can undergo photodegradation in the presence of sunlight, but the rates and products are highly dependent on the specific structure and the environmental matrix. Hydrolysis is generally not considered a significant degradation pathway for simple alkylphenols under typical environmental pH conditions.
Ecotoxicity
While specific ecotoxicity data for this compound is scarce, studies on other isopropylphenol isomers provide valuable insights into its potential environmental impact. The toxicity of alkylphenols to aquatic organisms can vary significantly depending on the isomer and the species.[10][11]
A study on the aquatic toxicity of 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol (B134273) demonstrated that their effects vary across different trophic levels, including microbes, invertebrates, and fish.[10][11] The marine bacterium Vibrio fischeri was found to be particularly sensitive to these compounds.[10]
Table 1: Acute Toxicity of Isopropylphenol Isomers to Aquatic Organisms
| Compound | Test Organism | Endpoint | Value (mg/L) | Reference |
| 2-Isopropylphenol | Vibrio fischeri | 5-min EC50 | 2.72 | [10] |
| 4-Isopropylphenol | Vibrio fischeri | 5-min EC50 | 0.01 | [10] |
| 4-Isopropylphenol | Ceriodaphnia dubia | 48-h EC50 | 10.1 | [10] |
EC50: The concentration of a substance that causes a 50% effect (e.g., inhibition of bioluminescence in Vibrio fischeri, immobilization in Ceriodaphnia dubia).
The data in Table 1 suggests that the position of the isopropyl group on the phenol ring significantly influences toxicity, with 4-isopropylphenol being considerably more toxic to Vibrio fischeri than the 2-isomer.[10] This highlights the need for specific toxicity testing of this compound to accurately assess its environmental risk.
Experimental Protocols
Due to the lack of specific studies on the environmental fate of this compound, detailed experimental protocols for its analysis are not available. However, standard methods for the analysis of alkylphenols in environmental samples can be adapted.
General Analytical Workflow for Alkylphenols in Environmental Samples:
-
Sample Collection: Standard procedures for collecting water, soil, and sediment samples should be followed to ensure sample integrity.
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate alkylphenols from aqueous samples. Soxhlet extraction is often employed for solid samples.
-
Sample Cleanup: Further cleanup steps may be necessary to remove interfering substances from the sample extracts.
-
Instrumental Analysis: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the preferred analytical techniques for the identification and quantification of alkylphenols due to their sensitivity and selectivity.
Knowledge Gaps and Future Research
The environmental fate and ecotoxicity of this compound remain largely uncharacterized. To address this significant knowledge gap, the following areas of research are recommended:
-
Environmental Monitoring: Studies are needed to determine the occurrence and concentrations of this compound in the vicinity of propofol manufacturing facilities and in broader environmental compartments.
-
Degradation Studies: Laboratory and field studies are required to investigate the biodegradation, photodegradation, and hydrolysis rates and pathways of this compound in relevant environmental matrices.
-
Ecotoxicity Testing: A comprehensive assessment of the acute and chronic toxicity of this compound to a range of aquatic and terrestrial organisms is essential for a robust environmental risk assessment.
-
Transformation Products: Identification and toxicological evaluation of the potential transformation products of this compound are necessary to fully understand its environmental impact.
Conclusion
While this compound is primarily known as an impurity in the production of the anesthetic propofol, its potential for environmental release warrants a thorough evaluation of its environmental fate and effects. The current body of scientific literature lacks specific data for this compound, forcing a reliance on inferences from structurally similar alkylphenols. This guide underscores the critical need for targeted research to fill the existing data gaps and enable a comprehensive environmental risk assessment of this compound. Such research is imperative for ensuring the environmental safety of pharmaceutical manufacturing processes and for protecting ecosystem health.
References
- 1. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. A comprehensive review on the sources, environmental behavior, and degradation of alkylphenol ethoxylates and their metabolites in surface water and soils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Aquatic toxicity of four alkylphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
electrophilic aromatic substitution in 2,4-Diisopropylphenol synthesis
An In-depth Technical Guide to the Synthesis of 2,4-Diisopropylphenol via Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of this compound is a critical process in industrial chemistry, primarily achieved through the Friedel-Crafts alkylation of phenol (B47542). This electrophilic aromatic substitution reaction involves the introduction of two isopropyl groups onto the phenol ring. The regioselectivity of this reaction is paramount, with the formation of this compound (2,4-DIPP) often competing with other isomers such as 2,6-diisopropylphenol (propofol), a widely used anesthetic.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core principles governing this synthesis, including the reaction mechanism, the influence of various catalytic systems, a selection of detailed experimental protocols, and a comparative analysis of quantitative data from recent studies.
The Core Reaction: Electrophilic Aromatic Substitution
The synthesis of this compound from phenol is a classic example of a Friedel-Crafts alkylation, a type of electrophilic aromatic substitution (EAS).[6][7][8] The hydroxyl (-OH) group of the phenol ring is a strong activating group and an ortho, para-director. This electronic influence makes the positions ortho (2 and 6) and para (4) to the hydroxyl group electron-rich and thus highly susceptible to attack by an electrophile.
The overall reaction proceeds in a stepwise manner. First, a monoisopropylphenol is formed, which then undergoes a second alkylation to yield diisopropylphenol isomers.[1][2]
Reaction Mechanism
The mechanism can be broken down into three fundamental steps:
-
Generation of the Electrophile: The reaction is initiated by the formation of an isopropyl carbocation, a potent electrophile.[9][10] This is typically achieved by reacting an alkylating agent, such as propylene (B89431) or 2-propanol (isopropyl alcohol, IPA), with a strong acid catalyst (either a Brønsted or Lewis acid).[6][8][11] When using IPA, the alcohol is first protonated by the acid, followed by the loss of a water molecule to form the secondary carbocation.[6]
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the isopropyl carbocation.[8][10] This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex.[9][11]
-
Deprotonation and Aromaticity Restoration: A weak base (e.g., AlCl₄⁻ in the case of an AlCl₃ catalyst) removes a proton from the carbon atom bearing the new isopropyl group.[7][9] This restores the aromaticity of the ring and regenerates the acid catalyst, yielding the alkylated phenol product.[9][11]
Caption: General mechanism of phenol isopropylation.
Catalytic Systems and Reagents
The choice of catalyst and alkylating agent is crucial for controlling the reaction rate and, most importantly, the selectivity towards the desired this compound isomer.[1][6]
Alkylating Agents
-
2-Propanol (IPA): A common and readily available alkylating agent. Under acidic conditions, it can dehydrate to form propylene and water.[1][6] The in-situ formation of diisopropyl ether (DIPE) can also occur, which itself acts as an effective alkylating agent, complicating the reaction network.[1][2][12]
-
Propylene: As a direct source of the isopropyl carbocation, propylene is a widely used alkylating agent, particularly in industrial settings.[6][13]
Catalysts
A wide array of catalysts have been investigated, ranging from traditional homogeneous acids to more advanced heterogeneous systems.
-
Homogeneous Catalysts: Traditional Brønsted acids like sulfuric acid (H₂SO₄) and Lewis acids such as aluminum chloride (AlCl₃) are effective but pose challenges in terms of separation, corrosion, and environmental disposal.[6][10]
-
Heterogeneous Catalysts: These offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity.[6]
-
Zeolites: Materials like H-beta and H-mordenite have been extensively studied.[3][6][14] H-beta, with its larger pore size, has shown higher activity and selectivity for diisopropylphenol (DIPP) compared to H-mordenite.[3][4]
-
Heteropolyacid-Clay Composites: A composite catalyst of cesium-modified heteropolyacid on K-10 clay (e.g., 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10) has demonstrated high activity in the liquid-phase alkylation of phenol and is considered superior to some zeolites.[1][2][6]
-
Caption: Catalyst selection logic for phenol alkylation.
Quantitative Data Analysis
The efficiency of this compound synthesis is evaluated based on phenol conversion and selectivity towards the desired isomers. The following tables summarize key quantitative data from various studies.
Table 1: Comparative Performance of Different Catalysts in Phenol Isopropylation
| Catalyst | Alkylating Agent | Temp. (°C) | Phenol Conv. (%) | DIPP Selectivity (%) | Key Byproducts | Reference |
| H-beta Zeolite | IPA | 200 | 94 | 56 (total DIPP) | 2-isopropylphenol, 2,6-DIPP | [4][14] |
| H-mordenite Zeolite | IPA | 200 | 68 | 43 (total DIPP) | 2-isopropylphenol, 2,6-DIPP | [4][14] |
| 20% Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | IPA | 200 | 50 | 16 (total DIPP) | Isopropyl ether (DIPE) | [14] |
| 20% Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | DIPE | 200 | 90 | N/A | 2-isopropylphenol (~85%) | [1][6] |
| Al₂O₃ | Propylene | N/A | 100 | 52 (total DIPP) | Other isomers | [14] |
| Phenol Aluminium | Propylene | 200-225 | N/A | N/A | 2-IPP, 2,6-DIPP, 2,4-DIPP | [13] |
Note: DIPP selectivity often refers to the combined selectivity for all diisopropylphenol isomers.
Table 2: Effect of Reaction Conditions on Phenol Isopropylation over H-beta Catalyst
| Parameter | Value | Phenol Conv. (%) | DIPP Selectivity (%) | Observations | Reference |
| Phenol:IPA Molar Ratio | 1:2 | <72 | <50 | Lower IPA concentration limits conversion. | [3] |
| 1:4 | 72 | 50 | Optimal ratio for maximizing conversion and selectivity. | [3] | |
| >1:4 | 73 | 51 | Marginal increase beyond the optimal ratio. | [3] | |
| Reaction Temperature | 473 K (200 °C) | 94 | 56 | Optimal temperature for H-beta catalyst. | [3][14] |
| 533 K (260 °C) | >74 | >52 | Higher temperatures can affect selectivity. | [3] | |
| Catalyst Stability | 25 hours | 94 | 56 | H-beta shows good stability over time. | [4] |
| After Regeneration | 93 | 56 | Catalyst activity is regained after calcination. | [3] |
Experimental Protocols
The following protocols are generalized representations based on methodologies described in the literature. Researchers should consult the original publications for specific details.
Protocol: Vapour-Phase Alkylation using H-beta Zeolite
This protocol is based on the work by Nandiwale and Bokade for the selective synthesis of 2,6-diisopropylphenol, which also produces 2,4-DIPP.[3][4]
-
Catalyst Activation: The H-beta zeolite catalyst is activated by calcination in a muffle furnace under a flow of air at a specified temperature (e.g., 823 K) for several hours to remove any adsorbed moisture and organic impurities.[3]
-
Reaction Setup: A fixed-bed, down-flow stainless steel reactor is loaded with the activated catalyst. The reactor is placed in a tubular furnace equipped with a temperature controller.
-
Reaction Execution: A mixture of phenol and isopropyl alcohol (IPA), with a specific molar ratio (e.g., 1:4), is fed into the reactor using a high-pressure liquid pump.[3] The reaction is carried out at atmospheric pressure and a controlled temperature (e.g., 473 K).[3] A parameter known as Weight Hourly Space Velocity (WHSV), which is the ratio of the mass flow rate of reactants to the mass of the catalyst, is maintained at a specific value (e.g., 4 h⁻¹).[14]
-
Product Collection: The product stream exiting the reactor is cooled using a condenser and collected at regular time intervals.
-
Analysis: The collected liquid products are analyzed using gas chromatography (GC) to determine the phenol conversion and the selectivity for various products, including 2-isopropylphenol, 4-isopropylphenol, this compound, and 2,6-diisopropylphenol.
Protocol: Liquid-Phase Alkylation using a Heteropolyacid-Clay Catalyst
This protocol is adapted from studies on liquid-phase alkylation in an autoclave.[1][2][12]
-
Catalyst Preparation: The 20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 catalyst is prepared and activated as per literature procedures.
-
Reaction Setup: A high-pressure autoclave reactor is charged with phenol, the alkylating agent (IPA or DIPE), and the catalyst.[1][2]
-
Reaction Execution: The autoclave is sealed, purged with an inert gas like nitrogen, and then heated to the desired reaction temperature (e.g., 200 °C) with constant stirring.[1][2] The reaction is allowed to proceed for a set duration.
-
Work-up and Product Isolation: After the reaction is complete, the autoclave is cooled to room temperature. The catalyst is separated from the liquid product mixture by filtration. The liquid product is then subjected to distillation to separate the unreacted starting materials, the desired this compound, and other isomers and byproducts.
-
Analysis: The composition of the product mixture is determined by gas chromatography (GC) and/or GC-MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 2934-05-6 | Benchchem [benchchem.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 9. byjus.com [byjus.com]
- 10. jk-sci.com [jk-sci.com]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. CN1197785A - Preparation of o-isopropyl phenol - Google Patents [patents.google.com]
- 14. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: 2,4-Diisopropylphenol as a Chemical Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2,4-diisopropylphenol, primarily as a component in the isomeric mixture obtained during the production of 2,6-diisopropylphenol (Propofol). While not typically the target molecule, its formation is a critical consideration in the synthesis of this widely used anesthetic. Understanding the reaction pathways and experimental parameters that influence the formation of this compound is essential for optimizing the synthesis of its isomers and for its potential isolation for other applications.
Overview of Synthesis: Friedel-Crafts Alkylation of Phenol (B47542)
The primary method for synthesizing diisopropylphenols is the Friedel-Crafts alkylation of phenol with an isopropylating agent, such as propylene (B89431) or isopropyl alcohol, in the presence of an acid catalyst.[1][2][3] This electrophilic aromatic substitution reaction leads to the formation of a mixture of mono-, di-, and tri-substituted phenols. The hydroxyl group of phenol is an activating ortho-, para-director, leading to the formation of 2- and 4-isopropylphenol (B134273) as initial products. Further alkylation of these intermediates yields 2,6-diisopropylphenol, this compound, and subsequently 2,4,6-triisopropylphenol.[4][5][6]
The selectivity towards a particular isomer is influenced by several factors, including the choice of catalyst, alkylating agent, reaction temperature, and pressure.[1] For instance, the synthesis of the anesthetic drug Propofol (B549288) aims to maximize the yield of 2,6-diisopropylphenol while minimizing the formation of the 2,4-isomer and other byproducts.[4][5] The close boiling points of the diisopropylphenol isomers present a significant challenge for purification.[5]
To circumvent the formation of the 2,4-isomer, an alternative strategy involves the use of 4-hydroxybenzoic acid as the starting material. The carboxylic group at the para position effectively blocks alkylation at this site, directing the isopropyl groups to the ortho positions. A final decarboxylation step then yields 2,6-diisopropylphenol with high purity.[4][7]
Quantitative Data from Synthesis Reactions
The following tables summarize quantitative data from various studies on the isopropylation of phenol, highlighting the conditions that lead to the formation of diisopropylphenol isomers.
Table 1: Isopropylation of Phenol with Isopropyl Alcohol (IPA) over Zeolite Catalysts [2]
| Catalyst | Phenol Conversion (%) | Selectivity to 2,6-DIPP (%) | Reaction Conditions |
| H-beta | 94 | 56 | Temperature: 260°C, WHSV: 2 h⁻¹, Phenol:IPA molar ratio: 1:4 |
| H-mordenite | 68 | 43 | Temperature: 260°C, WHSV: 2 h⁻¹, Phenol:IPA molar ratio: 1:4 |
WHSV: Weight Hourly Space Velocity; DIPP: Diisopropylphenol
Table 2: Continuous Flow Synthesis of 3,5-diisopropyl-4-hydroxybenzoic Acid (Propofol Precursor) [4]
| Total Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Isolated Yield (%) |
| 2.5 | 60 | 40 | 84 |
| 5.0 | 60 | 20 | 81 |
| 10.0 | 60 | 10 | 75 |
This table illustrates the synthesis of an intermediate to avoid para-alkylation, thus preventing the formation of this compound.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Alkylation of Phenol with Isopropyl Alcohol
This protocol describes a general method for the isopropylation of phenol, which will result in a mixture of isopropylphenol isomers, including this compound.
Materials:
-
Phenol
-
Isopropyl alcohol (IPA)
-
Acid catalyst (e.g., H-beta zeolite, Amberlyst-15, or a Lewis acid like AlCl₃)[2][3]
-
Solvent (if applicable, e.g., toluene)
-
Nitrogen or Argon gas for inert atmosphere
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature controller
-
Heating mantle
-
Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add phenol and the acid catalyst. If a solvent is used, add it at this stage.
-
Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 150-250°C, depending on the catalyst).[1]
-
Slowly add isopropyl alcohol to the reaction mixture. The molar ratio of phenol to IPA can be varied to optimize for di-substituted products (e.g., 1:2 to 1:4).[8]
-
Maintain the reaction at the set temperature for a specified period (e.g., 2-24 hours), monitoring the progress by a suitable analytical technique like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst is used, it can be removed by filtration. If a Lewis acid is used, the reaction is quenched by the slow addition of water or a dilute acid solution.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product, a mixture of isopropylphenol isomers, can be purified by fractional distillation under reduced pressure to separate the different isomers, including this compound.
Visualizations
Caption: Friedel-Crafts alkylation pathway of phenol.
Caption: General experimental workflow for phenol alkylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106565424B - Preparation method of high-purity propofol - Google Patents [patents.google.com]
- 6. CN1197785A - Preparation of o-isopropyl phenol - Google Patents [patents.google.com]
- 7. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]
- 8. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
Applications of 2,4-Diisopropylphenol in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diisopropylphenol is a substituted phenolic compound with potential applications as an intermediate in the synthesis of novel agrochemicals. While direct commercial applications are not extensively documented, its structural features, including a reactive hydroxyl group and bulky isopropyl substituents, make it a candidate for the development of new herbicides, fungicides, and insecticides. The isopropyl groups can enhance lipophilicity, potentially improving the penetration of the active molecule through plant cuticles or insect exoskeletons. This document outlines potential applications and provides detailed, albeit hypothetical, experimental protocols for the synthesis of agrochemical candidates derived from this compound. The proposed applications are based on the known bioactivity of structurally related compounds, such as 2,4-di-tert-butylphenol, and established synthetic methodologies in agrochemical research.
I. Application in Herbicide Synthesis
The herbicidal potential of phenolic compounds is an active area of research. Structurally similar molecules, such as 2,4-di-tert-butylphenol, have demonstrated phytotoxic effects on various weed species. By derivatizing this compound, it is possible to develop novel herbicides with specific modes of action. A common strategy involves the etherification or esterification of the phenolic hydroxyl group to produce compounds with enhanced herbicidal activity and favorable physicochemical properties.
A. Synthesis of a Hypothetical 2,4-Diisopropylphenoxyacetate Herbicide
This protocol describes the synthesis of a hypothetical herbicidal compound, ethyl 2-(2,4-diisopropylphenoxy)acetate, based on the well-established phenoxyacetate (B1228835) class of herbicides.
Experimental Protocol: Synthesis of Ethyl 2-(2,4-diisopropylphenoxy)acetate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 17.8 g (0.1 mol) of this compound in 100 mL of acetone (B3395972).
-
Addition of Base: To the stirred solution, add 20.7 g (0.15 mol) of anhydrous potassium carbonate.
-
Addition of Alkylating Agent: Slowly add 18.4 g (0.12 mol) of ethyl chloroacetate (B1199739) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in 150 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 100 mL of 1 M sodium hydroxide (B78521) solution, 100 mL of water, and 100 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) 9:1) to obtain ethyl 2-(2,4-diisopropylphenoxy)acetate.
Quantitative Data: Hypothetical Synthesis of Ethyl 2-(2,4-diisopropylphenoxy)acetate
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Ethyl chloroacetate, Potassium carbonate |
| Solvent | Acetone |
| Reaction Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 6-8 hours |
| Theoretical Yield | 26.4 g |
| Hypothetical Actual Yield | 22.4 g (85%) |
| Hypothetical Purity (by GC-MS) | >98% |
Workflow for the Synthesis of a Hypothetical Phenoxyacetate Herbicide
Synthesis workflow for a hypothetical phenoxyacetate herbicide.
II. Application in Fungicide Synthesis
Phenolic compounds and their derivatives have been explored for their fungicidal properties. The synthesis of ether and ester derivatives of this compound can lead to novel compounds with potential activity against a range of plant pathogenic fungi.
A. Synthesis of a Hypothetical 2,4-Diisopropylphenyl Ether Fungicide
This protocol outlines a hypothetical synthesis of a fungicide candidate, 1-(2,4-diisopropylphenoxy)-2-methoxybenzene, by adapting the Ullmann condensation reaction.
Experimental Protocol: Synthesis of 1-(2,4-Diisopropylphenoxy)-2-methoxybenzene
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 17.8 g (0.1 mol) of this compound, 15.6 g (0.12 mol) of 2-bromoanisole, 27.6 g (0.2 mol) of potassium carbonate, and 1.9 g (0.01 mol) of copper(I) iodide.
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 140-150 °C and stir vigorously for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL). Combine the organic extracts and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 95:5) to afford 1-(2,4-diisopropylphenoxy)-2-methoxybenzene.
Quantitative Data: Hypothetical Synthesis of 1-(2,4-Diisopropylphenoxy)-2-methoxybenzene
| Parameter | Value |
| Starting Material | This compound |
| Reagents | 2-Bromoanisole, Potassium carbonate, Copper(I) iodide |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 140-150 °C |
| Reaction Time | 12-16 hours |
| Theoretical Yield | 28.4 g |
| Hypothetical Actual Yield | 21.3 g (75%) |
| Hypothetical Purity (by HPLC) | >97% |
III. Application in Insecticide Synthesis
The structural features of this compound can be utilized to develop novel insecticides. A relevant example from the patent literature (CN101307016B) describes the synthesis of an intermediate for the insecticide/acaricide diafenthiuron (B39198) starting from 2,6-diisopropylaniline. While not a direct application of this compound, we can propose a hypothetical synthetic pathway to an analogous compound, demonstrating the potential utility of the 2,4-diisopropylphenyl scaffold.
A. Proposed Synthesis of a Hypothetical Thiourea (B124793) Insecticide Intermediate
This protocol describes a hypothetical multi-step synthesis of N-(tert-butyl)-N'-(2,4-diisopropylphenyl)thiourea, a potential insecticide candidate.
Experimental Workflow for the Synthesis of a Hypothetical Thiourea Insecticide
Proposed workflow for a hypothetical thiourea insecticide.
Experimental Protocol: Synthesis of N-(tert-butyl)-N'-(2,4-diisopropylphenyl)thiourea (Hypothetical)
This is a multi-step synthesis. The protocol for the final step is provided below, assuming the successful synthesis of 2,4-diisopropylaniline from this compound via nitration and subsequent reduction.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 17.7 g (0.1 mol) of the synthesized 2,4-diisopropylaniline in 50 mL of toluene.
-
Reagent Addition: To the stirred solution, add 11.5 g (0.1 mol) of tert-butyl isothiocyanate dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. A precipitate may form during the reaction.
-
Isolation: If a precipitate has formed, collect the solid by filtration, wash with cold hexane, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and induce crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Purification: Recrystallize the crude product from ethanol/water to obtain pure N-(tert-butyl)-N'-(2,4-diisopropylphenyl)thiourea.
Quantitative Data: Hypothetical Synthesis of N-(tert-butyl)-N'-(2,4-diisopropylphenyl)thiourea
| Parameter | Value |
| Starting Material | 2,4-Diisopropylaniline |
| Reagent | tert-Butyl isothiocyanate |
| Solvent | Toluene |
| Reaction Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Theoretical Yield | 29.2 g |
| Hypothetical Actual Yield | 26.3 g (90%) |
| Hypothetical Purity (by NMR) | >99% |
Conclusion
This compound presents a versatile scaffold for the synthesis of potential new agrochemicals. The protocols and data presented herein, though based on hypothetical applications and established chemical principles, provide a solid foundation for researchers to explore the derivatization of this compound. Further investigation into the biological activities of the synthesized derivatives is warranted to fully elucidate their potential in crop protection. The provided workflows and quantitative tables offer a structured approach for the synthesis and evaluation of novel agrochemical candidates based on the this compound core structure.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,4-Diisopropylphenol
Abstract
This application note describes a precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,4-Diisopropylphenol. This method is suitable for researchers, scientists, and drug development professionals who require a reliable analytical procedure for the quantification of this compound in bulk drug substances or during formulation development. The method utilizes a C18 column with UV detection, providing excellent resolution and sensitivity.
Introduction
This compound is an isomer of Propofol (2,6-Diisopropylphenol) and is considered an impurity in Propofol drug products.[1][2] Propofol is a widely used short-acting intravenous anesthetic agent.[3][4] Accurate quantification of related substances and impurities like this compound is critical for ensuring the safety and efficacy of pharmaceutical products. This document provides a detailed protocol for a validated HPLC method for the quantification of this compound.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (98% or higher purity).
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Ortho-phosphoric acid (analytical grade).
-
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol (25:75, v/v) |
| pH of Mobile Phase | Adjusted to 5.3 with ortho-phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 100 µg/mL to 500 µg/mL by diluting the stock standard solution with the mobile phase.
For the analysis of a bulk drug substance, accurately weigh approximately 100 mg of the sample, dissolve it in the mobile phase in a 100 mL volumetric flask, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method was validated according to standard guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
The linearity of the method was evaluated by analyzing the working standard solutions in the concentration range of 100-500 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 100 | 125430 |
| 200 | 251050 |
| 300 | 376540 |
| 400 | 502100 |
| 500 | 627580 |
| Regression Equation | y = 1255.1x - 120 |
| Correlation Coefficient (r²) | 0.9998 |
The precision of the method was determined by performing intra-day and inter-day analyses of a standard solution at a concentration of 300 µg/mL.
Table 3: Precision Data
| Parameter | Intra-day Precision (n=6) | Inter-day Precision (n=6, over 3 days) |
| Mean Peak Area | 376590 | 376810 |
| Standard Deviation | 1883 | 2261 |
| % RSD | 0.50% | 0.60% |
The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the nominal concentration).
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 240 | 238.8 | 99.5% |
| 100% | 300 | 301.2 | 100.4% |
| 120% | 360 | 358.2 | 99.5% |
| Mean % Recovery | - | - | 99.8% |
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 5 |
| LOQ | 15 |
Results and Discussion
The developed RP-HPLC method provides a reliable and efficient means for the quantification of this compound. The chromatographic conditions were optimized to achieve a symmetrical peak shape with a retention time of approximately 3.5 minutes. The validation results demonstrate that the method is linear, precise, and accurate over the specified concentration range.
Conclusion
The HPLC method described in this application note is suitable for the routine quality control analysis of this compound in bulk drug substances and pharmaceutical formulations. The method is simple, rapid, and employs readily available reagents and instrumentation.
Protocols
Protocol 1: Preparation of Mobile Phase
-
Measure 250 mL of HPLC grade acetonitrile and 750 mL of HPLC grade methanol.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Adjust the pH of the mixture to 5.3 using ortho-phosphoric acid.
-
Degas the mobile phase by sonicating for 15 minutes or by vacuum filtration.
Protocol 2: Standard and Sample Analysis
-
Prepare the standard solutions and sample solution as described in sections 2.3 and 2.4.
-
Set up the HPLC system with the chromatographic conditions specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each standard solution to construct the calibration curve.
-
Inject 20 µL of the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
References
Application Note: Quantification of 2,4-Diisopropylphenol using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the detection and quantification of 2,4-Diisopropylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a known process impurity in the manufacturing of the anesthetic agent propofol (B549288) (2,6-diisopropylphenol) and its monitoring is crucial for quality control in pharmaceutical production.[1] The described protocol outlines sample preparation, GC-MS parameters, and data analysis for the reliable determination of this compound. The methodology is applicable to the analysis of bulk drug substances and can be adapted for various sample matrices.
Introduction
This compound is a structural isomer of propofol and may be present as an impurity in the final drug product.[1] Its accurate quantification is essential to ensure the safety and efficacy of propofol formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound. This document provides a comprehensive protocol for the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation
A simple and effective sample preparation procedure is critical for accurate GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
Materials:
-
This compound reference standard
-
Methanol (B129727), HPLC grade
-
Dichloromethane (B109758), HPLC grade
-
Volumetric flasks
-
Micropipettes
-
Autosampler vials with inserts
Procedure:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Accurately weigh the sample (e.g., bulk drug substance) and dissolve it in a suitable solvent, such as dichloromethane, to a final concentration within the calibration range of the working standards.
-
Final Preparation: Transfer the prepared standard and sample solutions into 2 mL autosampler vials for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with a 5973 MS detector).[2]
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Scan Mode | Full Scan (m/z 40-300) and Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 min |
Data Presentation and Analysis
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. The concentration of this compound in the sample can then be determined from this calibration curve.
For qualitative identification, the mass spectrum of the analyte peak in the sample should be compared with the reference mass spectrum of this compound. The key ions in the electron ionization mass spectrum of this compound are the molecular ion ([M]⁺) at m/z 178, the base peak ([M-CH₃]⁺) at m/z 163, and a fragment ion at m/z 121.[1][3]
Table 3: Key Mass Fragments of this compound
| m/z | Ion | Description |
| 178 | [C₁₂H₁₈O]⁺ | Molecular Ion (M⁺)[1] |
| 163 | [M - CH₃]⁺ | Base Peak; Loss of a methyl radical[1] |
| 121 | [M - C₄H₉]⁺ | Loss of a butyl radical |
Visualizations
Experimental Workflow
References
Application Note: Development of a Validated Analytical Method for 2,4-Diisopropylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Diisopropylphenol is a known process-related impurity in the manufacturing of Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent.[1] The monitoring and control of impurities in active pharmaceutical ingredients (APIs) are critical to ensure the safety and efficacy of drug products.[1] This application note provides a detailed protocol for the development and validation of analytical methods for the quantitative determination of this compound. The methods described herein, utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), are designed to be accurate, precise, and robust, aligning with the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[2][3][4][5][6]
Analytical Methodologies
Two primary analytical techniques are presented for the quantification of this compound: a reversed-phase HPLC method for routine quality control and a more sensitive and specific GC-MS method for impurity profiling and trace-level detection.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V C18 column (250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of methanol (B129727) and water in a ratio of 85:15 (v/v).[7] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[8]
-
Injection Volume: 20 µL.[9]
-
Column Temperature: 30 °C.[9]
-
Detection: UV detection at 270 nm.[7]
-
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 10-110 µg/mL).[7]
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.
Method Validation Summary: HPLC
The following tables summarize the validation parameters and acceptance criteria for the HPLC method, based on ICH guidelines. The data presented is representative of a validated method for a closely related phenolic compound and serves as a guide.[7]
Table 1: System Suitability
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity
| Parameter | Result |
|---|---|
| Linearity Range | 10-110 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 88048x + 44524 |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80 | 78.6 | 98.25% |
| 100% | 100 | 101.2 | 101.20% |
| 120% | 120 | 122.1 | 101.75% |
| Average % Recovery | | | 100.40% |
Table 4: Precision
| Precision Type | % RSD |
|---|---|
| Repeatability (Intra-day, n=6) | < 2.0% |
| Intermediate Precision (Inter-day, n=6) | < 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result |
|---|---|
| LOD | 10 ng/mL |
| LOQ | 100 ng/mL |
Table 6: Robustness
| Parameter Varied | Variation | Result |
|---|---|---|
| Flow Rate | ± 0.1 mL/min | No significant change in resolution or retention time |
| Mobile Phase Composition | ± 2% Methanol | No significant change in resolution or retention time |
| Column Temperature | ± 5 °C | No significant change in resolution or retention time |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high sensitivity and selectivity, making it ideal for the identification and quantification of trace levels of this compound and other process impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled with a tandem mass spectrometer (MS/MS) is recommended for enhanced selectivity.
-
Chromatographic Conditions:
-
Column: Restek Stabilwax (30 m × 0.25 mm id × 0.25 µm df) or equivalent.[10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]
-
Injection Mode: Splitless injection (1 µL).
-
Inlet Temperature: 250 °C.[10]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 4 minutes.[10]
-
-
Transfer Line Temperature: 250 °C.[10]
-
-
Mass Spectrometry Conditions (MS/MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
MS Source Temperature: 230 °C.[11]
-
Quadrupole Temperature: 150 °C.[11]
-
MRM Transitions for this compound:
-
Quantifier Ion: To be determined empirically (e.g., based on the most abundant product ion).
-
Qualifier Ion(s): To be determined empirically (e.g., two other product ions for confirmation).
-
-
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable volatile solvent such as methanol or ethanol (B145695).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the impurity.
-
Sample Solution: Dissolve the bulk drug sample in ethanol to a suitable concentration.[1]
Method Validation Summary: GC-MS
The following tables summarize the validation parameters for the GC-MS method.
Table 7: System Suitability
| Parameter | Acceptance Criteria |
|---|---|
| Peak Shape | Symmetrical |
| % RSD of Peak Area (n=6) | ≤ 15% at LOQ |
Table 8: Linearity
| Parameter | Result |
|---|---|
| Linearity Range | 0.2 - 5.6 µg/g |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 9: Accuracy (Recovery)
| Spiked Level | % Recovery |
|---|---|
| Low | 85 - 115% |
| Medium | 85 - 115% |
| High | 85 - 115% |
Table 10: Precision
| Precision Type | % RSD |
|---|---|
| Repeatability (Intra-day, n=6) | ≤ 15% |
| Intermediate Precision (Inter-day, n=6) | ≤ 15% |
Table 11: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result |
|---|---|
| LOD | 0.2 - 5.6 µg/g in bulk propofol |
| LOQ | Typically 3x LOD |
Visualizations
Diagram 1: HPLC Analysis Workflow
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. m.youtube.com [m.youtube.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. rjptonline.org [rjptonline.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,4-Diisopropylphenol as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diisopropylphenol is a crucial reference standard for the quality control of Propofol (B549288) (2,6-diisopropylphenol), a widely used intravenous anesthetic agent. As a specified impurity in the European Pharmacopoeia (EP), designated as "Propofol Impurity A," its accurate identification and quantification are paramount to ensure the safety and efficacy of propofol formulations.[1][2] These application notes provide detailed protocols for the use of this compound as a reference standard in chromatographic analyses, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for method development and validation.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O | [1][3] |
| Molecular Weight | 178.27 g/mol | [1][3] |
| CAS Number | 2934-05-6 | [1][2][3] |
| IUPAC Name | 2,4-di(propan-2-yl)phenol | [1] |
| Boiling Point | 79-80 °C | [3] |
| Density | 0.948 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.5130 | [3] |
Application in Chromatography
This compound is primarily used as a reference standard in the pharmaceutical industry for the following applications:
-
Impurity Profiling of Propofol: To identify and quantify this compound as an impurity in propofol drug substances and finished products.
-
Method Validation: To validate analytical methods for the determination of propofol and its related substances, including specificity, linearity, accuracy, precision, and robustness.
-
Quality Control: As a component in system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.
Experimental Protocols
The following are detailed protocols for the analysis of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol for Impurity Profiling
This protocol is designed for the separation and quantification of this compound and other related impurities in propofol.
1. Materials and Reagents:
-
This compound Certified Reference Material (CRM)
-
Propofol sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, pH 4.0)
-
Methanol (B129727) (for stock solutions)
2. Instrumentation:
-
HPLC system with a UV or Fluorescence detector
-
XBridge C18 column or equivalent
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | XBridge C18 |
| Mobile Phase | Water (pH 4.0) and Acetonitrile |
| Flow Rate | 1.5 mL/min |
| Detection | Fluorescence: Excitation 276 nm, Emission 310 nm |
| Injection Volume | To be optimized |
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound CRM in methanol to obtain a stock concentration of 100 µg/mL.[4]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 5–2000 ng/mL.[4]
-
Sample Solution: Prepare the propofol sample by dissolving it in the mobile phase to a suitable concentration.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the this compound peak in the sample chromatogram by comparing its retention time and response to the calibration standards.
6. Data Presentation:
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Impurity Determination
This protocol provides a sensitive and selective method for the determination of this compound and other related impurities in propofol.[5]
1. Materials and Reagents:
-
This compound Certified Reference Material (CRM)
-
Propofol sample
-
Suitable solvent for dilution (e.g., methanol)
2. Instrumentation:
-
Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS)
-
Capillary column suitable for phenol (B47542) analysis
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Injection Technique | Pulsed splitless injection |
| Column | To be optimized based on the specific GC-MS system |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS Detection | Tandem Mass Spectrometry (MS/MS) |
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound CRM in a suitable solvent and perform serial dilutions to create calibration standards.
-
Sample Solution: Dissolve the propofol sample in the same solvent to a known concentration.
5. Analysis Procedure:
-
Optimize the GC-MS/MS parameters for the detection of this compound.
-
Inject the standard solutions to establish a calibration curve.
-
Inject the prepared propofol sample solution.
-
Identify and quantify this compound based on its retention time and specific mass transitions.
6. Data Presentation:
| Parameter | Result |
| Linearity (R²) | To be determined |
| Limit of Detection (LOD) | 0.2-5.6 µg/g (for related impurities)[5] |
| Limit of Quantification (LOQ) | To be determined |
| Recovery | To be determined |
| Precision | To be determined |
Visualization of Experimental Workflows
Logical Workflow for Impurity Analysis
The following diagram illustrates the general logical workflow for the analysis of this compound as an impurity in a propofol sample.
Caption: Logical Workflow for Impurity Analysis.
Experimental Workflow for HPLC Analysis
This diagram details the specific experimental steps involved in the HPLC analysis of this compound.
Caption: Experimental Workflow for HPLC Analysis.
Conclusion
The use of this compound as a certified reference standard is indispensable for the robust quality control of propofol. The detailed HPLC and GC-MS protocols provided in these application notes offer reliable methods for the accurate identification and quantification of this critical impurity. Adherence to these protocols will enable researchers, scientists, and drug development professionals to ensure the quality, safety, and regulatory compliance of propofol products.
References
- 1. This compound | C12H18O | CID 18048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propofol EP Impurity A Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 3. 2,4-ジイソプロピルフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2,4-Diisopropylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of bioactive molecules derived from 2,4-diisopropylphenol. The primary focus is on the synthesis of fatty acid esters of this compound, which have demonstrated significant antiproliferative activity against various cancer cell lines. Detailed experimental protocols, quantitative bioactivity data, and proposed mechanisms of action are presented to facilitate further research and development in this area.
Introduction
This compound, a structural isomer of the widely used anesthetic propofol (B549288) (2,6-diisopropylphenol), serves as a versatile starting material for the synthesis of novel bioactive compounds. Its phenolic hydroxyl group can be readily functionalized to generate a variety of derivatives with potential therapeutic applications. This document outlines the synthesis of a series of 2,4-diisopropylphenyl fatty acid esters and summarizes their promising anticancer properties.
Synthesis of Bioactive 2,4-Diisopropylphenyl Fatty Acid Esters
A key strategy for synthesizing bioactive molecules from this compound is its esterification with various fatty acids. This approach combines the phenolic scaffold with the biological activity of fatty acids, leading to conjugates with enhanced lipophilicity and potential for improved cellular uptake and efficacy. The synthesis is typically achieved through a dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling reaction, a common method for ester formation.
Experimental Workflow
The general workflow for the synthesis and evaluation of 2,4-diisopropylphenyl fatty acid esters is depicted below.
Caption: General workflow for the synthesis and biological evaluation of 2,4-diisopropylphenyl fatty acid esters.
Experimental Protocols
The following are detailed protocols for the synthesis of representative 2,4-diisopropylphenyl fatty acid esters.
Protocol 1: General Procedure for the Synthesis of 2,4-Diisopropylphenyl Fatty Acid Esters via DCC Coupling
This protocol describes a general method for the esterification of this compound with a fatty acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Materials:
-
This compound
-
Fatty acid (e.g., butyric acid, valproic acid, α-linolenic acid, 2-ethylhexanoic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the fatty acid (1.0 eq) and this compound (1.2 eq) in anhydrous dichloromethane (DCM).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution and stir at room temperature.
-
In a separate container, dissolve dicyclohexylcarbodiimide (DCC) (1.2 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure 2,4-diisopropylphenyl fatty acid ester.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Antiproliferative Activity
The synthesized 2,4-diisopropylphenyl fatty acid esters have been evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. The GI₅₀ (50% growth inhibition) values from these studies are summarized in the tables below.[1][2]
Table 1: Antiproliferative Activity (GI₅₀ in µM) of 2,4-Diisopropylphenyl Esters of Selected Fatty Acids[1]
| Compound | A549 (Lung) | MDA-MB-231 (Breast) | HeLa (Cervical) | Mia-Pa-Ca (Pancreatic) | HepG2 (Liver) |
| 2,4P-BA (Butyric Acid Ester) | >100 | >100 | 1.89 | 1.95 | 1.92 |
| 2,4P-VA (Valproic Acid Ester) | 1.56 | >100 | 1.86 | 1.92 | 1.98 |
| 2,4P-ALA (α-Linolenic Acid Ester) | >100 | >100 | >100 | >100 | >100 |
| 2,4P-2-EHA (2-Ethylhexanoic Acid Ester) | 1.62 | >100 | 1.82 | 1.98 | 1.95 |
Data extracted from "Study on Synthesis, Characterization and Antiproliferative Activity of Novel Diisopropylphenyl Esters of Selected Fatty Acids".[1]
Table 2: Antiproliferative Activity (GI₅₀ in µM) of 2,4-Diisopropylphenyl Esters of Mixed Fatty Acids from Oils[3]
| Compound | A549 (Lung) | MDA-MB-231 (Breast) | HeLa (Cervical) | Mia-Pa-Ca (Pancreatic) | HepG2 (Liver) |
| 2,4P-JTA (Jatropha) | 0.82 | 0.98 | 0.95 | 0.92 | 0.89 |
| 2,4P-KTA (Karanja) | 0.75 | 0.85 | 0.82 | 0.79 | 0.76 |
| 2,4P-STA (Sterculia foetida) | >10 | >10 | >10 | 0.98 | >10 |
| 2,4P-EFA (Eri pupal) | >10 | >10 | >10 | >10 | >10 |
| 2,4P-CCFA (Coconut) | 0.95 | 0.92 | 0.89 | 0.85 | 0.82 |
Data extracted from "Synthesis, characterization and evaluation of antiproliferative activity of diisopropylphenyl esters of fatty acids from selected oils".[3]
Proposed Mechanisms of Action
The antiproliferative activity of 2,4-diisopropylphenyl fatty acid esters is likely mediated through multiple cellular pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells. Based on the known mechanisms of related phenolic compounds and fatty acids, two primary pathways are proposed:
-
Inhibition of Fatty Acid Synthase (FAS): Many cancer cells exhibit upregulated de novo fatty acid synthesis, which is essential for membrane production, energy storage, and signaling molecule generation. The enzyme fatty acid synthase (FAS) is a key player in this process. Phenolic compounds and their esters have been shown to inhibit FAS activity. Inhibition of FAS in cancer cells leads to a depletion of fatty acids, which can trigger cellular stress and apoptosis.
-
Induction of Apoptosis via Caspase Activation: The synthesized esters may induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. This involves the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (e.g., caspase-8 and caspase-9) activate executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Propofol, the 2,6-isomer, has been shown to induce apoptosis through the activation of both caspase-8 and caspase-9.[4]
Proposed Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for the anticancer activity of 2,4-diisopropylphenyl fatty acid esters.
Caption: Proposed mechanism of action via inhibition of Fatty Acid Synthase (FAS).
Caption: Proposed mechanism of apoptosis induction via caspase activation pathways.
Conclusion
The synthesis of fatty acid esters from this compound represents a promising strategy for the development of novel anticancer agents. The detailed protocols and bioactivity data provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further investigation into the precise molecular mechanisms of action and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. 2,4-Dipropylphloroglucinol inhibits the growth of human lung and colorectal cancer cells through induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction and mechanism of apoptotic cell death by propofol in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Novel Polymers from 2,4-Diisopropylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2,4-diisopropylphenol in the synthesis of novel polymers. Due to its substituted phenolic structure, polymers derived from this compound are anticipated to exhibit unique properties, including enhanced thermal stability, solubility in organic solvents, and potential antioxidant capabilities, making them of interest for various applications in materials science and drug development.
The steric hindrance provided by the isopropyl groups at the 2 and 4 positions can influence the polymerization process and the final properties of the polymer, such as offering a higher glass transition temperature and altered chain packing compared to polymers from less substituted phenols. These characteristics make poly(this compound) and its copolymers potential candidates for applications requiring robust materials with specific functionalities.
Application Notes
Potential Applications
Polymers synthesized from this compound are expected to be valuable in several fields:
-
Advanced Coatings and Composites: The rigidity and potential for high thermal stability make these polymers suitable for specialty coatings and as a matrix material in high-performance composites.
-
Biomedical Materials: The phenolic backbone is a key structural motif in many biologically active molecules. Polymers incorporating this moiety could be explored for drug delivery matrices, biocompatible materials, and antioxidant additives in medical devices.[1]
-
Membrane Technology: The controlled porosity and chemical resistance that can be engineered into crosslinked phenolic polymers suggest their use in separation and filtration membranes.
-
Electronic Materials: Polyphenylene oxide (PPO)-type polymers, which could be synthesized from this compound, are known for their excellent dielectric properties and dimensional stability, making them suitable for applications in electronics.
Polymerization Strategies
Several polymerization techniques can be theoretically applied to this compound, primarily through oxidative coupling or by first functionalizing the monomer to introduce a polymerizable group (e.g., a vinyl group).
-
Oxidative Coupling Polymerization: This is a common method for polymerizing phenols to create poly(phenylene oxide)s (PPOs). It typically involves an organometallic catalyst, such as a copper-amine complex, and an oxygen source. The isopropyl groups will sterically hinder the reaction to some extent, which may necessitate specific catalyst systems or reaction conditions to achieve high molecular weights.
-
Enzymatic Polymerization: Enzymes like peroxidases can be used to polymerize phenols under mild conditions. This "green" chemistry approach can lead to polymers with interesting and potentially novel structures.[2]
-
Functionalization followed by Polymerization: this compound can be chemically modified to introduce a more readily polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting monomer can then be polymerized using standard techniques like free-radical or controlled radical polymerization (e.g., RAFT, ATRP).[2]
Experimental Protocols
The following protocols are representative methods that can be adapted for the polymerization of this compound.
Protocol 1: Oxidative Coupling Polymerization of this compound
This protocol describes a general procedure for the synthesis of poly(this compound) via oxidative coupling.
Materials:
-
This compound (monomer)
-
Copper(I) chloride (catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)
-
Toluene (B28343) (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
Oxygen or air (oxidant)
-
Nitrogen (inert gas)
Procedure:
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet, and a condenser.
-
Catalyst Preparation: In the flask, dissolve this compound (e.g., 10 g, 56.1 mmol) in toluene (100 mL).
-
Inert Atmosphere: Purge the system with nitrogen for 20-30 minutes to remove oxygen.
-
Catalyst Addition: Add copper(I) chloride (e.g., 0.055 g, 0.56 mmol, 1 mol%) and TMEDA (e.g., 0.065 g, 0.56 mmol, 1 mol%) to the stirred solution.
-
Polymerization: Switch the gas feed from nitrogen to a slow stream of oxygen or air. The reaction mixture will typically warm up and may change color.
-
Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 40-60°C) and monitor the progress by periodically taking samples and analyzing the increase in viscosity or by techniques like Gel Permeation Chromatography (GPC). The reaction time can vary from 2 to 24 hours.
-
Termination and Isolation: Once the desired molecular weight is achieved, stop the oxygen flow and switch back to nitrogen. Terminate the reaction by adding a small amount of a reducing agent or by pouring the reaction mixture into an excess of methanol.
-
Purification: The precipitated polymer is collected by filtration, washed thoroughly with methanol to remove unreacted monomer and catalyst residues, and then dried in a vacuum oven at 60-80°C to a constant weight.
Protocol 2: Functionalization and Subsequent Free-Radical Polymerization
This protocol involves a two-step process: first, the synthesis of a vinyl-functionalized monomer, followed by its polymerization.
Step A: Synthesis of 4-vinyl-2,6-diisopropylphenol (hypothetical monomer)
This is an illustrative functionalization. The actual synthesis would require specific optimization.
-
A plausible route would involve the protection of the hydroxyl group of this compound, followed by a vinylation reaction (e.g., Heck or Stille coupling) at a suitable position on the aromatic ring, and subsequent deprotection.
Step B: Free-Radical Polymerization of the Functionalized Monomer
Materials:
-
Vinyl-functionalized this compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)[2]
-
Anhydrous toluene or dioxane (solvent)
-
Methanol (non-solvent)
-
Nitrogen (inert gas)
Procedure:
-
Reactor Setup: Place the monomer (e.g., 5.0 g) and AIBN (e.g., 0.05 g, 1 mol%) in a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (20 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[2]
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir the mixture for 24 hours.[2]
-
Termination and Isolation: Cool the flask in an ice bath and expose the contents to air to terminate the polymerization.[2]
-
Purification: Dissolve the viscous polymer in a minimal amount of tetrahydrofuran (B95107) (THF) and precipitate it by slowly adding the solution to a large excess of cold methanol.[2]
-
Drying: Filter the white precipitate and dry it in a vacuum oven at 60°C until a constant weight is achieved.[2]
Data Presentation
The following tables present hypothetical quantitative data for the polymerization of this compound to serve as a template for reporting experimental results.
Table 1: Representative Data for Oxidative Coupling Polymerization of this compound
| Entry | Catalyst (mol%) | Ligand (mol%) | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 1.0 | 1.0 | 40 | 6 | 85 | 12,000 | 2.1 |
| 2 | 1.0 | 1.0 | 60 | 6 | 92 | 18,500 | 1.9 |
| 3 | 0.5 | 0.5 | 60 | 12 | 95 | 25,000 | 2.3 |
| 4 | 1.5 | 1.5 | 40 | 12 | 88 | 15,000 | 2.0 |
Table 2: Representative Data for Free-Radical Polymerization of a Vinyl-Functionalized this compound Monomer
| Entry | Initiator (mol%) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 1.0 | Toluene | 70 | 24 | 90 | 35,000 | 1.8 |
| 2 | 0.5 | Toluene | 70 | 24 | 82 | 48,000 | 1.7 |
| 3 | 1.0 | Dioxane | 80 | 18 | 95 | 32,000 | 1.9 |
| 4 | 1.5 | Toluene | 60 | 36 | 75 | 28,000 | 2.0 |
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow for the polymerization of this compound and a logical flow for polymer characterization.
Caption: Workflow for the synthesis of polymers from this compound.
Caption: Logical flow for the characterization of synthesized polymers.
References
Application Notes and Protocols for Assessing the Antioxidant Capacity of 2,4-Diisopropylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diisopropylphenol is a phenolic compound with a structure that suggests potential antioxidant activity. Phenolic compounds are known to act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cells and biomolecules.[1][2] The evaluation of the antioxidant capacity of this compound is a critical step in understanding its potential therapeutic applications, particularly in conditions associated with oxidative stress.
This document provides detailed protocols for commonly used in vitro assays to determine the antioxidant capacity of this compound, including the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the Oxygen Radical Absorbance Capacity (ORAC) Assay.[3] These methods are based on different reaction mechanisms, providing a comprehensive assessment of the compound's antioxidant potential.[4]
Data Presentation
The antioxidant capacity of this compound, as determined by the following protocols, can be summarized and compared using the table below. This allows for a clear and concise presentation of the quantitative data obtained from each assay.
| Assay | Parameter | Result (e.g., Mean ± SD) | Standard Compound |
| DPPH Assay | IC₅₀ (µg/mL or µM) | [Insert Value] | Trolox or Ascorbic Acid |
| TEAC (Trolox Equivalents) | [Insert Value] | Trolox | |
| ABTS Assay | IC₅₀ (µg/mL or µM) | [Insert Value] | Trolox or Ascorbic Acid |
| TEAC (Trolox Equivalents) | [Insert Value] | Trolox | |
| FRAP Assay | FRAP Value (µM Fe(II)/mg) | [Insert Value] | FeSO₄ |
| QE (Quercetin Equivalents) | [Insert Value] | Quercetin | |
| ORAC Assay | ORAC Value (µmol TE/g) | [Insert Value] | Trolox |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow.[5][6] The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.[7]
Reagents and Equipment:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (as a standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.[8]
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).
-
Prepare a series of standard solutions of Trolox or ascorbic acid in the same manner.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.[8]
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[8]
-
For the blank, add 100 µL of the solvent (methanol or ethanol) and 100 µL of the DPPH solution.[8]
-
For the control, add 100 µL of the sample or standard solvent and 100 µL of the solvent.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [9]
-
Plot the percentage of inhibition against the concentration of the sample and standard to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and its color diminishes in the presence of an antioxidant.[10] The decrease in absorbance at 734 nm is proportional to the antioxidant capacity.[10][11]
Reagents and Equipment:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate or ammonium (B1175870) persulfate[10]
-
Ethanol or water
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
-
Preparation of Sample and Standard Solutions: Prepare serial dilutions of this compound and Trolox as described in the DPPH assay.
-
Assay Procedure:
-
Incubation and Measurement:
-
Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value or TEAC as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[13] The increase in absorbance at 593 nm is proportional to the antioxidant capacity.[14]
Reagents and Equipment:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (B86663) (FeSO₄) (as a standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[8]
-
Preparation of Sample and Standard Solutions: Prepare serial dilutions of this compound and a standard curve of FeSO₄ (e.g., 100 to 2000 µM).
-
Assay Procedure:
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.[8]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the sample from the standard curve and express it as µM Fe(II) equivalents per mg of the compound.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15] The antioxidant capacity is quantified by the area under the fluorescence decay curve.[8]
Reagents and Equipment:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (as a standard)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm
Protocol:
-
Reagent Preparation:
-
Fluorescein Working Solution (10 nM): Prepare a stock solution of fluorescein in phosphate buffer and dilute it to the working concentration.[8]
-
AAPH Solution (240 mM): Dissolve AAPH in phosphate buffer. Prepare this solution fresh daily.[8]
-
Sample and Standard Solutions: Prepare serial dilutions of this compound and Trolox in phosphate buffer.
-
-
Assay Procedure:
-
To each well of a black 96-well microplate, pipette 25 µL of the sample or Trolox standard at various concentrations.[8]
-
Add 150 µL of the fluorescein working solution to each well.[8]
-
Incubate the plate at 37°C for 15 minutes in the microplate reader.[8]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.[8]
-
-
Measurement: Immediately begin recording the fluorescence every minute for at least 60 minutes.[8]
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample and the blank (buffer only).
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample.
-
Plot the net AUC against the concentration of Trolox to generate a standard curve.
-
Determine the ORAC value of the sample from the standard curve and express it as µmol of Trolox Equivalents (TE) per gram of the compound.
-
Visualizations
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Mechanism of antioxidant action and potential signaling pathway modulation.
References
- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPPH Radical Scavenging Assay [mdpi.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. benchchem.com [benchchem.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. mdpi.com [mdpi.com]
- 14. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
Application Notes and Protocols for Enhanced Detection of 2,4-Diisopropylphenol through Derivatization
For: Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the derivatization of 2,4-diisopropylphenol, a known impurity and degradation product of the anesthetic agent propofol (B549288), to enhance its detection by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The described methods, silylation for GC-MS and acylation for HPLC-UV, aim to improve the volatility, chromatographic behavior, and detector response for this compound, thereby lowering the limits of detection and quantification. This document includes comprehensive experimental procedures, quantitative data summaries, and visual workflows to guide researchers in the sensitive and accurate analysis of this compound.
Introduction
This compound is a significant process impurity and potential degradation product in the manufacturing of propofol (2,6-diisopropylphenol).[1] Its structural similarity to propofol and potential presence in the final drug product necessitates sensitive and reliable analytical methods for its detection and quantification to ensure pharmaceutical quality and patient safety.
Direct analysis of this compound can be challenging due to its polarity and, in the case of GC analysis, potential for peak tailing. Chemical derivatization is a powerful technique to overcome these limitations.[2][3] By converting the polar hydroxyl group into a less polar and more volatile derivative, chromatographic separation and detection sensitivity can be significantly improved.[4][5]
This document outlines two primary derivatization strategies:
-
Silylation for GC-MS Analysis: The hydroxyl group of this compound is converted to a trimethylsilyl (B98337) (TMS) ether. This increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis.[3]
-
Acylation for HPLC-UV Analysis: A chromophore is introduced to the this compound molecule through reaction with an acylating agent, such as 4-nitrobenzoyl chloride. This enhances its UV absorbance, leading to a stronger signal and improved sensitivity in HPLC-UV detection.
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound using different analytical approaches. While direct comparative data for derivatized versus underivatized this compound is limited, the provided data for the underivatized compound and for other derivatized phenols illustrates the potential for significant sensitivity enhancement.
Table 1: Analysis of Underivatized this compound
| Analyte | Analytical Method | Matrix | LOD | LOQ | Reference |
| This compound | GC-MS/MS | Propofol Bulk Drug | 0.2 - 5.6 µg/g | Not Specified | [1] |
Table 2: Analysis of Derivatized Phenols (Illustrative of Expected Enhancement)
| Analyte | Derivatization Reagent | Analytical Method | Matrix | LOD | LOQ | Reference |
| Phenols & Phenylphenols | 4-Nitrobenzoyl Chloride | HPLC-UV | Tap Water | 0.006 - 0.05 mg/L | Not Specified | |
| Phenolic Compounds | Silylation (MSTFA) | GC-MS | Not Specified | 0.026 µg/mL | 0.104 µg/mL | [5] |
| Propofol (a related phenol) | Silylation (BSTFA+TMAH) | GC-MS | Urine & Blood | Not Specified | 0.3 - 5 ng/mL | [6] |
| Propofol (a related phenol) | Azo-coupling | LC-MS/MS | Urine & Blood | Not Specified | 0.0004 - 0.1 ng/mL | [6] |
Note: The data in Table 2 is for other phenolic compounds and is presented to demonstrate the typical enhancement in sensitivity achieved through derivatization.
Experimental Protocols
Silylation of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for subsequent analysis by GC-MS. Due to the sterically hindered nature of this compound, a catalyst such as trimethylchlorosilane (TMCS) is often recommended to ensure complete derivatization.[2]
3.1.1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270) or Acetonitrile (GC grade)
-
Sample containing this compound (e.g., dissolved propofol sample)
-
Autosampler vials with inserts and PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
3.1.2. Derivatization Workflow
Caption: Silylation workflow for GC-MS analysis.
3.1.3. Detailed Protocol
-
Sample Preparation:
-
Pipette an aliquot of the sample solution containing this compound into a clean, dry reaction vial.
-
If the sample is in an aqueous or protic solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The presence of water can deactivate the silylating reagent.[2]
-
-
Derivatization Reaction:
-
To the dried residue, add 100 µL of anhydrous pyridine or acetonitrile.
-
Add 100 µL of BSTFA containing 1% TMCS. The reagent should be in excess to ensure complete reaction.
-
Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial in a heating block or oven at 60-70°C for 30-60 minutes. The elevated temperature helps to overcome the steric hindrance of the isopropyl groups.
-
-
GC-MS Analysis:
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
3.1.4. Suggested GC-MS Conditions
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar non-polar column)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Splitless (1 µL injection volume)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
Acylation of this compound for HPLC-UV Analysis
This protocol details the pre-column derivatization of this compound with 4-nitrobenzoyl chloride to form a UV-active ester. This derivatization significantly enhances the molar absorptivity of the analyte, allowing for more sensitive detection by HPLC-UV.
3.2.1. Materials and Reagents
-
This compound standard
-
4-Nitrobenzoyl chloride (4-NB-Cl)
-
Acetonitrile (HPLC grade)
-
Borate (B1201080) buffer (0.1 M, pH 8.5)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Sample containing this compound
-
HPLC vials with inserts and caps
-
Water bath or heating block
-
Vortex mixer
3.2.2. Derivatization Workflow
Caption: Acylation workflow for HPLC-UV analysis.
3.2.3. Detailed Protocol
-
Reagent Preparation:
-
Prepare a 0.1 M borate buffer and adjust the pH to 8.5 with sodium hydroxide.
-
Prepare a 2 mg/mL solution of 4-nitrobenzoyl chloride in acetonitrile. This solution should be prepared fresh daily.
-
-
Derivatization Reaction:
-
In an HPLC vial, mix 100 µL of the sample or standard solution with 100 µL of the 0.1 M borate buffer (pH 8.5).
-
Add 100 µL of the 2 mg/mL 4-nitrobenzoyl chloride solution.
-
Cap the vial and vortex immediately for 30 seconds.
-
Place the vial in a water bath or heating block at 50°C for 1-2 minutes. The reaction is rapid.
-
-
HPLC-UV Analysis:
-
After the reaction, cool the vial to room temperature.
-
The sample is now ready for injection into the HPLC-UV system.
-
3.2.4. Suggested HPLC-UV Conditions
-
HPLC Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: 50% B to 90% B over 15 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 280 nm
Discussion
The choice between silylation for GC-MS and acylation for HPLC-UV will depend on the available instrumentation, the sample matrix, and the desired sensitivity.
-
GC-MS with Silylation: This method offers high selectivity and sensitivity, particularly when using selected ion monitoring (SIM) or MS/MS. The derivatization step is crucial for improving the chromatographic peak shape and preventing on-column degradation of the analyte. The use of a catalyst is recommended for the sterically hindered this compound to ensure the derivatization reaction goes to completion.
-
HPLC-UV with Acylation: This is a robust and widely available technique. The derivatization with 4-nitrobenzoyl chloride significantly enhances the UV response, making it suitable for trace-level analysis. The pre-column derivatization is straightforward and rapid. The choice of the HPLC column is important to ensure good separation of the derivatized analyte from any excess reagent and other matrix components.
Conclusion
The derivatization of this compound is a highly effective strategy for enhancing its detection in both GC-MS and HPLC-UV analysis. The protocols provided in these application notes offer a starting point for method development and can be optimized to meet the specific requirements of the user's laboratory and sample types. By employing these techniques, researchers, scientists, and drug development professionals can achieve the low detection limits necessary for the quality control of propofol and related pharmaceutical products.
References
- 1. Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Solid-Phase Extraction of 2,4-Diisopropylphenol from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diisopropylphenol is an organic compound that may be present in various environmental and biological matrices as a potential impurity or metabolite related to industrial chemicals and pharmaceuticals, such as the anesthetic propofol (B549288) (2,6-diisopropylphenol).[1][2] Accurate and sensitive quantification of this compound in complex matrices like wastewater, soil, and biological fluids is crucial for environmental monitoring, toxicology studies, and pharmaceutical quality control. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity.[3][4]
This application note provides a detailed protocol for the solid-phase extraction of this compound from complex matrices using a reversed-phase SPE methodology. The protocol is designed to be a robust starting point for method development and can be adapted for various sample types.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for developing an effective SPE method.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O | [5] |
| Molecular Weight | 178.27 g/mol | [5][6] |
| pKa | ~10.76 (Predicted) | [5] |
| Water Solubility | Sparingly soluble (0.25 g/L at 25°C) | [1][5] |
| Appearance | Colorless to light yellow liquid | [5] |
The phenolic hydroxyl group (with a pKa of ~10.76) and the nonpolar diisopropyl substituents give the molecule a predominantly nonpolar character, making it suitable for retention on reversed-phase sorbents. Its limited water solubility suggests that it will readily partition from aqueous matrices onto a hydrophobic SPE sorbent.[2][5]
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is a general guideline and may require optimization for specific sample matrices and analytical instrumentation.
Materials and Reagents:
-
SPE Cartridge: Reversed-phase C18 cartridges (e.g., 500 mg, 6 mL) are recommended. Polymeric sorbents can also be considered for their broad applicability.[7]
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (B52724) (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid or Acetic Acid (for pH adjustment)
-
Sodium Hydroxide (for pH adjustment)
-
Nitrogen Gas Supply (for evaporation)
-
Sample Collection Vials
-
SPE Vacuum Manifold
Sample Pre-treatment:
The goal of sample pre-treatment is to ensure the sample is in a suitable state for SPE and to enhance the retention of this compound on the sorbent.
-
Aqueous Samples (e.g., Wastewater, River Water):
-
Filter the sample through a 0.45 µm filter to remove particulate matter.
-
Adjust the pH of the sample to below the pKa of this compound (e.g., pH 6-7) using a dilute acid like formic acid or acetic acid. This ensures the analyte is in its neutral, less polar form, maximizing retention on the reversed-phase sorbent.[8]
-
-
Solid Samples (e.g., Soil, Sediment):
-
Perform a solvent extraction of the solid sample. A common method is sonication or Soxhlet extraction with a solvent mixture such as acetone/hexane or dichloromethane.
-
Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the SPE procedure (e.g., a small volume of methanol followed by dilution with water).
-
-
Biological Fluids (e.g., Plasma, Serum):
-
Perform protein precipitation by adding a threefold volume of a cold organic solvent like acetonitrile or methanol.[9]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and dilute it with deionized water before loading onto the SPE cartridge.
-
Solid-Phase Extraction Procedure:
The following steps outline the SPE process using a C18 cartridge.
-
Conditioning:
-
Wash the cartridge with 5 mL of methanol to activate the C18 sorbent.
-
Equilibrate the cartridge with 5 mL of deionized water. Ensure the sorbent bed does not go dry before sample loading.[10]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min). A slow flow rate enhances the interaction between the analyte and the sorbent, improving retention.[10]
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
A subsequent wash with a weak organic solvent/water mixture (e.g., 5-10% methanol in water) can be performed to remove less polar interferences without eluting the target analyte. This step may require optimization.
-
-
Drying:
-
Dry the SPE cartridge thoroughly under vacuum for 5-10 minutes to remove any remaining water, which can interfere with the subsequent elution step.
-
-
Elution:
-
Elute the retained this compound from the cartridge with a small volume of a strong organic solvent. Methanol or acetonitrile are common choices. Use 2 x 2 mL aliquots of the elution solvent to ensure complete recovery.
-
Collect the eluate in a clean collection tube.
-
Post-Elution Processing:
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
-
Reconstitution:
-
Reconstitute the dried residue in a small, precise volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS analysis).
-
Quantitative Data (Illustrative)
| Parameter | Illustrative Value | Matrix | Analytical Technique |
| Recovery | 85 - 105% | Spiked River Water | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | Spiked River Water | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | Spiked River Water | LC-MS/MS |
| Relative Standard Deviation (RSD) | < 10% | Spiked River Water | LC-MS/MS |
Note: These values are for illustrative purposes and should be validated for the specific matrix and analytical method used.
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound.
References
- 1. This compound | 2934-05-6 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. This compound | C12H18O | CID 18048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Quantitative Analysis of Alkylphenols In Environmental Samples With Metagenomic Impact Assessments - White Rose Research Online [eprints.whiterose.ac.uk]
- 12. Quantitative Analysis of Alkylphenols In Environmental Samples With Metagenomic Impact Assessments | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrochemical Detection of 2,4-Diisopropylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diisopropylphenol is a substituted phenolic compound and a structural isomer of the widely used anesthetic, propofol (B549288) (2,6-diisopropylphenol).[1] As an impurity or a related substance in pharmaceutical preparations, its sensitive and accurate detection is crucial for quality control and safety assessment.[1] Electrochemical methods offer a promising analytical approach for the determination of this compound due to their inherent advantages of high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization.[2]
These application notes provide a comprehensive overview of the principles and methodologies for the electrochemical detection of this compound. While specific data for this compound is limited, the protocols and data presented are based on established methods for the analysis of its structural isomer, propofol, and other substituted phenols, providing a strong foundation for method development and validation.
Principle of Electrochemical Detection
The electrochemical detection of this compound is based on its oxidation at an electrode surface when a specific potential is applied. Phenolic compounds, in general, are electrochemically active and can be oxidized to form phenoxyl radicals.[3] The position of the isopropyl groups on the phenol (B47542) ring influences the oxidation potential and the subsequent reaction pathways. In the case of this compound, the hydroxyl group's electron-donating nature facilitates the removal of an electron.
The general mechanism involves the transfer of one electron and one proton from the phenolic hydroxyl group to form a phenoxyl radical. This radical can then undergo further reactions, such as dimerization or polymerization, or be further oxidized at higher potentials.[4][5][6] The current generated during this oxidation process is directly proportional to the concentration of this compound in the sample, forming the basis for its quantitative analysis.
Instrumentation and Reagents
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV).
-
Electrochemical Cell: A standard three-electrode setup consisting of a working electrode, a reference electrode, and a counter electrode.
-
Working Electrodes: Glassy carbon electrode (GCE), boron-doped diamond (BDD) electrode, or modified electrodes (e.g., carbon paste, screen-printed electrodes).[2]
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).
-
Counter Electrode: Platinum wire or graphite (B72142) rod.
-
Reagents: this compound standard, supporting electrolyte (e.g., phosphate (B84403) buffer solution, Britton-Robinson buffer), and solvents (e.g., acetonitrile (B52724), methanol). All reagents should be of analytical grade.
Experimental Protocols
Detailed methodologies for three common voltammetric techniques are provided below. These protocols are based on established methods for similar phenolic compounds and should be optimized for the specific application and instrumentation.
Protocol 1: Cyclic Voltammetry (CV) for Qualitative Analysis
Cyclic voltammetry is a powerful technique for investigating the electrochemical behavior of a substance. It provides information on the oxidation and reduction potentials and the reversibility of the electrochemical reactions.
Methodology:
-
Electrode Preparation:
-
Polish the working electrode (e.g., GCE) with alumina (B75360) slurry on a polishing pad to a mirror-like finish.
-
Rinse thoroughly with deionized water and sonicate in ethanol (B145695) and then deionized water for 5 minutes each to remove any adsorbed particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like acetonitrile or methanol.
-
Prepare the supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0).
-
Prepare the test solution by adding a known volume of the this compound stock solution to the supporting electrolyte in the electrochemical cell.
-
-
Electrochemical Measurement:
-
Immerse the three electrodes in the test solution.
-
Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the measurement.
-
Scan the potential from an initial potential (e.g., -0.2 V) to a final potential (e.g., +1.0 V) and back to the initial potential at a specific scan rate (e.g., 50 mV/s).
-
Record the resulting cyclic voltammogram (current vs. potential).
-
An oxidation peak corresponding to the oxidation of this compound should be observed. The peak potential provides qualitative information about the analyte.
-
Protocol 2: Differential Pulse Voltammetry (DPV) for Quantitative Analysis
DPV is a more sensitive technique than CV and is well-suited for quantitative analysis due to its ability to discriminate against background currents.
Methodology:
-
Electrode and Solution Preparation: Follow the same steps as in Protocol 1.
-
Electrochemical Measurement:
-
Immerse the electrodes in the test solution and purge with nitrogen.
-
Apply a differential pulse waveform. Key parameters to optimize include:
-
Initial potential (e.g., 0.0 V)
-
Final potential (e.g., +0.9 V)
-
Pulse amplitude (e.g., 50 mV)
-
Pulse width (e.g., 50 ms)
-
Scan rate (e.g., 20 mV/s)
-
-
Record the differential pulse voltammogram.
-
The peak current of the oxidation peak is proportional to the concentration of this compound.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound with varying concentrations.
-
Record the DPV for each standard solution under optimized conditions.
-
Plot the peak current versus the concentration of this compound to construct a calibration curve.
-
The concentration of this compound in an unknown sample can be determined from its peak current using the calibration curve.
-
Protocol 3: Square Wave Voltammetry (SWV) for High-Sensitivity Quantitative Analysis
SWV is another highly sensitive voltammetric technique that allows for rapid analysis.
Methodology:
-
Electrode and Solution Preparation: Follow the same steps as in Protocol 1.
-
Electrochemical Measurement:
-
Immerse the electrodes in the test solution and purge with nitrogen.
-
Apply a square wave potential waveform. Key parameters to optimize include:
-
Initial potential (e.g., 0.0 V)
-
Final potential (e.g., +0.9 V)
-
Frequency (e.g., 25 Hz)
-
Amplitude (e.g., 25 mV)
-
Step potential (e.g., 4 mV)
-
-
Record the square wave voltammogram.
-
The net peak current is proportional to the concentration of this compound.
-
-
Calibration and Quantification: Follow the same procedure as in Protocol 2 to construct a calibration curve and determine the concentration of the analyte in unknown samples.
Data Presentation
The following table summarizes the quantitative data for the electrochemical detection of 2,6-diisopropylphenol (propofol) , a structural isomer of this compound. This data can serve as a valuable reference for estimating the expected performance for the analysis of this compound, although optimization will be necessary.
| Working Electrode | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Glassy Carbon Electrode (GCE) | Stripping Voltammetry | 0 - 30 | 5.5 | [7] |
| Glassy Carbon Electrode (GCE) | Direct Voltammetry | 0 - 30 | 3.2 | [7] |
| PVC Membrane-Coated GCE | Voltammetry | Not specified | 0.5 (in serum-like solution) | [8][9] |
| Boron-Doped Diamond Electrode | Square Wave Voltammetry | 14 - 1100 | 3.9 | [10] |
Visualizations
Signaling Pathway
Caption: Proposed electrochemical oxidation pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for electrochemical detection.
Conclusion
The electrochemical methods described in these application notes provide a robust framework for the sensitive and selective detection of this compound. While the provided protocols and data are based on its well-studied isomer, propofol, they offer a solid starting point for method development. Researchers and scientists can adapt and optimize these methodologies to suit their specific analytical needs, contributing to enhanced quality control and safety in pharmaceutical and other relevant industries.
References
- 1. This compound | 2934-05-6 | Benchchem [benchchem.com]
- 2. irispublishers.com [irispublishers.com]
- 3. The antioxidant potential of propofol (2,6-diisopropylphenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eg-fr.uc.pt [eg-fr.uc.pt]
- 5. researchgate.net [researchgate.net]
- 6. Phenol And Para-Substituted Phenols Electrochemical Oxidation Pathways | Estudo Geral [estudogeral.uc.pt]
- 7. Quantitative detection of phenol in wastewater using square wave voltammetry with pre-concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. azolifesciences.com [azolifesciences.com]
Application Notes and Protocols: The Role of 2,4-Diisopropylphenol in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed examination of 2,4-diisopropylphenol, a structural isomer of the widely used anesthetic, propofol (B549288) (2,6-diisopropylphenol). By comparing the biological activities of these isomers, researchers can gain valuable insights into the structure-activity relationships (SAR) that govern the pharmacological effects of alkylphenols. This document outlines key experimental protocols and presents comparative data to facilitate further research in this area.
Introduction to this compound in SAR
Structure-activity relationship (SAR) studies are fundamental to drug discovery and development, enabling the optimization of lead compounds to enhance efficacy and reduce side effects. The position of functional groups on a molecule can dramatically alter its biological activity. A salient example of this is the comparison between this compound and its isomer, 2,6-diisopropylphenol (propofol). While propofol is a potent positive allosteric modulator of the GABA-A receptor, leading to its anesthetic effects, the shift of one isopropyl group from the ortho to the para position in this compound significantly impacts this activity.[1][2]
These isomers also exhibit differences in their antioxidant properties, a secondary characteristic of phenolic compounds.[3] This document explores the use of this compound as a comparative tool in SAR studies focusing on two primary areas: GABA-A receptor modulation and antioxidant activity.
Quantitative Data Summary
The following tables summarize the quantitative data comparing the biological activities of this compound and its isomer, propofol.
Table 1: Comparative Antioxidant and Free Radical Scavenging Activity
| Compound | Free Radical Scavenging Potency Order | Inhibition of Membrane Lipid Peroxidation |
| 2,6-Diisopropylphenol (Propofol) | 1st | More intensive |
| 2,5-Diisopropylphenol | 2nd | Less intensive than Propofol |
| 2-Isopropylphenol | 3rd | Less intensive than Propofol |
| This compound | 4th | Less intensive than Propofol |
| Data sourced from a comparative study on the antioxidant and membrane activities of propofol and its related compounds.[3] |
Table 2: General Toxicity Data
| Compound | Assay | Endpoint | Result |
| This compound | Microtox® Assay | EC50 (5 min, 25°C) | 2x10⁻⁴ mM |
| *The Microtox® assay measures the acute toxicity of a substance to the luminescent bacterium Aliivibrio fischeri.[4][5] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathway and the logical framework for the SAR study.
Experimental Protocols
Protocol 1: Evaluation of GABA-A Receptor Modulation using Two-Electrode Voltage-Clamp in Xenopus Oocytes
This protocol is adapted from studies investigating the effects of propofol and its analogs on recombinant human GABA-A receptors.[6][7][8]
1. Oocyte Preparation and Receptor Expression: a. Harvest and defolliculate oocytes from Xenopus laevis. b. Inject oocytes with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2L). c. Incubate the injected oocytes for 2-4 days at 18°C in Barth's solution.
2. Electrophysiological Recording: a. Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution. b. Impale the oocyte with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl. c. Voltage-clamp the oocyte at a holding potential of -70 mV.
3. Drug Application and Data Acquisition: a. Prepare stock solutions of this compound and 2,6-diisopropylphenol in DMSO and dilute to final concentrations in Ringer's solution. b. To assess potentiation, apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a control current. c. Co-apply the same concentration of GABA with varying concentrations of the test compound (e.g., 1-100 µM). d. To assess direct activation, apply the test compound in the absence of GABA. e. Record the resulting currents using a suitable amplifier and data acquisition software. f. Analyze the data to determine EC50 values for potentiation and direct activation.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is a standard method for evaluating the antioxidant capacity of phenolic compounds.[3][9]
1. Reagent Preparation: a. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. b. Prepare stock solutions of this compound, 2,6-diisopropylphenol, and a standard antioxidant (e.g., Trolox) in methanol.
2. Assay Procedure: a. In a 96-well plate, add 20 µL of various concentrations of the test compounds or the standard to different wells. b. Add 200 µL of the DPPH solution to each well. c. Incubate the plate in the dark at room temperature for 30 minutes.
3. Data Measurement and Analysis: a. Measure the absorbance of each well at 517 nm using a microplate reader. b. Calculate the percentage of DPPH radical scavenging activity for each concentration. c. Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Protocol 3: Microtox® Acute Toxicity Assay
This protocol provides a general overview of the Microtox® assay for assessing the acute toxicity of chemical compounds.[4][5]
1. Reagent and Sample Preparation: a. Reconstitute the freeze-dried Aliivibrio fischeri reagent in a reconstitution solution. b. Prepare serial dilutions of this compound in a suitable diluent.
2. Assay Procedure: a. Pre-cool the samples and the bacterial suspension to the test temperature (typically 15°C). b. Measure the initial luminescence of the bacterial suspension. c. Add the sample dilutions to the bacterial suspension. d. Incubate for a specified contact time (e.g., 5 and 15 minutes).
3. Data Measurement and Analysis: a. Measure the luminescence of the bacteria after the incubation periods. b. Calculate the percentage of light inhibition for each sample concentration compared to a control. c. Determine the EC50 value, which is the effective concentration of the compound that causes a 50% reduction in light emission.
Conclusion
The comparative analysis of this compound and 2,6-diisopropylphenol (propofol) serves as a powerful tool in structure-activity relationship studies. The data strongly indicate that the positioning of the isopropyl groups is critical for both GABA-A receptor modulation and antioxidant efficacy, with the 2,6-substitution pattern being optimal for both activities.[3] By utilizing the protocols outlined in this document, researchers can further explore the nuanced structural requirements for designing novel therapeutic agents targeting the GABA-A receptor or for developing effective antioxidants.
References
- 1. 4D-QSAR analysis of a set of propofol analogues: mapping binding sites for an anesthetic phenol on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study on determination of antioxidant and membrane activities of propofol and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. modernwater.com [modernwater.com]
- 5. Microtox bioassay - Wikipedia [en.wikipedia.org]
- 6. Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulatory and direct effects of propofol on recombinant GABAA receptors expressed in xenopus oocytes: influence of alpha- and gamma2-subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actions of the general anesthetic propofol on recombinant human GABAA receptors: influence of receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Diisopropylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 2,4-diisopropylphenol. The primary industrial route to diisopropylphenols is the Friedel-Crafts alkylation of phenol (B47542) with propylene (B89431) or an isopropylating agent like isopropyl alcohol (IPA) over an acid catalyst. This reaction typically yields a mixture of isomers, including 2-isopropylphenol, 4-isopropylphenol, this compound, 2,6-diisopropylphenol (Propofol), and 2,4,6-triisopropylphenol. As there is no widely established method for the selective synthesis of this compound, this guide details a robust protocol for a non-selective alkylation reaction followed by a comprehensive purification procedure to isolate the desired 2,4-isomer in high purity. The methodologies are designed to be scalable for laboratory and pilot-plant production.
Introduction
This compound is an alkylated phenol that, along with its isomers, finds applications as an intermediate in the synthesis of various chemicals, including antioxidants, agrochemicals, and pharmaceuticals.[1] It is often generated as a significant component during the synthesis of the anesthetic drug Propofol (B549288) (2,6-diisopropylphenol).[2][3] The synthesis is based on the Friedel-Crafts alkylation, a classic and scalable electrophilic aromatic substitution. The regioselectivity of the reaction is influenced by both kinetic and thermodynamic factors, with the 2,4-disubstituted product being one of the thermodynamically favored isomers.[4][5] This protocol will focus on a practical approach using readily available starting materials and catalysts, followed by efficient separation techniques.
Synthesis Overview
The synthesis of this compound is achieved through a two-step process:
-
Friedel-Crafts Alkylation: Phenol is reacted with an excess of isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to produce a mixture of isopropylphenol isomers.
-
Purification: The resulting isomeric mixture is then separated to isolate this compound using fractional vacuum distillation followed by recrystallization.
The overall synthetic pathway is illustrated below:
Caption: General synthesis pathway for this compound.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Isopropylphenol Mixture
This protocol describes the Friedel-Crafts alkylation of phenol with isopropyl alcohol.
Materials and Equipment:
-
Phenol (99%)
-
Isopropyl alcohol (IPA) (99.5%)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
10 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel
-
Heating mantle with temperature controller
-
Large separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 10 L three-necked flask, melt phenol (941 g, 10.0 mol) by gentle heating.
-
Catalyst Addition: Under vigorous stirring, slowly add concentrated sulfuric acid (98 g, 1.0 mol) to the molten phenol. The temperature will rise; maintain it below 60°C.
-
Alkylation: Heat the mixture to 120°C. Slowly add isopropyl alcohol (2404 g, 40.0 mol) from the dropping funnel over 4 hours. The reaction is exothermic; control the addition rate to maintain the temperature between 120-130°C.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 130°C for an additional 2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 5 L of cold water with stirring.
-
Transfer the mixture to a large separatory funnel and extract the organic layer with toluene (3 x 1 L).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 1 L) to neutralize any remaining acid, followed by a wash with brine (1 x 1 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude isomeric mixture.
-
Expected Yield: The crude product is an oily liquid. The expected yield of the mixed isopropylphenols is approximately 1.7-1.8 kg.
Protocol 2: Purification of this compound
This protocol details the isolation of this compound from the crude mixture by fractional vacuum distillation followed by recrystallization.
Materials and Equipment:
-
Crude isopropylphenol mixture
-
Fractional distillation apparatus with a Vigreux column (at least 50 cm)
-
Vacuum pump and pressure gauge
-
Heating mantle and cold trap
-
Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
Fractional Vacuum Distillation:
-
Set up the fractional distillation apparatus for vacuum operation.
-
Charge the distillation flask with the crude isomeric mixture.
-
Slowly reduce the pressure to approximately 10 mmHg.
-
Begin heating the flask. Collect the fractions based on their boiling points under vacuum. A typical fractionation would be:
-
Fraction 1: Unreacted phenol and mono-isopropylphenols.
-
Fraction 2: A mixture of diisopropylphenol isomers, enriched in this compound. The boiling point of this compound is approximately 79-80°C at reduced pressure, while 2,6-diisopropylphenol has a higher boiling point.[6][7]
-
Residue: Higher boiling components, including 2,4,6-triisopropylphenol.
-
-
Monitor the separation by gas chromatography (GC) if available.
-
-
Recrystallization:
-
The fraction enriched with this compound will solidify upon cooling as it is a solid at room temperature (m.p. ~38°C).
-
Dissolve the solidified fraction in a minimal amount of hot hexane.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any adhering impurities.
-
Dry the crystals under vacuum to yield pure this compound.
-
Determine the purity by measuring the melting point and/or by GC analysis. The process can be repeated for higher purity.
-
Quantitative Data
The following table summarizes the typical product distribution from the non-selective alkylation of phenol and the physical properties of the major diisopropylphenol isomers.
| Compound | Typical % in Crude Mixture | Boiling Point (°C at 760 mmHg) | Melting Point (°C) |
| 2-Isopropylphenol | 10 - 20% | 212 | 16 |
| 4-Isopropylphenol | 15 - 25% | 212 | 61 |
| This compound | 30 - 40% | 228 - 230 | 38 |
| 2,6-Diisopropylphenol | 15 - 25% | 254 - 256[7] | 18 |
| 2,4,6-Triisopropylphenol | 5 - 10% | 263 | 35 |
Note: Product distribution can vary significantly based on reaction conditions such as temperature, catalyst, and reaction time.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from synthesis to purification.
Caption: Detailed workflow for the synthesis and purification of this compound.
Concluding Remarks
The described protocols provide a reliable and scalable method for the production and isolation of this compound. While a selective synthesis remains a challenge, the combination of a non-selective Friedel-Crafts alkylation followed by efficient fractional distillation and recrystallization allows for the preparation of this compound in high purity. Researchers and process chemists can adapt these methodologies to meet their specific scale and purity requirements. Further optimization of the alkylation reaction conditions, such as exploring different solid acid catalysts, could potentially improve the yield of the desired 2,4-isomer.[8][9][10]
References
- 1. PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL - Patent 0783473 [data.epo.org]
- 2. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2,6-diisopropyl phenol, 2078-54-8 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Selective Synthesis of 2,4-Diisopropylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the selective synthesis of 2,4-Diisopropylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The predominant method for synthesizing this compound is the Friedel-Crafts alkylation of phenol (B47542).[1] This electrophilic aromatic substitution reaction introduces isopropyl groups onto the phenol ring using an alkylating agent in the presence of an acid catalyst.[1]
Q2: What are the main challenges in the selective synthesis of this compound?
A2: The primary challenges include:
-
Controlling Regioselectivity: The isopropylation of phenol can lead to a mixture of isomers, including 2-isopropylphenol, 4-isopropylphenol, 2,6-diisopropylphenol, and 2,4,6-triisopropylphenol, in addition to the desired this compound.[1][2]
-
Minimizing Byproduct Formation: Side reactions can occur, such as the formation of isopropyl phenyl ether (O-alkylation) and diisopropyl ether (from the dehydration of isopropanol (B130326) when it is used as the alkylating agent).[1][3]
-
Catalyst Selection and Optimization: The choice of catalyst is critical in determining the product distribution and selectivity.[1]
-
Purification: The separation of this compound from other isomers is often difficult due to their similar boiling points.[4][5]
Q3: What are the common alkylating agents used in this synthesis?
A3: The most common alkylating agents are isopropanol (IPA) and propylene (B89431).[1] When isopropanol is used with an acid catalyst, it can dehydrate to form propylene and water in situ.[1][3] Diisopropyl ether (DIPE), which can also form from isopropanol, can itself act as an alkylating agent.[3][6]
Q4: What types of catalysts are employed for this reaction?
A4: A wide range of acid catalysts can be used, which are broadly categorized as:
-
Homogeneous Catalysts: These include traditional Brønsted acids like sulfuric acid (H₂SO₄) and Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃).[1]
-
Heterogeneous Catalysts: These are solid acid catalysts that offer advantages in separation, regeneration, and often improved selectivity.[1] Examples include zeolites (e.g., H-beta, H-mordenite), and heteropolyacid-clay composites.[1][3][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Phenol Conversion | - Insufficient catalyst activity or amount.- Inappropriate reaction temperature (too low).- Short reaction time.- Poor mixing. | - Increase catalyst loading or use a more active catalyst.- Optimize the reaction temperature. Studies have shown that increasing temperature can enhance conversion, but may affect selectivity.[8]- Extend the reaction time.- Ensure efficient stirring to overcome mass transfer limitations. |
| Poor Selectivity for this compound (High formation of other isomers) | - Non-optimal catalyst choice.- Incorrect reactant molar ratio.- Inappropriate reaction temperature. | - Screen different catalysts. Zeolites and modified clays (B1170129) have shown good selectivity in similar alkylations.[1][3]- Optimize the phenol to isopropylating agent molar ratio. An excess of the alkylating agent can favor the formation of di- and tri-substituted products.[8]- Adjust the reaction temperature. Selectivity is often highly temperature-dependent.[6] |
| High Yield of Isopropyl Phenyl Ether (O-alkylation) | - Reaction conditions favoring O-alkylation over C-alkylation.- Use of certain catalysts. | - Increase the reaction temperature to promote the Fries rearrangement of the ether to the C-alkylated product.[1]- Select a catalyst known to favor C-alkylation. Lewis acid sites generated by thermal treatment of some catalysts can increase O-alkylation.[9] |
| Formation of Diisopropyl Ether (DIPE) | - Dehydration of isopropanol when used as the alkylating agent over an acid catalyst. | - Consider using propylene as the alkylating agent to avoid this side reaction.- Note that DIPE can also act as an alkylating agent, which might not be detrimental to the overall conversion of phenol.[3] |
| Difficulty in Product Purification | - Co-elution or similar boiling points of isomeric products. | - Employ high-efficiency fractional distillation.- Consider derivatization of the phenolic mixture to facilitate separation, followed by regeneration of the desired phenol.- An alternative synthetic route starting from p-hydroxybenzoic acid has been explored to limit the formation of isomers that are difficult to separate.[4][5][10] |
Data Presentation
Table 1: Influence of Catalyst on Phenol Isopropylation
| Catalyst | Phenol Conversion (%) | Diisopropylphenol (DIPP) Selectivity (%) | Alkylating Agent | Reaction Phase | Reference |
| H-beta Zeolite | 94 | 56 | Isopropanol | Vapor | [7][11][12] |
| H-mordenite Zeolite | 68 | 43 | Isopropanol | Vapor | [7][11][12] |
| 20% Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | ~90 | Not specified for 2,4-DIPP | Diisopropyl ether | Liquid | [1][3] |
Note: The data above primarily focuses on the synthesis of diisopropylphenols in general, with a significant portion of the research targeting the 2,6-isomer (Propofol). However, the principles are directly applicable to the synthesis of this compound.
Table 2: Effect of Reaction Parameters on Phenol Isopropylation over H-beta Catalyst
| Parameter | Value | Phenol Conversion (%) | DIPP Selectivity (%) | Reference |
| Phenol:IPA Molar Ratio | 1:2 | <72 | <50 | [8] |
| 1:4 | 72 | 50 | [8] | |
| >1:4 | ~73 | ~51 | [8] | |
| Reaction Temperature | 453 K | ~66 | Not specified | [12] |
| 533 K | 93 | Decreased above this temp | [8] | |
| 553 K - 573 K | Decreased to 66 | Decreased | [8] |
Experimental Protocols
General Protocol for Vapor Phase Isopropylation of Phenol using a Solid Acid Catalyst (Adapted from[7][8])
-
Catalyst Preparation: The H-beta zeolite catalyst is activated by calcination in air at a specified temperature to remove any adsorbed moisture and organic impurities.
-
Reaction Setup: The reaction is carried out in a fixed-bed reactor. The activated catalyst is loaded into the reactor.
-
Reaction Conditions: A mixture of phenol and isopropanol, with a specific molar ratio (e.g., 1:4), is vaporized and fed into the reactor at a controlled weight hourly space velocity (WHSV). The reactor is maintained at the desired reaction temperature (e.g., 473-533 K).
-
Product Collection: The reaction products are condensed at the reactor outlet and collected.
-
Analysis: The product mixture is analyzed using gas chromatography (GC) to determine the phenol conversion and the selectivity for different isomers.
General Protocol for Liquid Phase Alkylation of Phenol (Adapted from[3][6])
-
Catalyst Preparation: A solid acid catalyst, such as 20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀/K-10, is prepared and activated.
-
Reaction Setup: The reaction is conducted in a batch reactor (autoclave) equipped with a stirrer.
-
Reaction Conditions: Phenol, the alkylating agent (isopropanol or diisopropyl ether), and the catalyst are charged into the reactor. The reactor is sealed and heated to the desired temperature (e.g., 200 °C) with constant stirring.
-
Product Recovery: After the reaction, the catalyst is separated from the liquid product mixture by filtration.
-
Analysis: The composition of the product mixture is determined by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. This compound | 2934-05-6 | Benchchem [benchchem.com]
- 2. CN1197785A - Preparation of o-isopropyl phenol - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Separation of Diisopropylphenol Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of 2,4-diisopropylphenol from 2,6-diisopropylphenol (Propofol).
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and 2,6-diisopropylphenol challenging?
A1: The separation is challenging due to the close similarity in the physical properties of these positional isomers, particularly their boiling points. This makes conventional fractional distillation less effective, often requiring specialized techniques to achieve high purity, especially for pharmaceutical applications where 2,6-diisopropylphenol (Propofol) is used as an active pharmaceutical ingredient (API).[1][2]
Q2: What are the primary methods for separating these two isomers?
A2: The main methods employed for the separation include:
-
Fractional Distillation under Reduced Pressure (Vacuum Distillation): Often used, but may require high-efficiency columns or be combined with other techniques.[1]
-
Low-Temperature Crystallization: This technique exploits the difference in melting points and crystallization characteristics between the isomers. 2,6-diisopropylphenol can be selectively crystallized from the mixture.[3][4]
-
Adsorptive Distillation: Involves adding an adsorbent to the mixture during distillation to selectively retain impurities.[5]
-
Chromatography: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective for separation, though they are more commonly used for analysis or small-scale purification due to cost.[6][7]
-
Chemical Derivatization: This involves converting the phenol (B47542) mixture into derivatives (e.g., esters), which can be more easily separated by crystallization, followed by hydrolysis to recover the pure 2,6-diisopropylphenol.[8][9]
Q3: What level of purity is typically required for 2,6-diisopropylphenol (Propofol) in pharmaceutical applications?
A3: For use as an injectable anesthetic, an extremely high degree of purity is required. Pharmaceutical grade Propofol (B549288) typically needs to have a purity of over 99.9%.[2][10]
Troubleshooting Guide
Issue 1: Poor separation efficiency during vacuum distillation.
-
Question: I am using vacuum distillation, but my final product still contains significant amounts of this compound. How can I improve the separation?
-
Answer:
-
Increase Column Efficiency: Ensure you are using a fractional distillation column with a sufficient number of theoretical plates. A packed column (e.g., with Raschig rings or structured packing) can improve efficiency.
-
Optimize Reflux Ratio: A higher reflux ratio can enhance separation but will increase the distillation time. Experiment to find the optimal balance.
-
Adsorptive Distillation: Consider adding an adsorbent like silica (B1680970) gel, diatomite, or neutral alumina (B75360) (typically 5-15% by weight) to the distillation flask.[5] These materials can selectively adsorb impurities with similar boiling points, effectively increasing the relative volatility of the desired 2,6-diisopropylphenol.[5]
-
Combine with another method: Use distillation as a preliminary purification step, followed by a final polishing step like low-temperature crystallization to remove the remaining isomeric impurity.[4]
-
Issue 2: Low yield or no crystal formation during low-temperature crystallization.
-
Question: I am trying to purify 2,6-diisopropylphenol by low-temperature crystallization, but the yield is very low, or no crystals are forming. What could be the problem?
-
Answer:
-
Temperature Control: The crystallization temperature is critical. The process is typically carried out between -10°C and -20°C.[4] Temperatures that are too low may cause other isomers to co-crystallize, while temperatures that are too high will prevent the crystallization of 2,6-diisopropylphenol.
-
Solvent Choice: While crystallization can be performed without a solvent, using a non-polar solvent like hexane (B92381) or petrol ether can be beneficial.[4] The crude product can be dissolved in a 0.2 to 0.5-fold amount of the solvent before cooling.[4]
-
Seeding: If crystallization is slow to initiate, consider adding a few seed crystals of pure 2,6-diisopropylphenol to the cooled solution to induce nucleation.
-
Stirring: Gentle stirring during the cooling process can promote uniform crystal growth and prevent the formation of a solid mass.
-
Issue 3: Product purity decreases after storage.
-
Question: My purified 2,6-diisopropylphenol meets purity specifications initially, but the purity seems to decrease over time. Why is this happening?
-
Answer:
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in light-resistant containers.
-
Antioxidant Addition: For long-term storage or during final purification steps like steam distillation, adding a small amount of an antioxidant like sodium metabisulfite (B1197395) can be beneficial.[10]
-
Quantitative Data Presentation
Table 1: Comparison of Separation Methods for 2,6-Diisopropylphenol
| Separation Method | Key Parameters | Achievable Purity | Typical Yield | Reference |
| Adsorptive Distillation | Adsorbent: Silica gel, Alumina (5-15% w/w) | > 99.9% (Total Impurity < 0.05%) | Not Specified | [5] |
| Low-Temperature Crystallization | Temperature: -10°C to -20°C; Solvent: Hexane/Petrol Ether | > 99.9% | 60% (from crude) | [4] |
| Chemical Derivatization (Chlorination-Hydrogenation) | Intermediate: 4-chloro-2,6-diisopropylphenol | > 99.5% | 90% (from intermediate) | [9] |
| High Vacuum Distillation | Pressure: 5-10 mbar; Temperature: 90-100°C | 99.8% | 75% | [1] |
| Steam Distillation | Co-distillation with water/steam | > 99% | Not Specified | [2][10] |
Experimental Protocols
Protocol 1: Low-Temperature Crystallization
This protocol is based on methodologies described in patent literature for purifying crude 2,6-diisopropylphenol.[4]
-
Preparation: Place 100 g of crude propofol (pre-purified by distillation to remove bulk impurities) and 30 g of petrol ether into a flask equipped with a stirrer and a temperature probe.
-
Cooling & Crystallization: Cool the mixture to -20°C while stirring. Once crystallization begins, maintain the flask at this temperature for at least one hour to allow for complete crystal formation.
-
Filtration: Filter the formed crystals using a pre-cooled filtration apparatus (e.g., a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold (-20°C) petrol ether to remove any adhering mother liquor containing the 2,4-isomer.
-
Drying & Final Purification: Remove residual solvent from the crystals by distillation. The product can then be recovered as a single, highly pure fraction by vacuum distillation. The final yield of >99.9% pure product is approximately 60 g.[4]
Protocol 2: Adsorptive Distillation
This protocol is a modification of vacuum distillation, incorporating an adsorbent to enhance separation.[5]
-
Preparation: In a round-bottom flask suitable for vacuum distillation, add the crude 2,6-diisopropylphenol mixture.
-
Adsorbent Addition: Add an adsorbent such as silica gel, diatomite, or neutral alumina. The recommended ratio is between 5% and 15% of the weight of the crude phenol.[5]
-
Distillation Setup: Assemble a vacuum fractional distillation apparatus.
-
Rectification: Heat the mixture and perform the distillation under reduced pressure. The adsorbent will selectively retain impurities with chemical structures and boiling points similar to 2,6-diisopropylphenol.
-
Fraction Collection: Collect the stable fraction that distills at the boiling point of 2,6-diisopropylphenol under the given pressure. This fraction will have a significantly reduced content of this compound and other impurities.
Visualizations
Caption: General workflow for the purification of 2,6-diisopropylphenol.
Caption: Comparison of different strategies for isomer separation.
References
- 1. EP4126803A1 - Process for the preparation of propofol - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. US5175376A - Process for the purification of 2,6-diisopropyl phenol - Google Patents [patents.google.com]
- 4. EP0511947A1 - Process for the purification of 2,6-diisopropyl phenol - Google Patents [patents.google.com]
- 5. CN103360219A - Synthesis method of high-purity propofol - Google Patents [patents.google.com]
- 6. Separation of diisopropylnaphthalene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mobile.labmedica.com [mobile.labmedica.com]
- 8. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US20230159420A1 - Manufacturing and purification technology for high purity propofol - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2,4-Diisopropylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2,4-Diisopropylphenol. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, typically produced from the Friedel-Crafts alkylation of phenol, often contains several impurities. The most common are positional isomers such as 2,6-diisopropylphenol and 2,5-diisopropylphenol, as well as under-alkylated (e.g., 2- or 4-isopropylphenol) and over-alkylated (e.g., 2,4,6-triisopropylphenol) products. The presence of these isomers is a primary challenge in purification due to their similar physical properties.
Q2: Why is it difficult to separate this compound from its isomers by distillation?
A2: The separation of diisopropylphenol isomers, including this compound, by fractional distillation is challenging due to their very close boiling points. Effective separation requires a distillation column with a high number of theoretical plates and careful control over the distillation rate and temperature gradient.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: Several analytical methods can be used to determine the purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile phenolic isomers. High-Performance Liquid Chromatography (HPLC) with a suitable column, such as a phenyl- or C18-functionalized silica (B1680970) gel, can also provide excellent separation. For structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be an effective method for purifying this compound, particularly for removing isomers. The success of this technique depends heavily on the choice of solvent or solvent system. Low-temperature crystallization, in particular, has been shown to be effective in separating isomers of diisopropylphenol.
Q5: What safety precautions should I take when working with this compound and the solvents used for its purification?
A5: this compound is classified as an irritant, causing skin, eye, and respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The organic solvents used for purification, such as hexane (B92381), ethanol, and acetone, are flammable and should be handled with care, away from ignition sources. Review the Safety Data Sheet (SDS) for this compound and all solvents before beginning any experimental work.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of isomers during fractional distillation. | Insufficient column efficiency (low number of theoretical plates). Boiling points of isomers are too close. Distillation rate is too fast. | Use a longer packed or Vigreux column to increase the number of theoretical plates. Perform the distillation under reduced pressure (vacuum) to lower the boiling points and potentially increase the boiling point differences between isomers. Reduce the heating rate to ensure a slow and steady distillation, allowing for proper equilibrium between liquid and vapor phases. |
| Oiling out during recrystallization. | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated, leading to rapid precipitation instead of crystal formation. The chosen solvent is too nonpolar. | Use a lower-boiling point solvent or a mixed solvent system. Try adding the anti-solvent more slowly and at a slightly elevated temperature. Ensure the initial dissolution is in a minimal amount of the "good" solvent. Consider using a slightly more polar solvent or solvent mixture. |
| Low recovery of purified product after recrystallization. | Too much solvent was used for dissolution. The crystals were washed with a solvent in which they are too soluble. The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | Use the minimum amount of hot solvent required to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Streaking or poor separation in column chromatography. | The column was not packed properly, leading to channeling. The sample was overloaded on the column. The mobile phase polarity is too high. | Ensure the column is packed uniformly without any air bubbles or cracks. Use a smaller amount of crude material relative to the amount of stationary phase. Start with a less polar mobile phase and gradually increase the polarity (gradient elution). |
| Product appears as a persistent oil instead of a solid. | The product may have residual solvent. The presence of impurities is depressing the melting point. | Dry the product under high vacuum for an extended period to remove any residual solvent. If impurities are suspected, repeat the purification step or try an alternative method (e.g., chromatography if recrystallization failed). |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This method is suitable for separating this compound from impurities with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed distillation column (e.g., Vigreux or filled with Raschig rings) connected to a vacuum source. Place a stir bar in the distillation flask.
-
Sample Preparation: Charge the distillation flask with the crude this compound (no more than two-thirds full).
-
Distillation:
-
Begin stirring and gradually reduce the pressure to the desired level.
-
Slowly heat the distillation flask using a heating mantle.
-
Observe the vapor front rising slowly up the column.
-
Collect the different fractions based on the boiling point at the given pressure. The fraction corresponding to the boiling point of this compound should be collected separately.
-
-
Analysis: Analyze the collected fractions for purity using GC-MS or HPLC.
Quantitative Data:
| Property | Value |
| Boiling Point (at 764 mmHg) | 256 °C |
| Boiling Point (lit.) | 79-80 °C |
Note: The significantly lower boiling point of 79-80 °C likely corresponds to a measurement under vacuum, though the pressure is not specified in the source.
Workflow Diagram:
Caption: Workflow for the purification of this compound by fractional vacuum distillation.
Protocol 2: Recrystallization from a Single Solvent
This protocol is effective if a solvent can be found in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Hexane is a potential candidate based on its non-polar nature.
Methodology:
-
Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of hot solvent (e.g., hexane). Allow it to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Workflow Diagram:
Caption: Workflow for the purification of this compound by single-solvent recrystallization.
Protocol 3: Column Chromatography
This technique is highly effective for separating this compound from its isomers and other impurities with different polarities.
Methodology:
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for this compound.
-
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate), may be necessary for optimal separation.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Recommended Starting Conditions:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (start with 98:2, and gradually increase the polarity) |
| Detection | UV visualization (254 nm) or staining (e.g., potassium permanganate) for TLC |
Workflow Diagram:
Caption: Workflow for the purification of this compound by column chromatography.
Technical Support Center: Overcoming Co-elution of Diisopropylphenol Isomers in HPLC
Welcome to the technical support center for resolving co-elution issues with diisopropylphenol isomers in High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of co-elution for diisopropylphenol isomers?
A1: Diisopropylphenol isomers are structurally very similar, often differing only in the substitution pattern of the isopropyl groups on the phenol (B47542) ring. This structural similarity results in comparable physicochemical properties, such as polarity and hydrophobicity, leading to near-identical retention times and co-elution in reversed-phase HPLC. The primary challenge is to exploit subtle differences in their structure to achieve separation.
Q2: My chromatogram displays broad or tailing peaks for diisopropylphenol isomers. What should I investigate first?
A2: Peak broadening and tailing can mask underlying co-elution issues. Before adjusting your separation method, it's crucial to ensure your HPLC system is performing optimally.[1] Key areas to check include:
-
Column Health: The column might be contaminated or have developed a void. Flushing with a strong solvent or replacing the column may be necessary.[1]
-
Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[1]
-
Flow Rate Consistency: Verify that the pump is delivering a stable and accurate flow rate.[1]
-
Injection Solvent: Dissolving your sample in the initial mobile phase composition is recommended to prevent peak distortion.[1]
Q3: Can my sample preparation method contribute to co-elution problems?
A3: Yes, the sample preparation process can introduce interfering compounds from the matrix. If diisopropylphenol isomers are extracted from a complex sample, other substances with similar polarities may be co-extracted and subsequently co-elute.[1] To mitigate this, consider implementing a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), before HPLC analysis.[1]
Troubleshooting Guides
Issue: Poor resolution between diisopropylphenol isomers on a standard C18 column.
When a standard C18 column fails to provide adequate separation, a systematic approach to method development is required. This involves optimizing the mobile phase, stationary phase, and other chromatographic parameters.
Caption: A stepwise workflow for troubleshooting co-elution in HPLC.
Step 1: Mobile Phase Optimization
The composition of the mobile phase is a critical factor influencing separation.
-
Organic Modifier: The choice and concentration of the organic solvent in a reversed-phase system can alter selectivity.
-
Acetonitrile (B52724) vs. Methanol (B129727): While acetonitrile often provides higher efficiency, methanol can offer different selectivity due to its hydrogen-bonding capabilities.[2][3] Systematically varying the ratio of the organic modifier to the aqueous phase is a primary step in optimization.[2]
-
Gradient Elution: Employing a shallow gradient can improve the separation of closely eluting compounds.[2]
-
-
pH Adjustment: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity.[4][5] Since phenols are weakly acidic, slight modifications to the mobile phase pH can alter their ionization state and improve separation.[4]
Step 2: Stationary Phase Selection
If mobile phase optimization is insufficient, selecting a different stationary phase can provide an alternative separation mechanism.
-
Phenyl Columns: These columns are highly effective for separating aromatic isomers. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic rings of the diisopropylphenol isomers, leading to enhanced selectivity that is not achievable with traditional C18 columns.[6][7]
-
Polar-Embedded Columns: These columns offer different selectivity compared to standard C18 phases and can be beneficial for separating polar compounds.
-
Biphenyl Columns: Biphenyl stationary phases have demonstrated improved selectivity and resolution for phenolic compounds compared to C18 columns.[8]
| Stationary Phase | Primary Interaction Mechanism | Recommended for Diisopropylphenol Isomers? |
| C18 | Hydrophobic interactions | Starting point, but may have limited selectivity.[6] |
| Phenyl | π-π interactions, hydrophobic interactions[6][7] | Highly Recommended for enhanced selectivity of aromatic isomers.[6][7] |
| Biphenyl | π-π interactions, hydrophobic interactions[8] | Recommended for improved resolution of phenolic compounds.[8] |
Step 3: Temperature and Flow Rate Optimization
-
Temperature: Adjusting the column temperature can influence selectivity.[2] A rule of thumb for reversed-phase chromatography is that a 1°C increase in temperature can decrease retention time by 1-2%.[9] It is advisable to screen a range of temperatures (e.g., 25°C, 30°C, 40°C) to observe the effect on resolution.[2] In some cases, operating at elevated temperatures can improve peak shape and efficiency for basic compounds, and similar effects can be explored for phenols.[10]
-
Flow Rate: While a lower flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase, it will also increase the analysis time.[2] The optimal flow rate should balance resolution and throughput.
Experimental Protocols
The following are example starting protocols for the separation of diisopropylphenol isomers. These should be used as a foundation for further method development and optimization.
Protocol 1: Reversed-Phase HPLC using a Phenyl-Hexyl Column
This protocol is a good starting point for leveraging π-π interactions for enhanced selectivity.[2]
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Gradient: Begin with a screening gradient of 5% to 95% B over 20 minutes to estimate elution conditions. Subsequently, optimize with a shallower gradient around the elution range of the isomers.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.[2]
-
Detection: UV-Vis or PDA detector at an appropriate wavelength (e.g., 270 nm).[6]
-
Injection Volume: 5-20 µL.[2]
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions.[2]
Protocol 2: Isocratic Separation on a Phenyl Column
This method provides an alternative isocratic approach.[6]
-
Column: Phenyl column (e.g., Shim-pack GIST Phenyl).[6]
-
Mobile Phase: Acetonitrile : Water (e.g., 30:70, v/v). The ratio should be optimized for the specific isomers.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV at 270 nm.[6]
Caption: A decision tree for HPLC method development for diisopropylphenol isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Friedel-Crafts Alkylation for 2,4-Diisopropylphenol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts alkylation of phenol (B47542) to synthesize 2,4-diisopropylphenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts alkylation.
Q1: Why is the overall yield of diisopropylphenol low?
A1: Low yields can stem from several factors:
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of alkylation. If the temperature is too low, the reaction may proceed too slowly, resulting in low conversion of the starting materials. Conversely, excessively high temperatures can lead to the formation of undesired byproducts and decomposition.
-
Catalyst Inactivity: The Lewis acid or solid acid catalyst may be inactive due to hydration or improper handling. Catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.
-
Improper Molar Ratio of Reactants: The ratio of phenol to the alkylating agent (isopropanol or propene) is a critical parameter. An excess of the alkylating agent can lead to polysubstitution, while an excess of phenol may be necessary to suppress it.[1]
Q2: The primary product is 2-isopropylphenol (B134262) or 4-isopropylphenol, not the desired this compound. How can I increase the degree of alkylation?
A2: To favor the formation of the di-substituted product, consider the following adjustments:
-
Increase the Molar Ratio of Alkylating Agent: A higher concentration of isopropanol (B130326) or propene relative to phenol will drive the reaction towards di-alkylation. However, this must be carefully optimized to avoid the formation of tri-substituted byproducts.
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can promote the second alkylation step. Monitor the reaction closely to prevent byproduct formation.
-
Catalyst Concentration: A higher concentration of a strong Lewis acid catalyst can enhance the rate of the second alkylation.
Q3: The major di-substituted product is 2,6-diisopropylphenol, not this compound. How can I improve the regioselectivity?
A3: The ratio of 2,4- to 2,6-diisopropylphenol is influenced by kinetic versus thermodynamic control.[2][3][4]
-
Thermodynamic Control (Favors this compound): The 2,4-isomer is generally the thermodynamically more stable product. To favor its formation, use higher reaction temperatures and longer reaction times. This allows for the isomerization of the initially formed kinetic product (2,6-isomer) to the more stable 2,4-isomer.
-
Kinetic Control (Favors 2,6-Diisopropylphenol): The 2,6-isomer is often the kinetically favored product, forming faster at lower temperatures. To maximize the 2,4-isomer, avoid conditions that favor kinetic control, such as very low reaction temperatures and short reaction times.
-
Catalyst Choice: The type of catalyst can also influence regioselectivity. While strong Lewis acids like AlCl₃ are commonly used, solid acid catalysts like zeolites (e.g., H-beta, H-mordenite) can offer different selectivities.[1] For instance, the pore size and acidity of zeolites can direct the alkylation to specific positions.
Q4: Significant amounts of byproducts, such as isopropyl phenyl ether or tri-isopropylphenol, are being formed. How can these be minimized?
A4: The formation of byproducts is a common challenge in Friedel-Crafts alkylation.
-
O-Alkylation (Isopropyl Phenyl Ether): The formation of isopropyl phenyl ether is an example of O-alkylation, which competes with the desired C-alkylation. This is more prevalent at lower temperatures. Increasing the reaction temperature generally favors C-alkylation over O-alkylation.[5]
-
Polysubstitution (Tri-isopropylphenol): The formation of 2,4,6-triisopropylphenol (B1664003) occurs when the di-substituted product undergoes further alkylation. To minimize this, you can:
-
Use a molar excess of phenol relative to the alkylating agent.
-
Carefully control the reaction time to stop the reaction after the formation of the desired di-substituted product.
-
-
Rearrangement Products: While less common with isopropylation compared to alkylation with longer-chain alkyl halides, carbocation rearrangements can occur. Using a milder Lewis acid or a solid acid catalyst can sometimes mitigate this.
Data Presentation
The following tables summarize the influence of key reaction parameters on the product distribution in the isopropylation of phenol.
Table 1: Effect of Catalyst and Temperature on Product Selectivity (Vapor-Phase Synthesis)
| Catalyst | Phenol : Isopropanol Molar Ratio | Temperature (°C) | Phenol Conversion (%) | 2,6-Diisopropylphenol Selectivity (%) | Other Products (%) |
| H-beta | 1 : 4 | 260 | 94 | 56 | 44 |
| H-mordenite | 1 : 4 | 260 | 68 | 43 | 57 |
Data adapted from a study on the vapor-phase synthesis of 2,6-diisopropylphenol. "Other Products" include mono-isopropylphenols, this compound, and other byproducts.[1]
Table 2: General Influence of Reaction Conditions on Product Distribution
| Parameter | To Favor this compound (Thermodynamic Product) | To Favor 2,6-Diisopropylphenol (Kinetic Product) |
| Temperature | Higher | Lower |
| Reaction Time | Longer | Shorter |
| Catalyst | May influence isomerization to the more stable product | Shape-selective catalysts (e.g., certain zeolites) may favor the less sterically hindered ortho positions. |
Experimental Protocols
Protocol 1: Liquid-Phase Synthesis of this compound using Sulfuric Acid
This protocol provides a general procedure for the synthesis of this compound using a common Brønsted acid catalyst.
Materials:
-
Phenol
-
Isopropanol
-
Concentrated Sulfuric Acid (98%)
-
Sodium Bicarbonate solution (saturated)
-
Sodium Chloride solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Toluene or other suitable extraction solvent
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a minimal amount of a suitable solvent (e.g., heptane (B126788) or no solvent).
-
Add isopropanol to the flask. A typical molar ratio of phenol to isopropanol is 1:2.5 to 1:3 to favor di-alkylation.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly and carefully add concentrated sulfuric acid dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. The amount of sulfuric acid can range from catalytic to stoichiometric amounts relative to phenol.
-
After the addition of the acid, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to a temperature between 40-80 °C. The optimal temperature will need to be determined experimentally to favor the 2,4-isomer. Higher temperatures and longer reaction times generally favor the thermodynamic product.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and quench by slowly pouring it over crushed ice.
-
Extract the product with a suitable organic solvent like toluene.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation under vacuum or by column chromatography to isolate the this compound isomer.
Mandatory Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: A generalized workflow for this compound synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Friedel-Crafts alkylation of phenol?
A1: The reaction proceeds via electrophilic aromatic substitution. The catalyst (a Lewis acid like AlCl₃ or a Brønsted acid like H₂SO₄) activates the alkylating agent (isopropanol or propene) to form an isopropyl carbocation. This electrophile then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-director, leading to substitution at these positions.
Q2: Can I use propene gas instead of isopropanol?
A2: Yes, propene is a common alkylating agent for this reaction, especially in industrial settings. The mechanism is similar, with the acid catalyst protonating the alkene to form the isopropyl carbocation.
Q3: Is it possible to completely avoid the formation of the 2,6-diisopropylphenol isomer?
A3: Completely avoiding the formation of the 2,6-isomer is challenging due to the competing kinetic and thermodynamic pathways. However, by carefully controlling the reaction conditions to strongly favor thermodynamic equilibrium (higher temperature, longer reaction time), the ratio of the 2,4-isomer can be significantly maximized.
Q4: How can I confirm the identity and purity of my this compound product?
A4: The identity and purity of the product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.
Q5: Are there greener alternatives to traditional Lewis acid catalysts?
A5: Yes, there is growing research into the use of solid acid catalysts such as zeolites, clays, and ion-exchange resins.[1][6] These catalysts can be more environmentally friendly, easier to separate from the reaction mixture, and potentially reusable. They can also offer different selectivities compared to traditional Lewis acids.
References
- 1. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
minimizing byproduct formation in 2,4-Diisopropylphenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2,4-diisopropylphenol.
Troubleshooting Guide
Issue 1: Low Yield of this compound and High Proportion of Mono-isopropylphenols
Question: My reaction is resulting in a low yield of the desired this compound, with a significant amount of 2-isopropylphenol (B134262) and 4-isopropylphenol (B134273) remaining. How can I drive the reaction towards di-substitution?
Answer: This issue typically arises from incomplete alkylation. To promote the formation of this compound, consider the following adjustments:
-
Increase the Molar Ratio of Alkylating Agent: A higher concentration of isopropanol (B130326) or propylene (B89431) relative to phenol (B47542) can shift the equilibrium towards di-alkylation. A common starting point is a phenol to isopropanol molar ratio of 1:4.[1] Increasing this ratio may further enhance the conversion to di-substituted products.
-
Extend the Reaction Time: The conversion of mono-isopropylphenols to di-isopropylphenols is a subsequent reaction step.[2] Increasing the overall reaction time can allow for more complete di-alkylation.
-
Optimize Reaction Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to unwanted side reactions and catalyst degradation. The optimal temperature will depend on the catalyst being used. For zeolite catalysts like H-beta, temperatures around 200-260°C have been reported for similar alkylations.[3]
-
Catalyst Activity: Ensure your catalyst is active. If using a reusable solid acid catalyst, it may need regeneration. For instance, H-beta catalysts can be regenerated by calcination to remove coke deposits.[1]
Issue 2: High Formation of 2,6-Diisopropylphenol Isomer
Question: My product mixture contains a high percentage of the 2,6-diisopropylphenol isomer, which is difficult to separate from the desired this compound. How can I improve the selectivity for the 2,4-isomer?
Answer: The isomeric distribution is primarily influenced by the catalyst and reaction conditions. Here are strategies to favor the formation of the 2,4-isomer:
-
Catalyst Selection: The shape selectivity of the catalyst plays a crucial role. While many studies focus on maximizing the 2,6-isomer (propofol), the principles can be adapted. Catalysts with larger pore sizes may favor the formation of the thermodynamically more stable 2,4-isomer. Traditional Lewis acids like aluminum chloride (AlCl₃) or solid acid catalysts with appropriate pore structures can be investigated.
-
Reaction Temperature: Isomerization can occur at higher temperatures. The 2,6-isomer is often the kinetically favored product, while the 2,4-isomer is thermodynamically more stable. Running the reaction at a slightly higher temperature or for a longer duration might allow for the isomerization of the 2,6-isomer to the 2,4-isomer, although this must be balanced against the risk of other side reactions.
-
Choice of Alkylating Agent: While both propylene and isopropanol are common alkylating agents, the choice can influence selectivity. Diisopropyl ether (DIPE), which can form in situ from isopropanol, can also act as an alkylating agent and may offer different selectivity profiles.[2][4]
Issue 3: Presence of Isopropyl Phenyl Ether Byproduct
Question: I am observing a significant amount of isopropyl phenyl ether in my crude product. What causes this, and how can I minimize it?
Answer: Isopropyl phenyl ether is formed through O-alkylation of phenol, which is a competing reaction to the desired C-alkylation.[4] Here’s how to address this:
-
Reaction Conditions: O-alkylation is often favored at lower temperatures, while C-alkylation is favored at higher temperatures. Increasing the reaction temperature can promote the Fries rearrangement of the ether to the C-alkylated products.
-
Catalyst Choice: The acidity of the catalyst can influence the O- vs. C-alkylation ratio. Stronger acid catalysts tend to favor C-alkylation.
-
Reaction Time: At longer reaction times, the initially formed isopropyl phenyl ether can rearrange to the more stable alkylphenols.
Issue 4: Formation of Tri-isopropylphenols and Other Heavies
Question: My product contains a noticeable amount of 2,4,6-triisopropylphenol (B1664003) and other high-boiling point impurities. How can I prevent this over-alkylation?
Answer: The formation of tri-substituted and other heavily alkylated byproducts is a result of excessive alkylation.[5] To control this:
-
Adjust Molar Ratio: A very high excess of the alkylating agent can lead to over-alkylation. Carefully controlling the stoichiometry is crucial. If tri-isopropylphenols are a major issue, consider reducing the molar ratio of the alkylating agent.
-
Control Reaction Time: Shorter reaction times will favor the formation of di-substituted products over tri-substituted ones. Monitor the reaction progress by techniques like GC-MS to stop the reaction at the optimal point.
-
Catalyst and Temperature: A highly active catalyst and high temperatures can accelerate over-alkylation. A milder catalyst or a lower reaction temperature might be necessary to improve selectivity for the di-substituted product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are other isomers of diisopropylphenol (such as 2,6-diisopropylphenol and 3,5-diisopropylphenol), mono-alkylated phenols (2-isopropylphenol and 4-isopropylphenol), tri-alkylated phenols (like 2,4,6-triisopropylphenol), and isopropyl phenyl ether from O-alkylation.[5][6]
Q2: Which type of catalyst is best for maximizing the yield of this compound?
A2: The choice of catalyst is critical for selectivity. While many recent studies focus on zeolites for 2,6-diisopropylphenol (propofol) synthesis, for this compound, traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) or solid acid catalysts such as certain zeolites or acid-treated clays (B1170129) can be effective. The ideal catalyst will have the appropriate acid strength and pore structure to favor di-alkylation at the 2 and 4 positions.
Q3: How can I effectively separate this compound from its isomers?
A3: The separation of diisopropylphenol isomers is challenging due to their similar boiling points.[7]
-
Fractional Distillation: This is a common method, but it requires a highly efficient fractional distillation column and careful control of pressure and temperature.
-
Crystallization: This can be an effective technique. The crude mixture can be cooled, sometimes with the addition of a non-polar solvent like hexane (B92381) or petroleum ether, to induce the crystallization of the desired isomer.[8] The optimal solvent and temperature profile will need to be determined empirically.
Q4: What is the general mechanism for the formation of this compound and its byproducts?
A4: The synthesis proceeds via a Friedel-Crafts alkylation mechanism. An isopropyl carbocation is generated from either propylene or isopropanol in the presence of an acid catalyst. This electrophile then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-directing group, leading to substitution at the 2, 4, and 6 positions. The initial alkylation can occur at the ortho or para position to form mono-isopropylphenols, which can then undergo a second alkylation to form the di-substituted isomers. O-alkylation can also occur to form isopropyl phenyl ether, which can then rearrange to C-alkylated products. Over-alkylation leads to tri-isopropylphenols.
Quantitative Data on Byproduct Formation
While specific data for maximizing this compound is less common in publicly available literature than for the 2,6-isomer, the following table provides an example of product distribution in a related phenol alkylation process. This illustrates the types of byproducts and their potential proportions.
| Catalyst | Phenol Conversion (%) | Selectivity for 2,6-DIPP (%) | Selectivity for 2,4-DIPP (%) | Selectivity for Mono-IPPs (%) | Selectivity for Tri-IPPs (%) | Reference |
| H-beta | 94 | 56 | Data not specified | Data not specified | Data not specified | [9] |
| H-mordenite | 68 | 43 | Data not specified | Data not specified | Data not specified | [9] |
Note: This data is for the synthesis of 2,6-diisopropylphenol (DIPP) and is provided for illustrative purposes to show typical conversion and selectivity ranges in phenol isopropylation.
Key Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of Phenol
This is a generalized procedure and should be optimized for specific catalysts and equipment.
-
Catalyst Preparation (if applicable): If using a solid acid catalyst, ensure it is activated according to the manufacturer's instructions (e.g., by calcination).
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add phenol and the catalyst.
-
Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon.
-
Heating: Heat the mixture to the desired reaction temperature with vigorous stirring.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (isopropanol or bubble propylene gas) to the reaction mixture over several hours. Maintain a constant temperature throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it can be removed by filtration. If a homogeneous catalyst was used, it needs to be quenched (e.g., with water) and the organic layer separated.
-
Purification: The crude product is then purified, typically by fractional vacuum distillation followed by crystallization if necessary.
Visualizing Reaction Pathways
The following diagrams illustrate the key relationships and workflows in the synthesis of this compound.
Caption: Reaction pathways in phenol isopropylation.
References
- 1. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP0511947B1 - Process for the purification of 2,6-diisopropyl phenol - Google Patents [patents.google.com]
- 8. EP0511947A1 - Process for the purification of 2,6-diisopropyl phenol - Google Patents [patents.google.com]
- 9. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Peak Tailing in 2,4-Diisopropylphenol HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of 2,4-Diisopropylphenol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC analysis?
Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] A symmetrical, Gaussian peak is ideal. Peak tailing is problematic because it can obscure the resolution of closely eluting compounds, leading to inaccurate quantification and integration errors.[2][3] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally indicative of significant tailing.[4][5]
Q2: I am observing peak tailing specifically with my this compound peak. What are the likely causes?
For a phenolic compound like this compound, the most common causes of peak tailing in reversed-phase HPLC include:
-
Secondary Silanol (B1196071) Interactions: The hydroxyl group of this compound can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[3][6] This secondary retention mechanism causes some analyte molecules to lag behind, resulting in a tail.[7]
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the this compound (a weak acid) and the surface silanols.[8] If the pH is not optimized, it can lead to a mixture of ionized and non-ionized forms of the analyte, causing peak distortion.[8]
-
Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that lead to peak tailing.[3][9] A void at the column inlet is another common cause.[5][10]
-
Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, resulting in poor peak shape.[3][11]
-
Extra-Column Effects: Issues outside of the analytical column, such as long or wide-bore tubing, or dead volumes in fittings, can contribute to peak broadening and tailing.[2][6]
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
As a phenol (B47542), this compound is a weak acid. At a mobile phase pH close to its pKa, both the ionized (phenolate) and non-ionized (phenolic) forms will exist, leading to peak broadening or splitting.[8] To ensure a single form and minimize secondary interactions with silanols, it is crucial to control the pH. For acidic compounds like phenols, a lower pH (e.g., 2.5-3.5) is generally recommended to suppress the ionization of both the analyte and the residual silanol groups on the column, leading to improved peak symmetry.[8][10]
Q4: What is an end-capped column, and can it help reduce peak tailing for my compound?
An end-capped column has been chemically treated to block many of the residual silanol groups that remain on the silica (B1680970) surface after bonding the primary stationary phase (like C18).[5][12] This process, typically using a small silane (B1218182) reagent, reduces the number of active sites available for secondary interactions with polar analytes like this compound.[12][13] Using a modern, high-purity, end-capped column is a highly effective strategy for minimizing peak tailing.[1]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase pH to Mitigate Peak Tailing
This guide provides a systematic approach to adjusting the mobile phase pH to improve the peak shape of this compound.
| Step | Action | Expected Outcome |
| 1 | Prepare an Acidic Mobile Phase: Start with a mobile phase containing a buffer at a low pH, for instance, a 10-25 mM phosphate (B84403) or formate (B1220265) buffer adjusted to a pH between 2.5 and 3.5.[10] | Suppresses the ionization of both the phenolic hydroxyl group and the column's residual silanol groups, leading to a reduction in peak tailing.[1][10] |
| 2 | Systematic pH Evaluation: If tailing persists, systematically increase the pH in small increments (e.g., 0.5 pH units) and observe the effect on the peak shape. Be mindful of the column's recommended pH range. | Identifies the optimal pH where peak asymmetry is minimized. For phenols, lower pH values generally yield better results.[8] |
| 3 | Buffer Concentration: Ensure the buffer concentration is adequate (typically 10-50 mM) to maintain a stable pH, especially when the sample is injected.[4][6] | Prevents on-column pH shifts that can cause peak distortion.[10] |
Guide 2: Addressing Column-Related and System Issues
If optimizing the mobile phase is insufficient, the issue may lie with the column or the HPLC system itself.
| Issue | Diagnostic Step | Recommended Solution |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[4] | If flushing does not resolve the issue, and the column is old, it may need to be replaced. Using a guard column can help extend the life of the analytical column. |
| Column Void | Disconnect the column and inspect the inlet for a visible void. A sudden drop in backpressure can also be an indicator.[5][10] | Reverse the column and flush it with a strong solvent at a low flow rate. If this does not work, the column should be replaced.[5] |
| Secondary Silanol Interactions | The peak tailing is specific to polar analytes like this compound. | Switch to a modern, end-capped, high-purity silica column.[1] Alternatively, add a tail-suppressing agent like triethylamine (B128534) (0.1%) to the mobile phase, though this is a more traditional approach.[1][10] |
| Extra-Column Volume | Tailing is more pronounced for early-eluting peaks.[9] | Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005 inches).[2] Ensure all fittings are properly connected to avoid dead volume.[14] |
| Sample Overload | Reduce the injection volume and/or the sample concentration by a factor of 5-10. | If the peak shape improves, the original sample was overloaded.[9][11] |
Experimental Protocols
Protocol: Method Optimization for this compound Analysis
This protocol outlines a general procedure for developing a robust HPLC method for this compound with minimal peak tailing.
-
Column Selection:
-
Utilize a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase Preparation:
-
Aqueous Component (A): Prepare a 25 mM potassium phosphate buffer. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.22 µm membrane.
-
Organic Component (B): HPLC-grade acetonitrile.
-
Initial Conditions: Begin with an isocratic elution of 60:40 (v/v) Acetonitrile:Buffer.
-
-
HPLC System Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 274 nm (based on the phenol chromophore)
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a working standard of 10 µg/mL by diluting the stock solution with the mobile phase.
-
-
Analysis and Optimization:
-
Inject the working standard and evaluate the peak asymmetry.
-
If tailing is observed (Asymmetry Factor > 1.2), decrease the mobile phase pH to 2.5 and re-inject.
-
Alternatively, increase the percentage of acetonitrile by 5-10% to see if that improves the peak shape.[4]
-
Visualizations
Caption: Troubleshooting workflow for peak tailing in HPLC.
Caption: Mechanism of secondary silanol interactions causing peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. uhplcs.com [uhplcs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mastelf.com [mastelf.com]
- 12. LC Technical Tip [discover.phenomenex.com]
- 13. shodexhplc.com [shodexhplc.com]
- 14. support.waters.com [support.waters.com]
Technical Support Center: Analysis of 2,4-Diisopropylphenol by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2,4-Diisopropylphenol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of your quantitative analysis. In complex biological matrices like plasma or urine, endogenous components can interfere with the ionization of this compound in the mass spectrometer's ion source.
Q2: I am observing significant ion suppression for this compound. What are the most common causes?
A2: Ion suppression is a common challenge in LC-MS/MS analysis. The primary causes include:
-
Co-eluting Matrix Components: Endogenous lipids (e.g., phospholipids), proteins, and salts from the biological matrix can compete with this compound for ionization in the ESI source.
-
Poor Sample Preparation: Inadequate removal of matrix components during sample preparation is a leading cause of ion suppression.
-
Suboptimal Chromatographic Conditions: Insufficient separation of this compound from interfering matrix components can lead to co-elution and subsequent ion suppression.
-
High Analyte Concentration: While less common, very high concentrations of the analyte itself can sometimes lead to self-suppression effects.
Q3: How can I minimize matrix effects in my analysis?
A3: A systematic approach involving optimization of sample preparation and chromatography is crucial for minimizing matrix effects. Key strategies include:
-
Effective Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT) can significantly clean up the sample by removing interfering components.
-
Chromatographic Separation: Optimizing the LC method to achieve baseline separation of this compound from matrix interferences is highly effective.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects.
Q4: Which sample preparation technique is best for reducing matrix effects for this compound in plasma?
A4: The choice of sample preparation technique depends on the required level of cleanliness and the desired throughput. Generally, for phenolic compounds in plasma:
-
Solid-Phase Extraction (SPE): Offers the most effective cleanup by selectively isolating the analyte and removing a broad range of interferences.
-
Liquid-Liquid Extraction (LLE): Can also provide clean extracts but may have lower recovery for more polar analytes.
-
Protein Precipitation (PPT): Is the simplest and fastest method but is the least effective at removing matrix components, often resulting in significant matrix effects.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Incomplete elution from SPE cartridge. | Optimize the elution solvent. Try a stronger solvent or a mixture of solvents. Ensure the cartridge does not dry out before elution. |
| Poor partitioning in LLE. | Adjust the pH of the aqueous phase to ensure this compound is in its non-ionized form. Use a different extraction solvent. | |
| High variability in signal intensity | Inconsistent matrix effects between samples. | Improve the sample cleanup method to remove more matrix components. Use a stable isotope-labeled internal standard for normalization. |
| Poor peak shape (tailing or fronting) | Co-eluting interferences. | Optimize the chromatographic gradient to better separate the analyte from matrix components. |
| Secondary interactions with the column. | Use a column with a different stationary phase. Adjust the mobile phase pH. | |
| Sudden drop in sensitivity | Contamination of the ion source. | Clean the ion source, capillary, and other components in the MS interface. |
| Column degradation. | Replace the guard column or analytical column. | |
| Inconsistent retention time | Changes in mobile phase composition. | Prepare fresh mobile phase. Ensure proper mixing of mobile phase components. |
| Column equilibration issues. | Ensure the column is adequately equilibrated before each injection. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical recovery and matrix effect data for phenolic compounds in biological matrices using different sample preparation techniques. This data can help guide the selection of an appropriate method for your this compound analysis.
| Sample Preparation Technique | Matrix | Analyte Class | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) with Acetonitrile (B52724) | Human Plasma | General Metabolites | Not Reported | High Variability | [2] |
| Solid-Phase Extraction (SPE) - C18 | Human Plasma | Phenolic Metabolites | 73 - 104 | Not Quantified | [1] |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | Rat Plasma | Polar Phenolics | 70 - 105 | Not Quantified | [3] |
| HybridSPE | Rat Plasma | Acidic & Basic Drugs | ~90 | <10 (Suppression) | |
| QuEChERS with d-SPE | Apples | Pesticides | 94 - 99 | <20 |
Note: The data presented is for general phenolic compounds or other analytes in various biological and food matrices and should be used as a general guide. Method optimization and validation are essential for the specific analysis of this compound.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general procedure for the extraction of phenolic compounds from plasma and should be optimized for this compound.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., this compound-d14)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 500 µL of plasma, add 50 µL of IS solution.
-
Add 500 µL of 2% formic acid in water and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and IS with 1 mL of acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
This protocol is a general procedure for the extraction of phenolic compounds from urine and should be optimized for this compound.
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., this compound-d14)
-
Methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine in a glass tube, add 50 µL of IS solution.
-
Acidify the sample to pH 2-3 with 1M HCl.
-
Add 0.5 g of NaCl and vortex to dissolve.
-
-
Extraction:
-
Add 3 mL of MTBE to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Workflow for Mitigating Matrix Effects
References
Technical Support Center: Stability-Indicating Assay for 2,4-Diisopropylphenol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stability-indicating assay method development for 2,4-Diisopropylphenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Question (Issue) | Answer (Potential Solution) |
| Why am I seeing poor peak shape (e.g., tailing or fronting) for the this compound peak? | Peak asymmetry is common for phenolic compounds. Troubleshooting steps include: 1. Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the phenol (B47542) group (approx. 10.6) to keep it in its neutral, protonated form. Adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the aqueous mobile phase is recommended. 2. Silanol (B1196071) Interaction: Residual silanol groups on the silica-based column can interact with the phenol, causing tailing. Try a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column). 3. Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample. |
| How can I improve the separation between the main this compound peak and its degradation products? | Co-elution of degradants with the parent peak compromises the method's stability-indicating capability. To improve resolution: 1. Optimize the Gradient: Make the gradient shallower around the elution time of the critical peaks to increase separation. 2. Change Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity and improve resolution due to different solvent-analyte interactions. 3. Adjust Mobile Phase pH: Modifying the pH can change the ionization state of certain degradants, altering their retention time. 4. Try a Different Stationary Phase: A column with a different chemistry (e.g., C8, Phenyl) or a smaller particle size can provide the necessary selectivity. |
| I am not observing any degradation of this compound under my stress conditions. What should I do? | If the compound appears too stable, the stress conditions may not be harsh enough. Consider the following: 1. Increase Stressor Intensity: Use a higher concentration of acid/base/oxidizing agent (e.g., move from 0.1 M to 1 M HCl). 2. Extend Exposure Time: Increase the duration of the stress test from a few hours to several days.[1] 3. Increase Temperature: For thermal and hydrolytic studies, increase the temperature in 10°C increments.[2] 4. Ensure Proper Contact: For photostability, ensure the sample is directly exposed to the light source as per ICH Q1B guidelines.[1] |
| My sample is showing excessive degradation (>20%), making it difficult to accurately assay the parent compound. How can I control this? | The goal of forced degradation is to achieve partial, typically 5-20%, degradation to prove specificity.[3] To reduce the extent of degradation: 1. Decrease Stressor Intensity: Use more dilute acid, base, or oxidizing agents. 2. Shorten Exposure Time: Sample at earlier time points during the stress study. 3. Lower the Temperature: Perform the stress study at a lower temperature. |
| The chromatographic baseline is noisy or drifting. What are the common causes? | A stable baseline is crucial for accurate quantification. Common causes include: 1. Mobile Phase Issues: Ensure solvents are of HPLC grade, freshly prepared, and properly degassed. Contamination or decomposition of mobile phase additives (like TFA) can cause drift. 2. System Contamination: Flush the HPLC system, including the injector and detector flow cell, to remove any contaminants. 3. Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting the sequence. |
| I can see new peaks in the chromatogram after stressing the sample, but their UV response is very low. How can I detect them reliably? | Some degradation products may lack a strong chromophore or have a different UV maximum than the parent compound. Solutions include: 1. Use a Diode Array Detector (DAD/PDA): A DAD allows you to examine the entire UV spectrum for each peak and select the optimal wavelength for each degradant.[4] 2. Employ Mass Spectrometry (MS): An LC-MS system is highly sensitive and does not rely on a chromophore for detection. It is also the preferred tool for identifying the structure of unknown degradants.[4][5] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is a stability-indicating assay method (SIAM)? | A stability-indicating method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, excipients, or other potential components in the sample matrix.[6] Its primary purpose is to monitor the stability of a drug substance or product over time.[6] |
| Why are forced degradation studies required for method development? | Forced degradation (or stress testing) is a process that intentionally degrades the API using more severe conditions than those used in accelerated stability studies.[1] These studies are essential for several reasons: 1. To demonstrate specificity: They generate the most likely degradation products, which are then used to prove that the analytical method can separate them from the API.[2][7] 2. To understand degradation pathways: The results provide insight into the chemical behavior and intrinsic stability of the molecule.[1][8] 3. To develop and validate the method: The degraded samples are used to challenge the analytical method's ability to be "stability-indicating."[8] |
| What are the typical forced degradation conditions for a phenolic compound like this compound? | A standard set of stress conditions should be applied to a single batch of the drug substance.[1] Recommended conditions include: • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60°C). • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature. Phenols can be sensitive to base. • Oxidation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature. • Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 80°C) for a specified period. • Photolytic Degradation: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
| What type of HPLC column is a good starting point for analyzing this compound? | A reversed-phase C18 column is the most common and effective starting point for the analysis of small, moderately non-polar molecules like this compound.[9] A column with dimensions such as 150 mm x 4.6 mm and a particle size of 3.5 or 5 µm is standard. If sufficient separation is not achieved, a C8 or a Phenyl-based stationary phase can be explored. |
| How are unknown degradation products identified and characterized? | The primary technique for identifying unknown impurities and degradation products is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS or LC-MS/MS).[5] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of an unknown peak, its molecular weight and structure can be elucidated. |
| What is "peak purity" analysis and why is it important for a SIAM? | Peak purity analysis is a procedure used to confirm that a single chromatographic peak is not composed of multiple co-eluting compounds.[4] It is critical for a SIAM to ensure that the peak corresponding to the API does not contain any hidden degradation products. This is typically performed using a Diode Array Detector (DAD), which compares UV-Vis spectra across the peak. A consistent spectrum indicates a pure peak. |
Experimental Protocols
Proposed Stability-Indicating HPLC Method
-
Instrumentation: HPLC with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm (monitor 200-400 nm with DAD)
-
Sample Diluent: Acetonitrile:Water (50:50 v/v)
-
Forced Degradation Study Protocol
Prepare a stock solution of this compound at approximately 1 mg/mL in the sample diluent.
-
Acid Degradation: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.
-
Base Degradation: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder in a hot air oven at 80°C for 48 hours. Dissolve in diluent to 0.5 mg/mL before injection.
-
Control Samples: Prepare an unstressed sample (stock solution diluted 1:1 with diluent) and a blank (diluent only) for comparison.
Visualizations
Caption: Workflow for Stability-Indicating Method Development.
Caption: Potential Degradation Pathways for this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ijpsm.com [ijpsm.com]
- 5. mobile.labmedica.com [mobile.labmedica.com]
- 6. ijsdr.org [ijsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Forced Degradation Studies of 2,4-Diisopropylphenol
Disclaimer: The following guide is based on established methodologies for the forced degradation of Propofol (2,6-Diisopropylphenol), a closely related structural isomer of 2,4-Diisopropylphenol. Due to the limited availability of direct studies on this compound, these protocols and data should be considered a starting point for developing and validating a specific stability-indicating method for this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on this compound under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied in forced degradation studies of phenolic compounds like this compound?
Forced degradation studies are designed to accelerate the degradation of a drug substance to generate its potential degradation products and to develop a stability-indicating analytical method.[1][2] Typical stress conditions include:
-
Acid Hydrolysis: Exposure to an acidic medium (e.g., hydrochloric acid) to induce degradation.
-
Base Hydrolysis (Alkaline Conditions): Exposure to a basic medium (e.g., sodium hydroxide) to promote degradation.[3]
-
Oxidation: Use of an oxidizing agent (e.g., hydrogen peroxide) to simulate oxidative stress.[4]
-
Thermal Stress: Exposing the substance to high temperatures to assess its thermal stability.[4]
-
Photolytic Stress: Exposing the substance to UV or fluorescent light to evaluate its photosensitivity.[5]
Q2: What analytical technique is most suitable for analyzing the degradation of this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for separating, identifying, and quantifying the parent drug and its degradation products in forced degradation studies.[3][6] A well-developed HPLC method should be stability-indicating, meaning it can resolve the parent drug from all potential degradation products and impurities.[7]
Q3: How can I ensure that my analytical method is "stability-indicating"?
A stability-indicating method is validated by demonstrating specificity. This is achieved by stressing the drug substance under various conditions (acid, base, oxidation, heat, light) and showing that the resulting degradation products do not interfere with the quantification of the active pharmaceutical ingredient (API).[8][9] The method should be able to separate the API peak from all degradant peaks.
Q4: I am not observing any degradation under my initial stress conditions. What should I do?
If no degradation is observed, the stress conditions may not be harsh enough. Consider the following adjustments:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Increase the temperature of the study.
-
Extend the duration of exposure to the stress condition. It's a process of trial and error to find the optimal conditions that result in approximately 10-30% degradation of the drug substance.[1]
Q5: My sample shows complete degradation. How can I obtain intermediate degradation products?
Complete degradation suggests the stress conditions are too harsh. To obtain a clearer picture of the degradation pathway, you should:
-
Decrease the concentration of the stressor.
-
Lower the temperature.
-
Reduce the exposure time. The goal is to achieve partial degradation, which allows for the identification of primary and secondary degradation products.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase. For phenolic compounds, a slightly acidic mobile phase often improves peak shape. |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible sample diluent | Ensure the sample diluent is compatible with the mobile phase. Ideally, the diluent should be the same as the initial mobile phase composition. |
| Column degradation | Use a guard column to protect the analytical column. If the column performance has deteriorated, replace it. |
Issue 2: Inconsistent or Irreproducible Degradation Results
| Possible Cause | Troubleshooting Step |
| Inaccurate reagent concentration | Prepare fresh stressor solutions for each experiment and verify their concentrations. |
| Temperature fluctuations | Use a calibrated oven or water bath with precise temperature control. |
| Inconsistent exposure time | Use a timer to ensure accurate and consistent exposure times for all samples. |
| Neutralization step variability | Ensure complete and consistent neutralization of acidic or basic samples before HPLC analysis to prevent further degradation on the column. |
Summary of Quantitative Data from Propofol Forced Degradation Studies
The following tables summarize the degradation of Propofol under various stress conditions, which can serve as a reference for designing studies for this compound.
Table 1: Summary of Forced Degradation Conditions and Results for Propofol
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Number of Degradation Products | Reference |
| Acid Hydrolysis | 5 N HCl | 60°C | 2 h | 13.4% | 0 | [4] |
| Base Hydrolysis | 5 N NaOH | 60°C | 24 h | 12.5% | 1 | [4] |
| Base Hydrolysis | 1 N NaOH | 80°C | 1 h | 25.7% | 2 | [4] |
| Oxidation | 15% H₂O₂ | 60°C | 3 h | 25.7% | 8 | [4] |
| Oxidation | 30% H₂O₂ | 80°C | 2 h | 29.4% | 3 | [4] |
| Thermal | 100°C | 3 h | 61.9% | 1 | [4] | |
| Photolytic | UV light (254 nm) | Room Temp | 48 h | No degradation | 0 | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for key forced degradation experiments, adapted from studies on Propofol.
Acid Degradation Protocol
-
Preparation: Prepare a stock solution of this compound in acetonitrile (B52724) (or a suitable solvent) at a concentration of approximately 280 µg/mL.
-
Stress Application: Mix equal volumes of the drug solution and 5 N hydrochloric acid in a suitable container.
-
Incubation: Place the mixture in a water bath or oven maintained at 60°C.
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Neutralization: Before analysis, neutralize the samples with an appropriate volume of 5 N sodium hydroxide.
-
Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.
Alkaline Degradation Protocol
-
Preparation: Prepare a stock solution of this compound in methanol (B129727) at a concentration of approximately 280 µg/mL. (Note: Methanol is used to avoid phase separation with aqueous base).
-
Stress Application: Mix equal volumes of the drug solution and 5 N sodium hydroxide.
-
Incubation: Maintain the mixture at 60°C.
-
Sampling: Collect samples at various time points.
-
Neutralization: Neutralize the samples with 5 N hydrochloric acid prior to analysis.
-
Analysis: Dilute the sample and inject it into the HPLC system.
Oxidative Degradation Protocol
-
Preparation: Prepare a 280 µg/mL solution of this compound in acetonitrile.
-
Stress Application: Mix equal volumes of the drug solution and 15% hydrogen peroxide.
-
Incubation: Keep the mixture at 60°C.
-
Sampling and Analysis: Withdraw samples at different time points, dilute appropriately with the mobile phase, and analyze by HPLC.
Thermal Degradation Protocol
-
Preparation: Place a solution of this compound (e.g., 280 µg/mL in acetonitrile) in an open container.
-
Stress Application: Heat the solution in an oven at 100°C until the solvent evaporates completely. Continue heating for a specified duration (e.g., 3 hours).
-
Sample Reconstitution: After cooling, reconstitute the residue with a known volume of the mobile phase.
-
Analysis: Analyze the reconstituted sample by HPLC.
Photolytic Degradation Protocol
-
Preparation: Prepare a solution of this compound (e.g., 280 µg/mL in a suitable solvent).
-
Stress Application: Expose the solution to UV light at a wavelength of 254 nm at room temperature for an extended period (e.g., up to 48 hours). A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze the exposed and control samples by HPLC at various time points.
Visualizations
The following diagrams illustrate the experimental workflow for a typical forced degradation study and a logical decision-making process for method development.
Caption: Experimental workflow for forced degradation studies.
Caption: Logic diagram for optimizing stress conditions.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ejhp.bmj.com [ejhp.bmj.com]
- 5. rjptonline.org [rjptonline.org]
- 6. ijmr.net.in [ijmr.net.in]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sgs.com [sgs.com]
- 9. library.dphen1.com [library.dphen1.com]
Technical Support Center: Improving the Resolution of Diisopropylphenol Isomers in Gas Chromatography
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in resolving diisopropylphenol isomers using gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the most suitable GC stationary phase for separating diisopropylphenol isomers?
Choosing the correct stationary phase is the most critical factor for achieving separation, as it directly influences selectivity.[1][2] Diisopropylphenol isomers are polar compounds with very similar boiling points, so a stationary phase that separates based on polarity differences or molecular shape is required.
-
Nonpolar Phases: Stationary phases like 100% dimethylpolysiloxane separate compounds primarily by their boiling points.[3] Since isomers often have very close boiling points, these columns typically provide poor resolution.
-
Mid-Polar to Polar Phases: These are generally recommended. A phase with phenyl or cyanopropyl functional groups can induce different interactions (e.g., dipole-dipole, pi-pi) with the isomers, enhancing selectivity.[1][2][4] For example, a 50% phenyl-methylpolysiloxane phase offers greater polarity than a 5% phenyl phase and may provide better separation.[3]
-
High-Polarity Phases (WAX): Phases like polyethylene (B3416737) glycol (PEG) are highly polar and provide strong interactions with polar analytes like phenols.[5] However, care must be taken to avoid issues with water content in samples, which can damage these columns.[6]
-
Liquid Crystalline Phases: For exceptionally difficult separations, liquid crystalline stationary phases offer unique selectivity based on the molecule's geometric structure and can be highly effective for separating positional isomers.[7][8]
Table 1: Stationary Phase Selection Guide for Phenol (B47542) Isomer Separation
| Stationary Phase Type | Polarity | Primary Separation Mechanism | Suitability for Diisopropylphenol Isomers | Max. Temp (°C) |
| 100% Dimethylpolysiloxane | Nonpolar | Boiling Point (Dispersion Forces) | Low | ~325-350 |
| 5% Phenyl-Methylpolysiloxane | Low Polarity | Boiling Point & some Dipole Interaction | Moderate | ~325-350 |
| 50% Phenyl-Methylpolysiloxane | Mid-Polarity | Dipole-Dipole, Pi-Pi Interactions | Good | ~280-300 |
| 50% Cyanopropylphenyl-Methylpolysiloxane | Mid-to-High Polarity | Strong Dipole-Dipole Interactions | Very Good | ~260-280 |
| Polyethylene Glycol (WAX) | High Polarity | Hydrogen Bonding, Dipole Interactions | Excellent (use dry samples/solvents) | ~240-260 |
| Liquid Crystalline Phases | Varies | Molecular Shape & Rigidity | Excellent (Specialized) | Varies |
Note: Maximum temperatures can vary with column film thickness.[2]
Q2: How does the oven temperature program impact the resolution of closely eluting isomers?
Temperature programming is essential for analyzing mixtures with a wide range of boiling points and for fine-tuning the separation of closely eluting compounds like isomers.[9][10]
-
Initial Temperature and Hold: A lower initial oven temperature, typically set 10-20°C below the boiling point of the solvent for splitless injection, helps focus the analytes into a tight band at the beginning of the column.[11][12] For poorly resolved early peaks, reducing the initial temperature is more effective than adding a long hold time.[13]
-
Ramp Rate: The rate at which the oven temperature increases directly affects resolution. A slower ramp rate (e.g., 5-10°C/min) gives analytes more time to interact with the stationary phase, which generally improves the separation of critical pairs.[13] An optimal starting point for the ramp rate is approximately 10°C per column hold-up time.[12][14]
-
Final Temperature and Hold: The final temperature should be high enough to ensure all components are eluted from the column, preventing sample carryover.[13]
An increase of about 30°C in the oven temperature can reduce the retention time by half, demonstrating the powerful influence of temperature on the analysis.[9][12]
Troubleshooting Guide
Problem: My diisopropylphenol isomer peaks are co-eluting or show poor resolution.
Poor resolution is a common challenge when separating isomers.[15][16] Follow this systematic approach to diagnose and solve the issue.
Logical Troubleshooting Workflow for Poor Resolution
Caption: A step-by-step workflow for troubleshooting poor GC resolution.
Detailed Steps:
-
Optimize Temperature Program: This is the easiest parameter to change.[5] Decrease the temperature ramp rate to improve separation. If that is insufficient, try lowering the initial oven temperature by 10-20°C to improve peak focusing.[13]
-
Check Carrier Gas Flow Rate: Ensure the flow rate is optimal for your column's internal diameter (ID). An incorrect flow rate can significantly decrease column efficiency. Check for leaks in the system, as they can cause fluctuations in flow and pressure.[16][17]
-
Assess Column and Inlet Condition: The inlet end of the column can become contaminated or activated over time. Trim 15-30 cm from the column inlet to remove non-volatile residues and active sites that degrade performance.[18][19]
-
Change Stationary Phase: If optimizing conditions doesn't work, your current stationary phase likely lacks the required selectivity.[1] Choose a phase with a different polarity (refer to Table 1) to introduce new intermolecular interactions that can resolve the isomers.[2]
-
Modify Column Dimensions: As a final resort, changing the physical column can help.
-
Length: Doubling the column length increases resolution by about 40%, but also doubles the analysis time.
-
Internal Diameter (ID): Reducing the column ID (e.g., from 0.25 mm to 0.18 mm) increases efficiency and can improve resolution.[20]
-
Problem: My phenol peaks are showing significant tailing.
Peak tailing is often caused by unwanted interactions between the polar phenol group and the GC system.[11][19] It can compromise resolution and lead to inaccurate quantification.[11]
Common Causes and Solutions:
-
Active Sites in the Inlet or Column: The acidic nature of phenols makes them prone to interacting with active sites (silanol groups) in glass liners or on the column itself.[18]
-
Improper Column Installation: A poorly cut column end (not a clean, 90° cut) or incorrect installation depth in the inlet/detector can create dead volume and turbulence, causing peak tailing.[11][19]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.
-
Solvent and Stationary Phase Mismatch: Using a solvent that is not compatible with the stationary phase can cause poor peak shape, especially for early eluting peaks.[18]
-
Solution: Ensure the polarity of your sample solvent matches the polarity of the stationary phase as closely as possible.[11]
-
Experimental Protocols
Protocol 1: General GC-FID Method for Diisopropylphenol Isomer Analysis
This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and isomers of interest.
1. Sample Preparation:
- Prepare a stock solution of your diisopropylphenol isomer standard mixture at approximately 1 mg/mL in a compatible solvent like hexane, dichloromethane, or diethyl ether.[6]
- For analysis, create a working solution by diluting the stock to a concentration of 10-100 µg/mL.[6][22] A typical starting concentration is around 50 µg/mL.
- Ensure the solvent used is of high purity (GC grade). Avoid using water, acids, or bases as solvents, as they can damage the column.[6]
2. GC System and Conditions:
Table 2: Example Starting GC-FID Method Parameters
| Parameter | Recommended Setting | Rationale & Notes |
| GC System | Agilent GC or similar, equipped with Split/Splitless Inlet and FID | Standard equipment for this type of analysis.[23] |
| Column | 50% Phenyl-Methylpolysiloxane (e.g., DB-17, Rtx-50) 30 m x 0.25 mm ID, 0.25 µm film thickness | A mid-polarity phase to provide selectivity for polar isomers.[2][23] |
| Carrier Gas | Helium or Hydrogen | Set to an optimal linear velocity (e.g., ~30-35 cm/s for He). |
| Inlet | Split/Splitless | Use Split mode (e.g., 50:1 ratio) for screening and higher concentrations. Use Splitless for trace analysis. |
| Inlet Temp. | 250 °C | Ensures rapid vaporization of the sample without thermal degradation. |
| Injection Vol. | 1 µL | A standard volume; adjust based on concentration and peak shape. |
| Oven Program | Initial Temp: 100 °C, hold 1 min Ramp: 10 °C/min to 250 °C Final Hold: Hold at 250 °C for 5 min | A general-purpose "scouting" program.[13] Lower the ramp rate (e.g., to 5°C/min) to improve resolution. |
| Detector | Flame Ionization Detector (FID) | Robust and sensitive detector for organic compounds.[23] |
| FID Temp. | 300 °C | Must be hotter than the final oven temperature to prevent condensation. |
| FID Gas Flows | H₂: ~30 mL/min, Air: ~300 mL/min, Makeup (N₂ or He): ~25 mL/min | Optimize according to manufacturer's recommendations for best sensitivity. |
3. Analysis Workflow:
Caption: A typical experimental workflow for GC analysis of isomers.
References
- 1. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 2. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. vurup.sk [vurup.sk]
- 9. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. glsciences.eu [glsciences.eu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. epa.gov [epa.gov]
Technical Support Center: Optimal Separation of Phenolic Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal column for separating phenolic isomers. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and comparative data to assist in method development and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of columns for separating phenolic isomers?
A1: While standard C18 columns can be used, specialized columns often provide superior selectivity for phenolic isomers. Phenyl, Pentafluorophenyl (PFP), and Biphenyl columns are highly effective due to their unique interaction mechanisms with aromatic compounds.[1][2] For chiral phenolic isomers, specific chiral stationary phases, such as those based on cyclodextrins, are necessary.[3][4]
Q2: When should I choose a Phenyl or Biphenyl column over a standard C18 column?
A2: You should opt for a Phenyl or Biphenyl column when separating positional isomers of aromatic compounds, such as cresols, xylenols, or nitrophenols.[1][5] Standard C18 columns separate primarily based on hydrophobicity. Phenyl and Biphenyl columns, however, offer additional π-π interactions between the stationary phase and the aromatic ring of the phenolic isomers.[5][6] This alternative selectivity mechanism often leads to enhanced resolution and better separation of compounds with very similar hydrophobic character.[2][5] Biphenyl columns, in particular, have demonstrated higher peak capacity and better selectivity for hydrophilic phenolic compounds compared to traditional C18 columns.[2][7]
Q3: What is the role of π-π interactions in the separation of phenolic isomers?
A3: π-π interactions are non-covalent electrostatic interactions that occur between electron-rich aromatic rings. In chromatography, phenyl-based stationary phases can engage in these interactions with the aromatic rings of phenolic analytes.[6] This provides a secondary retention mechanism in addition to hydrophobic interactions, allowing for the differentiation of isomers based on the subtle differences in their electron distribution and spatial arrangement, which is often not possible with a C18 column alone.[5][6]
Q4: Can chiral columns be used to separate phenolic isomers?
A4: Yes, chiral columns are essential for separating enantiomers, which are non-superimposable mirror images of each other.[8] While not all phenolic isomers are chiral, for those that are (e.g., certain flavonoids or synthetic phenols), a chiral stationary phase is required for separation.[9] Cyclodextrin-based stationary phases, for example, can separate isomers through inclusion complexing, where the isomers fit differently into the chiral cavity of the cyclodextrin (B1172386) molecule.[3][10]
Q5: How does mobile phase composition affect the separation of phenolic isomers?
A5: The mobile phase composition is a critical parameter for optimizing the separation. Key factors include:
-
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are common organic modifiers. The choice can influence selectivity.[11]
-
pH: Adjusting the mobile phase pH, typically to a value between 2.5 and 3, can suppress the ionization of acidic silanol (B1196071) groups on the silica (B1680970) support, which helps to reduce peak tailing for phenolic compounds.[12]
-
Additives: Small amounts of acids like formic acid or acetic acid are often added to the mobile phase to improve peak shape and influence the ionization state of the phenolic analytes.[13]
Troubleshooting Guide
Problem: Poor Resolution or Co-elution of Isomers
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | The primary retention mechanism (e.g., hydrophobicity on a C18) is insufficient to differentiate the isomers. Solution: Switch to a column with an alternative selectivity mechanism. A Phenyl, PFP, or Biphenyl column is recommended to introduce π-π interactions.[1][5] |
| Mobile Phase Not Optimized | The mobile phase composition may not provide sufficient selectivity. Solution: 1. Try a different organic solvent (e.g., switch from acetonitrile to methanol or vice versa). 2. Adjust the mobile phase pH; some phenolic compounds are sensitive to pH changes.[12] 3. If running a gradient, try running the mixture isocratically for increased resolution.[4] |
| Column Void | A void or channel has formed at the head of the column, leading to peak distortion and loss of efficiency.[14] Solution: Replace the column. To prevent voids, avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits.[15] |
Problem: Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary Silanol Interactions | Free silanol groups on the silica surface of the column can interact strongly with the hydroxyl group of phenols, causing tailing.[12] Solution: 1. Lower Mobile Phase pH: Adjust the pH to ≤ 3 to protonate the silanol groups and reduce unwanted interactions.[12] 2. Use an End-capped Column: Employ a column that has been "end-capped" to block most of the active silanol sites. |
| Column Contamination | The column may be contaminated with strongly retained compounds from previous injections. Solution: Flush the column with a strong solvent. For reversed-phase columns, this may involve washing with isopropanol (B130326) or a higher percentage of organic modifier than your mobile phase.[14] |
| Mismatched Sample Solvent | Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[14] |
Quantitative Data Summary
The selection of the stationary phase is a critical parameter in achieving the desired separation of closely related isomers.[5] The following tables summarize the performance of different HPLC columns for the separation of phenolic isomers based on published methods.
Table 1: Comparison of HPLC Columns for Phenolic Isomer Separation
| Parameter | Method 1: Reversed-Phase C18[5] | Method 2: Phenyl Column[5] | Method 3: Biphenyl Column[2][7] |
| Column Type | Chromolith RP-18e | Shim-pack GIST Phenyl | Kinetex Biphenyl |
| Target Analytes | Phenol (B47542), Nitrophenol isomers | Cresol isomers | EVOO Phenolic Compounds |
| Separation Principle | Hydrophobic Interactions | Hydrophobic & π-π Interactions | Hydrophobic & π-π Interactions |
| Resolution (Rs) | > 2.0 for separated peaks | Baseline separation of m- and p-isomers | Fair separation of oleuropein (B1677263) aglycone isomers |
| Peak Capacity (nc) | Not Specified | Not Specified | >30% increase vs. C18 |
| Selectivity (α) | Not Specified | Not Specified | 1.045 |
| Analysis Time | < 15 minutes | < 10 minutes | 22.1% reduction vs. C18 |
Detailed Experimental Protocols
Protocol 1: HPLC Method for Separation of Cresol Isomers using a Phenyl Column
This method is adapted from a validated protocol for the baseline separation of o-, m-, and p-cresol.[5]
-
Chromatographic System: Standard HPLC system with a UV detector.
-
Column: Shim-pack GIST Phenyl column.[5]
-
Mobile Phase: A mixture of acetonitrile and water in a 30:70 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL (standard).
-
Column Temperature: Ambient (e.g., 25 °C).
-
Detection: UV at 270 nm.[5]
-
Sample Preparation: Dilute samples in the mobile phase and filter through a 0.45 µm syringe filter before injection.[5]
Protocol 2: HPLC Method for Separation of Nitrophenol Isomers using a C18 Column
This method is optimized for the isocratic separation of phenol and several nitrophenol isomers.[5]
-
Chromatographic System: Standard HPLC system with a UV detector.
-
Column: Chromolith RP-18e (150 mm × 4.6 mm I.D.).[5]
-
Mobile Phase: 50 mM Acetate Buffer (pH 5.0) : Acetonitrile (80:20, v/v).[5]
-
Flow Rate: 3.0 mL/min.[5]
-
Injection Volume: 20 µL (standard).
-
Column Temperature: Ambient (e.g., 25 °C).
-
Detection: UV at the maximum absorbance wavelength for the target analytes.[5]
-
Sample Preparation: Prepare standards and samples in the mobile phase.
Visual Guides
The following diagrams illustrate key decision-making processes in column selection and troubleshooting for phenolic isomer separation.
Caption: Workflow for selecting the appropriate column for phenolic isomer separation.
Caption: Troubleshooting logic for resolving poor separation of phenolic isomers.
References
- 1. welch-us.com [welch-us.com]
- 2. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
mobile phase optimization for 2,4-Diisopropylphenol analysis
Technical Support Center: 2,4-Diisopropylphenol Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals to assist with High-Performance Liquid Chromatography (HPLC) analysis of this compound, a known related compound of Propofol (B549288). This resource provides answers to frequently asked questions and detailed troubleshooting guides for common issues encountered during method development, with a core focus on mobile phase optimization.
Frequently Asked Questions (FAQs) on Method Development
Q1: What is a recommended starting point for mobile phase and column selection for this compound analysis?
A typical and effective starting point for analyzing this compound is using Reversed-Phase HPLC (RP-HPLC). A C18 column is the most common stationary phase.[1] A good initial mobile phase is a mixture of acetonitrile (B52724) and water, often in a 70:30 (v/v) ratio, with a flow rate of 1.0 mL/min.[2][3] UV detection is commonly performed around 270-272 nm.[1][2]
Q2: Should I use acetonitrile or methanol (B129727) as the organic solvent in my mobile phase?
Both acetonitrile and methanol can be used, and the choice can affect selectivity.
-
Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure and better performance for high-throughput systems.[4]
-
Methanol is a more cost-effective alternative and can offer different selectivity for separating closely eluting impurities.[4] If you experience co-elution or poor resolution with one solvent, switching to the other is a valuable optimization step.[5]
Q3: How important is mobile phase pH when analyzing phenolic compounds like this compound?
Mobile phase pH is critical for the analysis of phenolic compounds.[6] this compound is a weak acid. To ensure good peak shape and reproducible retention, the mobile phase pH should be controlled to keep the analyte in a single, non-ionized form. This is typically achieved by acidifying the mobile phase to a pH of around 3-4, which suppresses the ionization of the phenolic hydroxyl group and minimizes undesirable interactions with residual silanols on the silica-based column packing.[7] This practice significantly reduces peak tailing.[6][8]
Q4: What are common additives for the mobile phase and why are they used?
Buffers or acid modifiers are frequently added to the mobile phase to control pH and improve peak shape.
-
Acids : Small amounts of acids like trifluoroacetic acid (TFA), formic acid, or phosphoric acid are used to lower the mobile phase pH.[9][10]
-
Buffers : Buffer systems, such as phosphate (B84403) or acetate (B1210297) buffers, provide more stable pH control throughout the analysis, which is crucial for method robustness.[4][10] The concentration of the buffer should be sufficient to maintain the desired pH, typically in the 10-25 mM range.[11]
Troubleshooting Guide
This section addresses specific chromatographic problems in a question-and-answer format.
Q5: My peak for this compound is tailing. What are the likely causes and solutions?
Peak tailing is a common issue with phenolic compounds and is often caused by secondary interactions between the analyte and the stationary phase.[6][8]
-
Cause 1: Secondary Silanol (B1196071) Interactions. Residual silanol groups (Si-OH) on the silica (B1680970) surface of the column can interact strongly with the polar hydroxyl group of the phenol, causing tailing.[6]
-
Cause 2: Column Overload. Injecting too much sample can saturate the column and lead to a distorted, tailing peak.[12]
-
Solution: Reduce the sample concentration or injection volume. To test for this, dilute your sample 10-fold and reinject; if the peak shape improves, you were likely overloading the column.[12]
-
-
Cause 3: Extra-column Volume (Dead Volume). Excessive volume in tubing or fittings between the injector, column, and detector can cause band broadening and tailing.[8]
-
Solution: Ensure all fittings are properly connected and use tubing with the smallest appropriate internal diameter and length.
-
Q6: The retention time for my analyte is too short or too long. How can I adjust it?
Retention time in reversed-phase chromatography is primarily controlled by the strength of the mobile phase (the percentage of the organic solvent).
-
To Decrease Retention Time (if it's too long): Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A stronger mobile phase will cause the analyte to elute faster.[5]
-
To Increase Retention Time (if it's too short): Decrease the percentage of the organic solvent. A weaker mobile phase increases retention.[5]
Q7: I am seeing poor resolution between this compound and a closely eluting impurity. What steps can I take to improve separation?
Improving resolution requires changing the selectivity of the chromatographic system.
-
Solution 1: Change Organic Solvent. If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the elution order and improve separation.[5]
-
Solution 2: Adjust pH. A small change in the mobile phase pH can alter the retention of ionizable impurities, potentially improving resolution.
-
Solution 3: Use a Gradient. Instead of an isocratic (constant) mobile phase, a gradient elution where the solvent strength increases over time can sharpen peaks and improve the separation of complex mixtures.[5]
-
Solution 4: Change Stationary Phase. If mobile phase adjustments are insufficient, consider a column with a different chemistry, such as a Phenyl or a different C18 phase from another manufacturer, which can offer unique selectivity.[13]
Q8: My HPLC system is showing a noisy or drifting baseline. What mobile phase-related issues could be the cause?
An unstable baseline can compromise sensitivity and integration accuracy. Common mobile-phase-related causes include:
-
Cause 1: Insufficient Degassing. Dissolved gas in the mobile phase can form bubbles in the pump or detector, causing pressure fluctuations and baseline noise.[14][15]
-
Solution: Degas the mobile phase before use by sparging with helium, sonication, or using an in-line degasser.[14]
-
-
Cause 2: Poor Solvent Mixing or Contamination. If the mobile phase components are not fully miscible or if one of the solvents is contaminated, it can lead to a drifting baseline.[16][17]
-
Solution: Ensure solvents are miscible, use high-purity HPLC-grade solvents, and prepare fresh mobile phase daily.[4]
-
-
Cause 3: Buffer Precipitation. If you are using a buffer, it may precipitate when mixed with a high concentration of organic solvent.
-
Solution: Ensure the chosen buffer is soluble in the entire range of mobile phase compositions used in your method. Flush the system thoroughly with water before switching to organic solvents to prevent salt buildup.[18]
-
Experimental Protocols and Data
The following table summarizes various published HPLC methods for the analysis of Propofol and its related compounds, which can be adapted for this compound.
| Analyte(s) | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Propofol (2,6-Diisopropylphenol) | Thermo Scientific, ODS-2 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (70:30 v/v) | 1.0 | UV at 272 nm | [2][3] |
| Propofol (2,6-Diisopropylphenol) | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | Methanol:Water (85:15 v/v) | 1.0 | UV at 270 nm | [1] |
| Propofol (2,6-Diisopropylphenol) | ODS (Ultrasphere, 250 x 4.6 mm) | Acetonitrile:Water:TFA (80:20:0.1 v/v/v) | Not Specified | UV at 276 nm | [9] |
| Propofol (2,6-Diisopropylphenol) | Enable C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Methanol (25:75 v/v), pH adjusted to 5.3 with Ortho-Phosphoric Acid | 1.0 | UV at 254 nm |
Visualized Workflows and Logic Diagrams
The following diagrams illustrate logical workflows for method optimization and troubleshooting.
Caption: Workflow for RP-HPLC mobile phase optimization.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 4. mastelf.com [mastelf.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. [Reversed-phase high performance liquid chromatographic determination of propofol in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. hplc.eu [hplc.eu]
- 12. silicycle.com [silicycle.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. aelabgroup.com [aelabgroup.com]
- 16. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 17. rheniumgroup.co.il [rheniumgroup.co.il]
- 18. lcms.cz [lcms.cz]
Technical Support Center: Analysis of 2,4-Diisopropylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the on-column degradation of 2,4-Diisopropylphenol during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its on-column degradation a concern?
A1: this compound is an organic compound, notably recognized as a process impurity and potential degradant of the anesthetic drug Propofol (B549288) (2,6-Diisopropylphenol)[1]. On-column degradation during chromatographic analysis can lead to inaccurate quantification, the appearance of artifact peaks, and misinterpretation of sample purity and stability. This is particularly critical in pharmaceutical quality control where precise and accurate measurements are essential.
Q2: What are the primary causes of on-column degradation of this compound?
A2: The on-column degradation of phenolic compounds like this compound is primarily caused by a combination of factors including:
-
Thermal Stress: Particularly in Gas Chromatography (GC), high temperatures in the injection port can cause thermal degradation[2][3].
-
Catalytic Effects: Active sites on GC inlet liners, glass wool, or even the column itself can catalyze degradation[2][4].
-
Mobile Phase pH: In High-Performance Liquid Chromatography (HPLC), the pH of the mobile phase can significantly influence the stability of phenolic compounds. Extreme pH values can lead to hydrolysis or other degradation reactions[5][6][7].
-
Oxidation: Phenols are susceptible to oxidation, which can be exacerbated by heat, light, and the presence of certain metal ions in the chromatographic system[8][9].
Q3: What are the typical degradation products of diisopropylphenols?
A3: Forced degradation studies on the closely related isomer, propofol (2,6-diisopropylphenol), have shown that degradation can occur under oxidative, alkaline, and thermal stress conditions[9][10]. Under oxidative conditions (using hydrogen peroxide), multiple degradation products can be formed[9]. In alkaline conditions, impurity J of propofol has been identified as a degradation product[9]. While specific degradation products for this compound are not extensively detailed in the readily available literature, it is reasonable to expect the formation of quinones, dimers, and products of isopropyl group cleavage through similar oxidative and thermal degradation pathways.
Troubleshooting Guides
HPLC Analysis: Preventing On-Column Degradation
Problem: Appearance of unexpected peaks or loss of this compound peak area.
This is often indicative of on-column degradation. The following troubleshooting guide provides a systematic approach to identify and mitigate the issue.
Caption: HPLC troubleshooting workflow for this compound degradation.
GC Analysis: Preventing On-Column Degradation
Problem: Poor peak shape (tailing), low response, or absence of this compound peak.
In GC, thermal and catalytic degradation in the inlet are the most common culprits.
Caption: GC troubleshooting workflow for this compound degradation.
Quantitative Data Summary
The following tables summarize the influence of key chromatographic parameters on the stability of phenolic compounds and provide recommended starting conditions to minimize degradation of this compound.
Table 1: Influence of HPLC Parameters on Phenol Stability
| Parameter | Condition | Potential Effect on this compound | Recommendation |
| Mobile Phase pH | pH > 8 | Increased risk of oxidative degradation and silica (B1680970) dissolution of the column.[6][7] | Maintain pH between 3 and 7.[5][11] |
| pH < 2.5 | Potential for hydrolysis of bonded phase on some columns. | Maintain pH between 3 and 7.[5][11] | |
| Column Temperature | > 40°C | May accelerate degradation reactions on the column. | Use temperatures between 25-35°C. |
| Mobile Phase Composition | High aqueous content | May increase interaction with active silanols on the stationary phase, potentially catalyzing degradation. | Use a sufficient organic modifier percentage to ensure good peak shape and minimize secondary interactions. |
| Metal Contamination | Presence of metal ions in the mobile phase or from system components | Can catalyze oxidation of phenols. | Use high-purity solvents and consider adding a chelating agent like EDTA to the mobile phase if metal contamination is suspected. |
Table 2: Influence of GC Parameters on Phenol Stability
| Parameter | Condition | Potential Effect on this compound | Recommendation |
| Inlet Temperature | High (>250°C) | Increased risk of thermal degradation.[2][3] | Start with an inlet temperature of 250°C and lower it in 20°C increments to find the optimal balance between volatilization and stability.[12] |
| Inlet Liner | Active or dirty liner | Catalytic degradation due to active sites.[2][4] | Use a new, ultra-inert deactivated liner. Replace regularly.[13][14] |
| Presence of glass wool | Glass wool can have active sites promoting degradation. | If possible, use a liner without glass wool. If wool is necessary for reproducibility, ensure it is also deactivated.[13] | |
| Injection Technique | Split/Splitless | Longer residence time in the hot inlet can increase degradation. | Consider using a pulsed splitless injection to reduce residence time or a cool on-column injection for highly labile compounds.[8] |
| Column Condition | Old or contaminated column | Active sites can develop over time, leading to degradation. | Regularly condition the column and trim the inlet side if contamination is suspected. |
Experimental Protocols
Protocol 1: Recommended HPLC Method for this compound Analysis
This protocol is designed to minimize on-column degradation.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A column with high purity silica and end-capping is recommended.
-
Guard Column: C18 guard column.
-
-
Mobile Phase:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 4.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: 60% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
Wavelength: 270 nm.
-
-
Temperature:
-
Column Oven: 30°C.
-
-
Sample Preparation:
-
Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a suitable concentration. Ensure the sample diluent is miscible with the mobile phase.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject 10 µL of the sample.
-
Run the gradient program and record the chromatogram.
-
At the end of each run, include a high organic wash step and re-equilibrate to initial conditions.
-
Protocol 2: Recommended GC-MS Method for this compound Analysis
This protocol is adapted from methods for analyzing propofol and its impurities, with modifications to enhance the stability of this compound[8].
-
Chromatographic System:
-
GC system with a mass spectrometric detector (MS).
-
Inlet: Split/splitless injector. A pulsed splitless injection is recommended.
-
Liner: Ultra-inert, single taper deactivated liner.
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
-
Carrier Gas:
-
Helium at a constant flow of 1.2 mL/min.
-
-
Temperatures:
-
Inlet: 250°C (can be optimized downwards).
-
Transfer Line: 280°C.
-
MS Source: 230°C.
-
MS Quadrupole: 150°C.
-
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Injection:
-
Volume: 1 µL.
-
Mode: Pulsed splitless (e.g., 25 psi for 0.5 min), then split open.
-
-
MS Parameters:
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM). For quantification of this compound, monitor ions such as m/z 178 (M+), 163, and 135.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent like hexane (B92381) or methanol.
-
(Optional) Derivatization: For enhanced thermal stability, the sample can be derivatized with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) before injection.
-
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. agilent.com [agilent.com]
- 3. axialscientific.com [axialscientific.com]
- 4. silcotek.com [silcotek.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 7. moravek.com [moravek.com]
- 8. Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ejhp.bmj.com [ejhp.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. hpst.cz [hpst.cz]
- 14. Is the practice of GC inlet liner cleaning and deactivation worth the effort? | Mandel Scientific [mandel.ca]
Validation & Comparative
Comparative Antioxidant Efficacy of Diisopropylphenol Isomers: A Guide for Researchers
For Immediate Publication
This guide provides a comparative analysis of the antioxidant efficacy of various diisopropylphenol isomers, with a primary focus on 2,6-diisopropylphenol (Propofol), 2,4-diisopropylphenol, and 2,5-diisopropylphenol (B50405). Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data on the free-radical scavenging and lipid peroxidation inhibition capabilities of these compounds.
Executive Summary
Phenolic compounds are well-regarded for their antioxidant properties, primarily their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. The positioning of isopropyl groups on the phenol (B47542) ring significantly influences this activity. Experimental evidence demonstrates a clear hierarchy in the antioxidant potency among diisopropylphenol isomers. For free radical scavenging, the efficacy is ranked as follows: 2,6-diisopropylphenol > 2,5-diisopropylphenol > this compound.[1][2] Similarly, 2,6-diisopropylphenol is the most potent inhibitor of membrane lipid peroxidation.[1][2]
Data on Antioxidant Efficacy
| Compound | Chemical Structure | Relative Free Radical Scavenging Potency[1][2] | Inhibition of Lipid Peroxidation[1] |
| 2,6-Diisopropylphenol (Propofol) | Highest | Highest (IC50 = 4.0 µM in liposomal membranes)[1] | |
| 2,5-Diisopropylphenol | High | Moderate | |
| This compound | Low | Low |
Antioxidant Mechanisms of Diisopropylphenols
Diisopropylphenol isomers exert their antioxidant effects through two primary mechanisms: direct radical scavenging and modulation of endogenous antioxidant pathways.
-
Direct Radical Scavenging : As phenolic compounds, they can directly donate a hydrogen atom to unstable free radicals (R•), forming a stable phenoxyl radical and neutralizing the reactive species. This action is characteristic of all phenol-based antioxidants.[3]
-
Induction of Antioxidant Enzymes : 2,6-diisopropylphenol (Propofol) has been shown to upregulate the expression of key antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD). This is achieved through the activation of the GSK3β/Nrf2 signaling pathway, providing an indirect but potent antioxidant effect.
Caption: Antioxidant mechanisms of diisopropylphenol isomers.
Experimental Protocols
Detailed methodologies for two common in vitro antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.
-
Sample Preparation : Dissolve the diisopropylphenol isomers in the same solvent to create a series of concentrations. A positive control (e.g., Ascorbic Acid or Trolox) should also be prepared.
-
Reaction Initiation : In a microplate well or cuvette, mix a fixed volume of the DPPH solution with a specific volume of the sample solution. A blank containing the solvent instead of the sample is also prepared.
-
Incubation : Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement : Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
IC50 Determination : The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
Caption: General workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution loses its color. The change in absorbance is measured to quantify antioxidant activity.
Protocol:
-
Reagent Preparation : Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours.
-
Working Solution : Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation : Prepare various concentrations of the diisopropylphenol isomers and a positive control (e.g., Trolox) in the same solvent.
-
Reaction : Add a small volume of the sample solution to a larger, fixed volume of the ABTS•+ working solution.
-
Incubation : Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement : Measure the absorbance of the mixture at 734 nm.
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: General workflow for the ABTS radical scavenging assay.
References
A Comparative Analysis of the Biological Activities of 2,4-Diisopropylphenol and 2,6-Diisopropylphenol
A comprehensive guide for researchers and drug development professionals on the distinct biological profiles of two structural isomers of diisopropylphenol.
This guide provides a detailed comparison of the biological activities of 2,4-diisopropylphenol and its well-known isomer, 2,6-diisopropylphenol, commercially known as the anesthetic agent propofol (B549288). While structurally similar, the seemingly minor difference in the substitution pattern of the isopropyl groups on the phenol (B47542) ring leads to profoundly different pharmacological profiles. This document synthesizes available experimental data to highlight these differences, offering valuable insights for researchers in pharmacology and drug development.
Core Physicochemical and Toxicological Properties
A foundational understanding of the physical and chemical characteristics of these isomers is crucial for interpreting their biological activities. While both are phenolic compounds, their spatial arrangement influences their interaction with biological targets.
| Property | This compound | 2,6-Diisopropylphenol (Propofol) | Reference |
| Molecular Formula | C₁₂H₁₈O | C₁₂H₁₈O | [1] |
| Molecular Weight | 178.27 g/mol | 178.27 g/mol | [1] |
| Appearance | - | Oil at room temperature | [2] |
| Boiling Point | 79-80 °C (at reduced pressure) | 256 °C | [3][4] |
| LogP (o/w) | 3.8 | 3.79 | [1][4] |
| EC50 Microtox (5min, 25°C) | 2 x 10⁻⁴ mM | Not Reported | [3] |
| Toxicity | Causes skin and eye irritation; May cause respiratory irritation. | Can cause dose-dependent hypotension and cardiorespiratory depression. Prolonged high-dose administration may lead to propofol infusion syndrome (PRIS). | [1][5] |
Comparative Biological Activity
The most striking divergence between these two isomers lies in their interaction with the central nervous system, particularly the γ-aminobutyric acid type A (GABA-A) receptor.
| Biological Activity | This compound | 2,6-Diisopropylphenol (Propofol) | Reference |
| Anesthetic/Sedative Effects | Not reported to have significant anesthetic or sedative properties. Structure-activity relationship studies of related compounds suggest it is likely inactive as a general anesthetic. | Potent intravenous general anesthetic and sedative-hypnotic agent. | [6][7] |
| GABA-A Receptor Modulation | Not reported to significantly modulate GABA-A receptor function. Studies on structurally similar 2,4-disubstituted phenols show a lack of activity. | Positive allosteric modulator of the GABA-A receptor, potentiating GABA-induced chloride currents at low concentrations and directly activating the receptor at higher concentrations. | [8][9][10] |
| Antioxidant Activity | Classified as an antioxidant. | Potent antioxidant, capable of scavenging free radicals and protecting against lipid peroxidation. Its antioxidant properties are comparable to α-tocopherol (Vitamin E). | [3][11][12] |
| Neuroprotective Effects | Not extensively studied. | Demonstrates neuroprotective effects in various models of neuronal injury, attributed to its antioxidant properties and modulation of neurotransmitter systems. | [13][14][15] |
Mechanism of Action: The Critical Role of Isomerism
The anesthetic and sedative effects of 2,6-diisopropylphenol (propofol) are primarily attributed to its action on the GABA-A receptor, an ionotropic receptor and a major inhibitory neurotransmitter receptor in the central nervous system. Propofol binds to specific sites on the GABA-A receptor, enhancing the effect of GABA and, at higher concentrations, directly opening the chloride channel, leading to neuronal hyperpolarization and central nervous system depression.
The substitution pattern of the isopropyl groups is critical for this interaction. The steric hindrance provided by the two isopropyl groups in the 2 and 6 positions is thought to be essential for fitting into the binding pocket of the GABA-A receptor. In contrast, the 2,4-substitution pattern in this compound likely results in a molecular shape that does not allow for effective binding and modulation of the GABA-A receptor. This structure-activity relationship is supported by studies on other alkylphenol analogs, where changes in the position and size of the alkyl groups dramatically alter the anesthetic potency.[16][17]
dot
Caption: Comparative interaction of 2,6- and this compound with the GABA-A receptor.
Experimental Protocols
GABA-A Receptor Function Assay (Two-Electrode Voltage Clamp)
This protocol is a standard method for evaluating the effect of compounds on ion channels expressed in Xenopus oocytes.
-
Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove follicular cells.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the subunits of the human GABA-A receptor (e.g., α1, β2, γ2).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The oocyte is voltage-clamped.
-
Compound Application: A baseline GABA-evoked current is established by applying a low concentration of GABA. The test compound (2,4- or 2,6-diisopropylphenol) is then co-applied with GABA to determine its modulatory effect. To test for direct activation, the compound is applied in the absence of GABA.
-
Data Analysis: The change in current amplitude in the presence of the test compound is measured and analyzed to determine EC50 values for potentiation or direct activation.
dot
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) assay.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay is a common and straightforward method for determining the free radical scavenging capacity of a compound.
-
Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Sample Preparation: The test compounds (2,4- and 2,6-diisopropylphenol) are dissolved in methanol at various concentrations.
-
Reaction: The DPPH solution is mixed with the sample solutions. A control is prepared with methanol instead of the sample.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Conclusion
The comparison between this compound and 2,6-diisopropylphenol (propofol) underscores the critical importance of molecular structure in determining biological activity. While both isomers possess antioxidant properties, their effects on the central nervous system are dramatically different. The 2,6-substitution pattern of propofol is essential for its potent anesthetic and sedative effects, which are mediated through the positive allosteric modulation of the GABA-A receptor. In contrast, the available evidence, though limited for the 2,4-isomer, strongly suggests that it lacks significant activity at the GABA-A receptor and therefore does not share the anesthetic properties of propofol. This makes this compound primarily of interest as a chemical intermediate and antioxidant, while 2,6-diisopropylphenol remains a cornerstone of modern anesthesia. Future research should aim to further characterize the biological profile of this compound to fully understand its potential applications and toxicological profile.
References
- 1. This compound | C12H18O | CID 18048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propofol Effects in Breast Cancer Cell Progression: Evidences from In Vitro Studies [iris.unisa.it]
- 3. This compound | 2934-05-6 [amp.chemicalbook.com]
- 4. 2,6-diisopropyl phenol, 2078-54-8 [thegoodscentscompany.com]
- 5. droracle.ai [droracle.ai]
- 6. Propofol(2,6-Diisopropylphenol) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. A Novel Bifunctional Alkylphenol Anesthetic Allows Characterization of γ-Aminobutyric Acid, Type A (GABAA), Receptor Subunit Binding Selectivity in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The antioxidant potential of propofol (2,6-diisopropylphenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of propofol in acute cerebral injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2,6-Diisopropylphenol protects osteoblasts from oxidative stress-induced apoptosis through suppression of caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Propofol: an anesthetic possessing neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Propofol in Anesthesia. Mechanism of Action, Structure-Activity Relationships, and Drug Delivery - ProQuest [proquest.com]
A Comparative Guide to the Validation of an HPLC Method for 2,4-Diisopropylphenol Impurity Profiling
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the impurity profiling of 2,4-Diisopropylphenol. It is intended for researchers, scientists, and drug development professionals. The guide details the experimental protocol for a stability-indicating HPLC method and compares it with other relevant analytical techniques. All quantitative data is summarized in structured tables, and key experimental workflows are illustrated with diagrams.
Introduction to Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the identification, qualification, and control of impurities in drug substances and products.[1] A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active ingredient, free from interference from excipients, process impurities, and degradation products.
Forced degradation studies are essential in developing and validating such methods.[3][4] These studies involve subjecting the drug substance to stress conditions like acid and alkali hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[4] The goal is to achieve a degradation of 5-20% to ensure that the analytical method can effectively separate and quantify these degradants.[4]
Validated HPLC Method for this compound Impurity Profiling
A simple, sensitive, and rapid reverse-phase HPLC method is proposed for the determination of this compound and its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil ODS-3V C18 column (250mm x 4.6mm, 5µm particle size).
-
Mobile Phase: A gradient mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). For example, a starting mobile phase of acetonitrile and phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 270 nm.
-
Column Temperature: 30 °C.[7]
-
Injection Volume: 20 µL.
To establish the stability-indicating nature of the method, forced degradation studies should be performed on this compound.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 5 days.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 5 days.
-
Oxidative Degradation: 3% H₂O₂ at 60°C for 5 days.
-
Thermal Degradation: Dry heat at 80°C for 5 days.
-
Photolytic Degradation: Exposure to light as per ICH guidelines.
Samples from these stress conditions are then analyzed using the developed HPLC method to assess for degradation and the separation of any formed impurities.
The developed HPLC method would be validated according to ICH Q2(R1) guidelines, with the following parameters and typical acceptance criteria.[8]
Table 1: Summary of HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte and its impurities.[9] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range.[8][9] |
| Range | 80-120% of the test concentration for assay; from reporting threshold to 120% for impurities.[10] |
| Accuracy | Mean recovery of 98.0% to 102.0% for the assay and 90.0% to 110.0% for impurities.[9] |
| Precision (Repeatability) | RSD ≤ 2.0% for the assay; RSD ≤ 5.0% for impurities.[9] |
| Intermediate Precision | RSD ≤ 2.0% for the assay; RSD ≤ 5.0% for impurities across different days, analysts, and equipment.[9] |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1.[9] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of approximately 10:1 with acceptable precision and accuracy.[10] |
| Robustness | No significant impact on results with small, deliberate variations in method parameters (e.g., pH, flow rate).[11] |
The following table presents hypothetical data from a validated HPLC method for this compound impurity profiling, based on typical performance characteristics.
Table 2: Representative Validation Data for a this compound HPLC Method
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| Range | 50-150 µg/mL |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | 0.8% |
| Intermediate Precision (%RSD) | 1.2% |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for impurity profiling, other techniques can be employed, often in a complementary manner.[12][13]
Table 3: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase.[2] | High resolution, sensitivity, and reproducibility; suitable for a wide range of compounds.[13] | Can be time-consuming; requires expertise for method development. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[1] | Ideal for volatile organic impurities like residual solvents.[13][14] | Not suitable for non-volatile or thermally labile compounds. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material.[1] | Simple, rapid, and cost-effective for initial screening of degradation products.[1] | Lower resolution and sensitivity compared to HPLC; less quantitative.[1] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High efficiency and resolution; requires small sample volumes. | Lower sensitivity for some compounds compared to HPLC. |
| Hyphenated Techniques (LC-MS, GC-MS) | Combination of a separation technique with mass spectrometry.[2][6] | Provides structural information for impurity identification.[13][14] | Higher cost and complexity.[2] |
Visualizing the Workflow and Logic
The following diagrams illustrate the key processes in the validation of an HPLC method for impurity profiling.
References
- 1. ijnrd.org [ijnrd.org]
- 2. iajps.com [iajps.com]
- 3. library.dphen1.com [library.dphen1.com]
- 4. researchgate.net [researchgate.net]
- 5. Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. tpcj.org [tpcj.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. biomedres.us [biomedres.us]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. biotech-spain.com [biotech-spain.com]
A Guide to Inter-Laboratory Comparison of 2,4-Diisopropylphenol Quantification
Introduction
Experimental Protocols
A validated analytical method is crucial for reliable quantification. The following protocol describes a gas chromatography-tandem mass spectrometry (GC-MS/MS) method, a widely used and robust technique for the analysis of small phenolic compounds.[1][2]
1. Reagents and Materials
-
2,4-Diisopropylphenol certified reference material (CRM)
-
Internal standard (e.g., 2,6-diisopropylphenol-d12)
-
High-purity solvents (e.g., hexane (B92381), ethyl acetate)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Sample matrices (e.g., human plasma, formulation buffer)
2. Sample Preparation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound CRM into the sample matrix.
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of sample, add the internal standard.
-
Add 5 mL of hexane and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract with 50 µL of ethyl acetate (B1210297) and 50 µL of the derivatizing agent.
-
Incubate at 60°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS/MS system.
-
3. GC-MS/MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 20°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor at least two MRM transitions for both this compound and the internal standard to ensure selectivity.
-
4. Data Analysis and Evaluation
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Quantify the concentration of this compound in the QC and unknown samples using the calibration curve.
-
Assess laboratory performance using statistical measures such as Z-scores, which compare a laboratory's result to the consensus mean of all participating laboratories.[3] A satisfactory Z-score is typically between -2.0 and +2.0.[3]
Data Presentation
The quantitative results from the inter-laboratory comparison should be summarized in a clear and structured table to facilitate easy comparison of performance.
Table 1: Hypothetical Inter-Laboratory Comparison Data for this compound Quantification
| Laboratory ID | Reported Concentration (ng/mL) | Mean (ng/mL) | Standard Deviation | Z-Score | Performance |
| Lab A | 10.2, 10.5, 10.3 | 10.33 | 0.15 | 0.5 | Satisfactory |
| Lab B | 9.8, 9.9, 10.1 | 9.93 | 0.15 | -0.5 | Satisfactory |
| Lab C | 11.5, 11.2, 11.4 | 11.37 | 0.15 | 2.5 | Unsatisfactory |
| Lab D | 10.1, 10.0, 10.2 | 10.10 | 0.10 | 0.0 | Satisfactory |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of this compound in a laboratory setting.
Caption: Experimental workflow for this compound quantification.
References
- 1. mobile.labmedica.com [mobile.labmedica.com]
- 2. Development and validation of an analytical method for the quantification of 2,6-diisopropylnaphthalene in agricultural products using GC-MS/MS -Analytical Science and Technology | Korea Science [koreascience.kr]
- 3. benchmark-intl.com [benchmark-intl.com]
A Comparative Guide to Catalysts for 2,4-Diisopropylphenol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,4-Diisopropylphenol (2,4-DIPP), a key intermediate in the production of various pharmaceuticals and specialty chemicals, is critically dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems for the isopropylation of phenol (B47542), focusing on performance, selectivity, and experimental protocols to aid researchers in selecting the optimal catalyst for their specific needs.
Introduction to this compound Synthesis
This compound is primarily synthesized through the Friedel-Crafts alkylation of phenol with an isopropylating agent, typically isopropanol (B130326) or propylene. The reaction yields a mixture of mono-, di-, and tri-isopropylphenols, including the isomers 2,4-DIPP and 2,6-diisopropylphenol (propofol), a widely used intravenous anesthetic.[1][2] The catalyst plays a crucial role in determining the overall yield and, importantly, the regioselectivity towards the desired 2,4- or 2,6-isomer. This guide compares the performance of three major classes of solid acid catalysts: zeolites, heteropoly acids, and ion-exchange resins.
Comparative Performance of Catalysts
The following table summarizes the performance of selected catalysts for the synthesis of diisopropylphenols under various experimental conditions. It is important to note that while the primary focus is 2,4-DIPP, much of the available literature centers on the synthesis of its isomer, 2,6-DIPP (propofol), which is often a co-product.
| Catalyst Type | Catalyst | Alkylating Agent | Reaction Temperature (°C) | Phenol Conversion (%) | Selectivity for Diisopropylphenol (%) | Key Findings & Reference |
| Zeolite | H-beta | Isopropanol | 260 | 94 | 56 (for 2,6-DIPP) | High phenol conversion and catalyst stability. Primarily selective for the 2,6-isomer.[1] |
| Heteropoly Acid | 20% (w/w) Cs2.5H0.5PW12O40/K-10 Clay | Isopropanol | 200 | High | Forms both 2,4- and 2,6-DIPP | Claimed to be more effective than zeolites. Allows for the formation of both isomers.[2] |
| Ion-Exchange Resin | Amberlyst-15 | Propylene | 100-150 | High | Variable, depends on conditions | Effective for phenol alkylation, but selectivity can be challenging to control.[3][4] |
Experimental Protocols
Detailed methodologies for the synthesis of diisopropylphenols using the compared catalysts are provided below. These protocols are based on published experimental data and offer a starting point for laboratory-scale synthesis.
H-beta Zeolite Catalyzed Isopropylation of Phenol
This procedure is adapted from the vapor-phase synthesis of 2,6-diisopropylphenol.
Catalyst Activation: The H-beta zeolite catalyst is calcined in air at a high temperature (e.g., 550°C) for several hours to remove any adsorbed moisture and organic impurities.
Reaction Setup:
-
A fixed-bed reactor is loaded with the activated H-beta zeolite.
-
Phenol and isopropanol are vaporized and fed into the reactor at a controlled molar ratio and weight hourly space velocity (WHSV).
-
The reaction is carried out at atmospheric pressure and a temperature of approximately 260°C.[1]
Product Analysis:
-
The reaction products are condensed and collected.
-
The product mixture is analyzed by gas chromatography (GC) to determine the conversion of phenol and the selectivity for diisopropylphenol isomers.
Heteropoly Acid Catalyzed Isopropylation of Phenol
This protocol is based on the liquid-phase synthesis of diisopropylphenols.
Catalyst Preparation: The Cs2.5H0.5PW12O40/K-10 clay catalyst is prepared by impregnating K-10 montmorillonite (B579905) clay with an aqueous solution of the cesium salt of dodecatungstophosphoric acid, followed by drying and calcination.
Reaction Setup:
-
A high-pressure autoclave is charged with phenol, isopropanol, and the catalyst.
-
The reactor is sealed, purged with an inert gas (e.g., nitrogen), and heated to 200°C with stirring.[2]
-
The reaction is allowed to proceed for a specified duration.
Product Analysis:
-
After cooling, the catalyst is separated by filtration.
-
The liquid product is analyzed by GC to quantify the conversion and product distribution, including 2,4-DIPP and 2,6-DIPP.[2]
Ion-Exchange Resin Catalyzed Alkylation of Phenol
This is a general procedure for the liquid-phase alkylation of phenol using a strongly acidic cation-exchange resin.
Catalyst Preparation: The Amberlyst-15 resin is typically washed with a solvent (e.g., methanol) and dried under vacuum before use to remove moisture.
Reaction Setup:
-
A stirred batch reactor is charged with phenol and the dried Amberlyst-15 resin.
-
The mixture is heated to the desired reaction temperature (e.g., 100-150°C).
-
Propylene gas is then bubbled through the reaction mixture at a controlled rate.[4]
Product Analysis:
-
The reaction mixture is filtered to remove the catalyst.
-
The liquid product is then analyzed by GC to determine the conversion of phenol and the relative amounts of the different isopropylphenol isomers.
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in catalyst evaluation and synthesis, the following diagrams are provided.
Concluding Remarks
The choice of catalyst for the synthesis of this compound has a profound impact on the efficiency and selectivity of the reaction.
-
H-beta zeolite is a robust and highly active catalyst, though it demonstrates a preference for the formation of the 2,6-isomer, propofol (B549288).[1]
-
Cesium-modified heteropoly acid supported on K-10 clay presents a promising alternative, showing high activity and the ability to produce both 2,4- and 2,6-diisopropylphenol.[2]
-
Ion-exchange resins like Amberlyst-15 are effective solid acid catalysts for phenol alkylation, but achieving high selectivity for a specific diisopropylphenol isomer can be challenging and is highly dependent on the reaction conditions.[3][4]
Researchers should consider the desired product distribution, process conditions (vapor vs. liquid phase), and catalyst reusability when selecting a catalyst for this compound synthesis. The experimental protocols and comparative data presented in this guide serve as a valuable resource for making an informed decision.
References
- 1. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation of phenol with .alpha.-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Structure-Activity Relationship of Substituted Phenols as Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of substituted phenols, supported by experimental data. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of novel and more effective antioxidants for therapeutic and industrial applications.
Core Principles of Antioxidant Activity in Phenols
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. This process generates a relatively stable phenoxyl radical, which is less reactive and thus terminates the radical chain reaction. The stability of this phenoxyl radical is a key determinant of the antioxidant capacity of the parent phenol.
The structure of the phenol, particularly the nature, position, and number of substituents on the aromatic ring, significantly influences its antioxidant activity. These structural modifications impact the O-H bond dissociation enthalpy (BDE), the ionization potential (IP), and the stability of the resulting phenoxyl radical.
The Influence of Substituents on Antioxidant Capacity
The antioxidant activity of substituted phenols is governed by several key structural features:
-
Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups leads to a higher antioxidant activity. This is because more sites are available for hydrogen donation to scavenge free radicals.[1][2]
-
Position of Hydroxyl Groups: The relative positioning of hydroxyl groups on the aromatic ring is critical. Dihydroxy phenols with hydroxyl groups at the ortho (e.g., catechol) or para (e.g., hydroquinone) positions exhibit enhanced antioxidant activity compared to those with a meta arrangement (e.g., resorcinol). This is due to the greater stabilization of the resulting phenoxyl radical through resonance and/or intramolecular hydrogen bonding.
-
Nature of Substituents:
-
Electron-Donating Groups (EDGs): Substituents that donate electrons to the aromatic ring, such as alkyl (-R), alkoxy (-OR), and amino (-NH2) groups, increase the electron density on the ring. This weakens the O-H bond, facilitating hydrogen donation and thus enhancing antioxidant activity. The activating effect of EDGs is generally more pronounced when they are in the ortho and para positions relative to the hydroxyl group.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as nitro (-NO2), carboxyl (-COOH), and carbonyl (-CHO, -COR) groups, decrease the electron density on the ring. This strengthens the O-H bond, making hydrogen donation more difficult and thereby reducing antioxidant activity.
-
-
Steric Hindrance: Bulky substituents near the hydroxyl group can sterically hinder its interaction with free radicals, potentially reducing the antioxidant activity.
The following diagram illustrates the key structural factors influencing the antioxidant activity of substituted phenols.
Caption: Logical relationship of structural factors affecting the antioxidant activity of phenols.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of phenolic compounds is commonly evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant activity.
The following tables summarize the antioxidant activity of a selection of naturally occurring phenolic compounds, providing a quantitative comparison of their performance in the DPPH and ABTS assays.
Table 1: Antioxidant Activity (IC50, µg/mL) of Selected Hydroxybenzoic Acids
| Compound | Substituents | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| 4-Hydroxybenzoic acid | 4-OH | >1000 | >1000 |
| 2,4-Dihydroxybenzoic acid | 2,4-diOH | >1000 | >1000 |
| 2,6-Dihydroxybenzoic acid | 2,6-diOH | >1000 | >1000 |
| 3,4-Dihydroxybenzoic acid | 3,4-diOH | 10.53 | 6.84 |
| 3,5-Dihydroxybenzoic acid | 3,5-diOH | 7.94 | 4.92 |
| Gentisic acid | 2,5-diOH | 8.91 | 5.31 |
| Gallic acid | 3,4,5-triOH | 11.21 | 4.98 |
| Syringic acid | 3,5-diOCH3, 4-OH | 13.18 | 7.91 |
| Vanillic acid | 3-OCH3, 4-OH | 21.06 | 11.23 |
Data sourced from Y. C. C. an and E. N. C. i. l. (2022).[1][2]
Table 2: Antioxidant Activity (IC50, µg/mL) of Selected Hydroxycinnamic Acids
| Compound | Substituents | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| Caffeic acid | 3,4-diOH | 9.33 | 5.12 |
| Ferulic acid | 3-OCH3, 4-OH | 18.62 | 8.94 |
| Rosmarinic acid | 3,4-diOH (on both rings) | 8.12 | 4.53 |
Data sourced from Y. C. C. an and E. N. C. i. l. (2022).[1][2]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate reproducible research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Workflow for the DPPH Radical Scavenging Assay
Caption: Workflow for the DPPH Radical Scavenging Assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare various concentrations of the test compound and reference standards (e.g., Trolox, Ascorbic Acid) in a suitable solvent.
-
-
Assay Procedure:
-
Add a fixed volume of the DPPH solution to each concentration of the test and standard solutions.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to its decolorization, which is measured spectrophotometrically.
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the resulting ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
-
Measurement:
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound or standard to the FRAP reagent.
-
-
Measurement:
-
Measure the absorbance at 593 nm after a specific incubation time (e.g., 4-6 minutes).
-
-
Calculation:
-
A standard curve is prepared using a known antioxidant, typically FeSO₄ or Trolox.
-
The antioxidant capacity of the sample is expressed as FRAP units or in terms of equivalents of the standard.
-
Conclusion
The structure-activity relationship of substituted phenols as antioxidants is a well-defined area of study that provides a strong foundation for the development of new antioxidant agents. The number and position of hydroxyl groups, along with the electronic properties of other substituents on the aromatic ring, are the primary determinants of antioxidant capacity. Electron-donating groups generally enhance activity, while electron-withdrawing groups diminish it. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of antioxidant discovery and development. By applying these principles, scientists can rationally design and synthesize novel phenolic compounds with optimized antioxidant performance for a wide range of applications.
References
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for the Quantification of 2,4-Diisopropylphenol
This guide offers a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 2,4-Diisopropylphenol. This document provides researchers, scientists, and drug development professionals with a framework for methodological cross-validation, complete with detailed experimental protocols, data presentation tables, and workflow visualizations. The objective is to furnish a robust basis for selecting the appropriate analytical technique based on specific research or quality control needs.
Introduction to Analytical Approaches
The accurate quantification of this compound, a key intermediate and potential impurity in various chemical syntheses, is crucial for quality control and safety assessment. Both GC-MS and HPLC are powerful chromatographic techniques widely employed for the separation, identification, and quantification of organic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and semi-volatile compounds. GC separates components of a mixture based on their boiling points and interactions with a stationary phase, while MS provides sensitive detection and structural identification based on the mass-to-charge ratio of ionized analytes. For polar compounds like phenols, derivatization is often employed to enhance volatility and improve chromatographic peak shape.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is well-suited for a wide range of analytes, including those that are non-volatile or thermally labile. Detection is typically achieved using a UV-Vis or photodiode array (PDA) detector.
This guide outlines the essential parameters for the cross-validation of these two methods, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and Food and Drug Administration (FDA) guidelines for analytical method validation.[1][2][3][4][5][6][7][8]
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC analysis are provided below. These protocols are based on established methods for phenolic compounds and serve as a starting point for method development and validation.[9][10]
Sample Preparation
A stock solution of this compound (1 mg/mL) should be prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range. For recovery studies, blank matrix samples can be spiked with known concentrations of the analyte.
GC-MS Method
-
Derivatization: To 1 mL of the sample or standard solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 10 µL of pyridine. Heat the mixture at 70°C for 30 minutes. After cooling, the derivatized sample is ready for injection.
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Monitored Ions: Quantitative analysis should be performed in Selected Ion Monitoring (SIM) mode. The specific ions for derivatized this compound would need to be determined from the mass spectrum of a standard.
-
HPLC Method
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II LC or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: UV-Vis detector set at 274 nm (wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL.
-
Data Presentation: Comparison of Validation Parameters
The following tables summarize the typical performance characteristics that should be evaluated during the cross-validation of the GC-MS and HPLC methods. The presented data is illustrative and serves as a template for reporting experimental findings.
Table 1: System Suitability
| Parameter | GC-MS | HPLC | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 2 |
| Theoretical Plates (N) | > 50000 | > 2000 | As per internal SOP |
| Repeatability (%RSD, n=6) | < 1.0% | < 1.5% | %RSD ≤ 2.0% |
Table 2: Linearity and Range
| Parameter | GC-MS | HPLC | Acceptance Criteria |
| Range (µg/mL) | 0.1 - 20 | 0.5 - 50 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | r² ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Close to zero |
Table 3: Accuracy and Precision
| Parameter | GC-MS | HPLC | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| Low QC (0.3 µg/mL) | 98.5% | 99.2% | 80 - 120% |
| Mid QC (10 µg/mL) | 101.2% | 100.5% | 80 - 120% |
| High QC (18 µg/mL) | 99.8% | 98.9% | 80 - 120% |
| Precision (%RSD) | |||
| Intra-day (n=6) | < 2.5% | < 3.0% | %RSD ≤ 5% |
| Inter-day (n=18, 3 days) | < 4.0% | < 4.5% | %RSD ≤ 10% |
Table 4: Detection and Quantification Limits
| Parameter | GC-MS | HPLC | Acceptance Criteria |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.15 | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.5 | Signal-to-Noise ≥ 10 |
Table 5: Robustness
| Parameter Variation | GC-MS (%RSD) | HPLC (%RSD) | Acceptance Criteria |
| Oven/Column Temp (± 2°C) | < 2.0% | < 1.5% | %RSD ≤ 5% |
| Flow Rate (± 0.1 mL/min) | < 1.5% | < 2.0% | %RSD ≤ 5% |
| Mobile Phase Comp. (± 2%) | N/A | < 3.0% | %RSD ≤ 5% |
Mandatory Visualizations
The following diagrams illustrate the logical flow of the cross-validation process and the comparative aspects of the two analytical techniques.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
Navigating the Genotoxicity of 2,4-Diisopropylphenol: A Comparative Guide to Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of genotoxicity is a critical step in the safety evaluation of chemical compounds. Diisopropylphenols, a group of alkylphenol isomers, are utilized in various industrial applications, with 2,6-diisopropylphenol being the well-known anesthetic, propofol (B549288). This guide provides a comparative assessment of the genotoxicity of 2,4-diisopropylphenol relative to its isomers. A significant data gap exists for 2,4-, 2,5-, and 3,5-diisopropylphenol (B123419), with the majority of available research focusing on the extensively studied 2,6-diisopropylphenol (propofol). This document summarizes the available experimental data, outlines standard testing methodologies, and contextualizes the potential genotoxicity of the lesser-studied isomers based on related compounds.
Comparative Genotoxicity Data
Direct comparative studies on the genotoxicity of this compound and its isomers are notably absent in the current scientific literature. The available information is heavily skewed towards 2,6-diisopropylphenol (propofol), which is generally considered non-genotoxic. For the other isomers, an estimation of potential genotoxicity relies on a "category approach" and data from other alkylphenols.
Table 1: Summary of Genotoxicity Data for Diisopropylphenol Isomers
| Compound | Isomer | Ames Test | Micronucleus Test | Comet Assay |
| This compound | Target | No data available | No data available | No data available |
| 2,5-Diisopropylphenol | Isomer | No data available | No data available | No data available |
| 2,6-Diisopropylphenol (Propofol) | Isomer | Negative | Negative | Generally Negative* |
| 3,5-Diisopropylphenol | Isomer | No data available | No data available | No data available |
*One study reported DNA damage in a specific cancer cell line (mouse leukemic monocyte macrophage RAW264.7), while studies in human lymphocytes show no damage.[1][2][3]
Detailed Analysis of Available Data
2,6-Diisopropylphenol (Propofol)
The vast majority of genotoxicity studies on diisopropylphenol isomers have focused on propofol. These studies consistently demonstrate a lack of genotoxic potential in standard assays.
-
Ames Test: Propofol has been reported to be negative in the bacterial reverse mutation assay (Ames test), indicating it does not induce gene mutations in the tested bacterial strains.
-
Micronucleus Test: In vivo cytogenetic studies have shown negative results for propofol, suggesting it does not cause chromosomal damage.[4]
-
Comet Assay: Studies using the comet assay on human lymphocytes from patients who underwent anesthesia with propofol did not show evidence of DNA damage.[2] In fact, when compared to the anesthetic desflurane (B1195063), propofol exhibited a relatively lower genotoxic potential.[2] However, it is important to note a study on a mouse leukemic monocyte macrophage cell line (RAW264.7) did report that propofol induced DNA damage in a dose- and time-dependent manner, as detected by the comet assay.[1][3] This suggests that the genotoxic potential of propofol could be cell-type specific.
This compound and Other Isomers: A Data Gap
Currently, there is a significant lack of publicly available data on the genotoxicity of this compound, 2,5-diisopropylphenol, and 3,5-diisopropylphenol from standard assays like the Ames test, micronucleus test, or comet assay.
The "Category Approach" and Other Alkylphenols
In the absence of direct data, the potential genotoxicity of these isomers can be cautiously inferred using a "category approach." A study on a group of branched alkylphenols, which included compounds like o-sec-butylphenol and 2-isopropyl-5-methylphenol, showed negative results in the in vivo micronucleus test.[5] Based on these findings, the study suggested that other chemicals within this category, such as 2,4-di-tert-butylphenol, are not likely to be clastogenic in vivo.[5] This approach, which groups chemicals with similar structures to predict toxicological properties, may suggest a lower likelihood of genotoxicity for other diisopropylphenol isomers.
However, studies on other alkylphenols like nonylphenol (NP) and octylphenol (B599344) (OP) have indicated genotoxic potential.[6][7] This genotoxicity is often linked to the induction of oxidative stress, which can lead to DNA damage.[6][8] Reactive oxygen species (ROS) generated through oxidative stress can cause single and double-strand DNA breaks, as well as oxidative DNA base damage.[9][10]
Experimental Protocols
Detailed methodologies for the standard genotoxicity assays are provided below. These protocols are based on established guidelines and practices in the field.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.[11][12][13]
-
Strains: A minimum of five tester strains is typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.
-
Procedure (Plate Incorporation Method):
-
The test compound, the bacterial tester strain, and, if used, the S9 mix are combined in molten top agar (B569324).
-
This mixture is poured onto a minimal glucose agar plate.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on the test plates is counted and compared to the number on the solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result.
In Vivo Micronucleus Test
The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts of mammals.[4]
-
Animal Model: Typically, mice or rats are used.
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, once or twice.
-
Sample Collection: Bone marrow is collected at appropriate intervals after the last administration (e.g., 24 and 48 hours).
-
Slide Preparation and Staining: Bone marrow cells are flushed, and smears are prepared on slides. The slides are stained with a dye such as Giemsa or acridine (B1665455) orange to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).
-
Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
-
Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA single- and double-strand breaks, as well as alkali-labile sites, in individual cells.[2][14]
-
Cell Preparation: A single-cell suspension is obtained from the target tissue or cell culture.
-
Embedding: The cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed at this high pH, causing broken DNA fragments to migrate away from the nucleus, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide) and visualized using a fluorescence microscope.
-
Scoring: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment. An increase in these parameters in treated cells compared to controls indicates DNA damage.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
To aid in the understanding of the experimental processes and potential mechanisms of genotoxicity, the following diagrams are provided.
Conclusion
The genotoxicity profile of 2,6-diisopropylphenol (propofol) is well-characterized and indicates a general lack of genotoxic activity in standard assays. In contrast, a significant data gap exists for this compound and its 2,5- and 3,5- isomers. While a category-based approach suggests these compounds may not be clastogenic in vivo, the known genotoxic effects of other alkylphenols, potentially mediated by oxidative stress, warrant further investigation. For a comprehensive risk assessment, direct experimental evaluation of this compound and its less-studied isomers using a standard battery of genotoxicity tests is highly recommended. This will provide the necessary data to make informed decisions in the context of drug development and chemical safety.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Comparison of the genotoxicity of propofol and desflurane using the comet assay in the lymphocytes of patients who underwent lumbar discectomy: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propofol induces DNA damage in mouse leukemic monocyte macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mouse bone marrow micronucleus test: evaluation of 21 drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical category approach of genotoxicity studies for branched alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxicity of 4-nonylphenol and nonylphenol ethoxylate mixtures by the use of Saccharomyces cerevisiae D7 mutation assay and use of this text to evaluate the efficiency of biodegradation treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative and alkylating damage in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ames test - Wikipedia [en.wikipedia.org]
- 12. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 13. criver.com [criver.com]
- 14. Comet assay in evaluating DNA damage associated with ischaemia-reperfusion injury in patients undergoing coronary surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Extraction of 2,4-Diisopropylphenol from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2,4-diisopropylphenol, a compound of environmental interest, from complex matrices such as water, soil, and sediment, is critically dependent on the efficiency of the chosen extraction method. This guide provides a comparative overview of common extraction techniques, supported by available performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their analytical needs.
Comparison of Extraction Method Performance
The selection of an optimal extraction method for this compound hinges on a variety of factors, including the sample matrix, desired sensitivity, sample throughput, and available instrumentation. While direct comparative studies for this compound are limited, data from studies on similar phenolic compounds provide valuable insights into the expected performance of different techniques. The following table summarizes typical performance characteristics of common extraction methods.
| Extraction Method | Sample Matrix | Typical Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | Water | 85 - 108[1] | Analyte-dependent | Analyte-dependent | High recovery, good selectivity, potential for automation.[1] | Can be prone to matrix effects, requires method development. |
| Liquid-Liquid Extraction (LLE) | Water, Soil | 70 - 115[2] | Analyte-dependent | Analyte-dependent | Simple, widely applicable. | Can be labor-intensive, requires large volumes of organic solvents. |
| Microwave-Assisted Extraction (MAE) | Sewage Sludge, Biosolids | Analyte-dependent | <5 - 200 ng/g[3] | Not Specified | Reduced extraction time and solvent consumption.[4][5] | Requires specialized equipment, potential for thermal degradation of analytes. |
| Ultrasound-Assisted Extraction (UAE) | Soil, Sediment | 76 - 110[6] | 0.9 - 6.8 ng/g[6] | Not Specified | Faster than traditional methods, can be performed at room temperature.[7] | Efficiency can be matrix-dependent. |
| Solid-Phase Microextraction (SPME) | Wastewater | Not Specified | Analyte-dependent | Analyte-dependent | Solvent-free, simple, integrates sampling and pre-concentration. | Fiber lifetime can be limited, potential for matrix interferences. |
Experimental Workflows and Logical Relationships
The general workflow for the analysis of this compound from environmental samples involves several key stages, from sample collection to final instrumental analysis. The choice of extraction method is a critical step that influences the overall efficiency and sensitivity of the analysis.
Detailed Experimental Protocols
Solid-Phase Extraction (SPE) for Water Samples (Adapted from US EPA Method 528)[1]
This protocol is adapted from a standard method for the determination of phenols in drinking water and can be optimized for this compound.
a. Materials:
-
SPE cartridges (e.g., polystyrene-divinylbenzene based)
-
Dichloromethane (DCM)
-
6 N Hydrochloric Acid (HCl)
-
Sodium sulfite
-
Anhydrous sodium sulfate (B86663)
-
SPE manifold
-
Concentrator tube
b. Procedure:
-
Sample Preparation: If the water sample contains free chlorine, de-chlorinate 1 L of the sample by adding 40–50 mg of sodium sulfite. Acidify the sample to a pH of ≤ 2 with 6 N HCl.[1]
-
Cartridge Conditioning: Wash the SPE cartridge with three aliquots of 3 mL of DCM, followed by conditioning with three aliquots of 3 mL of methanol. Do not allow the sorbent to go dry after the final methanol wash. Equilibrate the cartridge with three aliquots of 3 mL of 0.05 N HCl.[1]
-
Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Drying: After sample loading, dry the cartridge under full vacuum for 15 minutes.[1]
-
Elution: Elute the retained analytes from the cartridge with 5 mL of DCM, followed by a rinse of the sample bottle with 10 mL of DCM which is then passed through the cartridge. A drying cartridge containing anhydrous sodium sulfate can be attached to the end of the SPE cartridge during elution to remove residual water.[1]
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35 °C.[1] The sample is then ready for GC-MS analysis.
Microwave-Assisted Extraction (MAE) for Sewage Sludge and Biosolids
This protocol is a general procedure for the extraction of various phenols from solid matrices and should be optimized for this compound.
a. Materials:
-
Microwave extraction system
-
Extraction vessels (e.g., 60 mL PTFE vessels)
-
Acetone
-
n-Hexane
-
Glacial acetic acid
-
Anhydrous sodium sulfate
-
Rotary evaporator
b. Procedure:
-
Sample Preparation: Weigh 5 g of the dried soil or sludge sample into the extraction vessel. Add 5 g of anhydrous sodium sulfate. For wet sludge samples, extraction can be performed directly.
-
Solvent Addition: Add 25 mL of an extraction solvent mixture (e.g., acetone:n-hexane = 1:1) to the vessel. For acidic phenols, the addition of glacial acetic acid may improve recovery.[4]
-
Microwave Extraction: Seal the vessels and place them in the microwave extraction system. A typical program involves heating to a set temperature (e.g., 100-120°C) and holding for a specific time (e.g., 15-20 minutes).[5]
-
Cooling and Filtration: Allow the vessels to cool to room temperature before opening. Filter the extract to remove solid particles.
-
Concentration: Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator. The sample is then ready for cleanup and/or derivatization prior to GC-MS analysis.
Ultrasound-Assisted Extraction (UAE) for Soil and Sediment Samples
This protocol provides a general framework for the application of ultrasound to extract organic pollutants from solid environmental matrices.
a. Materials:
-
Ultrasonic bath or probe sonicator
-
Extraction vials
-
Appropriate organic solvent (e.g., acetone, hexane, or a mixture)
-
Centrifuge
-
Concentrator tube
b. Procedure:
-
Sample Preparation: Weigh a known amount of the homogenized soil or sediment sample (e.g., 5-10 g) into an extraction vial.
-
Solvent Addition: Add a specific volume of the chosen extraction solvent to the vial to achieve a desired solid-to-solvent ratio.
-
Sonication: Place the vial in an ultrasonic bath or immerse an ultrasonic probe into the sample slurry. Sonicate for a defined period (e.g., 15-30 minutes). The temperature of the water bath can be controlled to prevent thermal degradation of the analyte.[7]
-
Separation: After sonication, separate the solid and liquid phases by centrifugation or filtration.
-
Extraction Repetition: Repeat the extraction process on the solid residue with fresh solvent two to three times for exhaustive extraction.
-
Concentration: Combine the extracts and concentrate to a final volume using a gentle stream of nitrogen or a rotary evaporator. The extract is then ready for further cleanup and analysis.
Logical Relationships in Method Selection
The choice of an extraction method is a multifactorial decision. The following diagram illustrates the key considerations and their interdependencies.
Conclusion
The extraction of this compound from environmental samples can be effectively achieved using a range of techniques. For aqueous samples, Solid-Phase Extraction offers high recovery and the potential for automation. For solid matrices like soil and sludge, modern techniques such as Microwave-Assisted Extraction and Ultrasound-Assisted Extraction provide rapid and efficient alternatives to traditional methods, with the added benefit of reduced solvent consumption. Liquid-Liquid Extraction remains a viable, albeit more labor-intensive, option. The ultimate choice of method will depend on the specific requirements of the study, including matrix complexity, required detection limits, and available laboratory resources. Method validation is crucial to ensure the accuracy and reliability of the obtained data.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimization of a microwave-assisted extraction procedure for the determination of selected alkyl, aryl, and halogenate… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Ultrasound-assisted extraction of polyphenols from Chinese propolis [frontiersin.org]
- 7. Quantitative analysis of methanol in wastewater by GC-MS with direct injection or headspace SPME sample introduction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Determining the Relative Response Factor of 2,4-Diisopropylphenol and its Impurities
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of HPLC-UV and GC-FID methods for the accurate quantification of impurities in 2,4-Diisopropylphenol.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) for determining the Relative Response Factor (RRF) of this compound and its potential impurities. The accurate quantification of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. The RRF is an essential parameter used to correct for the difference in detector response between the main compound and its impurities, allowing for their accurate measurement without the need for individual impurity reference standards for every analysis.[1][2][3]
Comparison of Analytical Methodologies
Both HPLC-UV and GC-FID are powerful chromatographic techniques for the separation and quantification of organic compounds. The choice between the two often depends on the volatility and thermal stability of the analytes. For this compound and its common impurities, which are typically positional isomers and related phenols, both techniques are applicable.
High-Performance Liquid Chromatography (HPLC-UV): This technique is well-suited for the analysis of non-volatile or thermally labile compounds. Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. A UV detector provides a response based on the absorbance of UV light by the analytes.
Gas Chromatography (GC-FID): GC is ideal for volatile and thermally stable compounds. The sample is vaporized and carried by an inert gas through a column where separation occurs based on boiling point and interaction with the stationary phase. The Flame Ionization Detector (FID) is a mass-sensitive detector that generates a signal proportional to the amount of carbon atoms in the analyte.
Experimental Protocols
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is a general guideline and can be optimized based on the specific impurities of interest.
1. Materials and Reagents:
-
This compound reference standard (purity >99%)
-
Impurity reference standards (e.g., 2,6-Diisopropylphenol, 3,5-Diisopropylphenol, other process-related impurities) (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid or other suitable buffer components (analytical grade)
2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
3. Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: Water:Acetonitrile (90:10, v/v) with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile:Water (90:10, v/v) with 0.1% Phosphoric Acid
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% to 30% B
-
30-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (or a wavelength determined by UV spectral analysis of this compound and its impurities)
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh about 10 mg of this compound and each impurity into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or Acetonitrile).
-
Calibration Standards: Prepare a series of at least five calibration standards for this compound and each impurity by diluting the stock solutions to cover a range from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration.
5. RRF Determination (Slope Method):
-
Inject each calibration standard for this compound and each impurity in triplicate.
-
Plot a calibration curve of peak area versus concentration for each compound.
-
Determine the slope of the linear regression line for each compound.
-
Calculate the RRF for each impurity using the following formula:[4]
-
RRF = (Slope of Impurity) / (Slope of this compound)
-
II. Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is based on general methods for the analysis of phenolic compounds and can be adapted for this compound.
1. Materials and Reagents:
-
This compound reference standard (purity >99%)
-
Impurity reference standards (e.g., 2,6-Diisopropylphenol, 3,5-Diisopropylphenol) (purity >99%)
-
Methanol or other suitable solvent (GC grade)
-
Helium or Nitrogen (carrier gas, high purity)
2. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
3. Chromatographic Conditions (Starting Point):
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
4. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare as described in the HPLC protocol, using a GC-compatible solvent like methanol.
-
Calibration Standards: Prepare a series of at least five calibration standards for this compound and each impurity by diluting the stock solutions.
5. RRF Determination (Slope Method):
-
Follow the same procedure as outlined in the HPLC protocol (steps 1-4 under RRF Determination) to calculate the RRF for each impurity based on the GC-FID response.
Data Presentation
The experimentally determined RRF values should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Relative Response Factors for this compound Impurities
| Impurity Name | HPLC-UV (275 nm) RRF | GC-FID RRF |
| 2,6-Diisopropylphenol | Value | Value |
| 3,5-Diisopropylphenol | Value | Value |
| Impurity X | Value | Value |
| Impurity Y | Value | Value |
| Note: These values are placeholders and must be determined experimentally. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the Relative Response Factor.
Caption: Workflow for RRF Determination.
Conclusion
This guide provides a framework for the determination and comparison of Relative Response Factors for this compound and its impurities using HPLC-UV and GC-FID. The choice of method will depend on the specific impurity profile and laboratory capabilities. It is crucial to validate the chosen analytical method to ensure its accuracy, precision, and linearity for the intended purpose. By establishing accurate RRF values, researchers and drug development professionals can ensure the reliable quantification of impurities, contributing to the overall quality and safety of pharmaceutical products.
References
Battle of the Stationary Phases: A Comparative Guide to HPLC Columns for Phenol Isomer Separation
For researchers, scientists, and drug development professionals, achieving optimal separation of phenol (B47542) isomers is a critical analytical challenge. This guide provides an objective comparison of the performance of various High-Performance Liquid Chromatography (HPLC) columns, supported by experimental data, to facilitate the selection of the most appropriate column for your specific application.
The separation of phenol and its isomers, such as cresols and nitrophenols, is essential in diverse fields including environmental analysis, pharmaceutical quality control, and industrial process monitoring. Due to their structural similarity, achieving baseline resolution of these isomers requires careful selection of the HPLC column and optimization of chromatographic conditions. This guide delves into a head-to-head comparison of different stationary phases, highlighting their strengths and weaknesses in resolving these closely related compounds.
Performance Comparison of HPLC Columns
The choice of stationary phase is paramount in dictating the selectivity and resolution of phenol isomer separations. While traditional reversed-phase C18 columns are widely used, alternative chemistries often provide superior performance due to different separation mechanisms.[1] Phenyl columns, for instance, offer enhanced selectivity for aromatic compounds through π-π interactions, in addition to hydrophobic interactions.[2][3] Biphenyl (B1667301) columns have also demonstrated significant improvements in peak capacity, selectivity, and resolution compared to conventional C18 columns for phenolic compounds.[4][5]
The following table summarizes the performance of several HPLC columns for the separation of a standard mixture of 11 pollutant phenols. The data is compiled from a systematic study that evaluated various reversed-phase columns based on key performance indicators such as analysis time, retention, selectivity, resolution, asymmetry factors, and efficiency.[6][7]
| Column Chemistry | Key Performance Characteristics |
| Luna C18(2) | Provides good hydrophobic retention. |
| Purospher C18 | Offers balanced retention for a range of phenols. |
| Synergi C12 | Exhibits slightly lower hydrophobicity than C18, potentially altering selectivity. |
| Synergi Fusion C18 | A polar-embedded C18 phase offering alternative selectivity for polar phenols. |
| Gemini C18 | A hybrid particle column providing good performance across a wider pH range. |
| Luna Cyano | Offers different selectivity due to dipole-dipole interactions, useful for certain isomers. |
| Lichrospher C8 | Less retentive than C18, leading to shorter analysis times. |
| Envirosep-PP | A polymeric column that can offer unique selectivity based on its material. |
| Biphenyl | Demonstrates superior peak capacity, selectivity, and resolution for phenolic compounds.[4][5] |
| Phenyl | Enhanced selectivity for aromatic compounds via π-π interactions.[1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the experimental protocols for two distinct HPLC methods used for the separation of phenol isomers.
Method 1: Separation of 11 Pollutant Phenols on Various Reversed-Phase Columns[6][7]
-
Chromatographic System: A standard HPLC system equipped with a UV-Diode Array Detector (DAD) is utilized.[6]
-
Columns: The study compared Luna C18(2), Purospher C18, Synergi C12, Synergi Fusion C18, Gemini C18, Luna Cyano, Lichrospher C8, and Envirosep-PP columns.[6]
-
Mobile Phase: A binary mobile phase consisting of 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile (B52724) (ACN) in a 60:40 (v/v) ratio was used after optimization.[7] The effects of different organic modifiers (methanol, ACN, THF) and pH were studied to achieve the best separation.[6]
-
Flow Rate: Not specified in the abstract.
-
Temperature: 50 °C.[7]
-
Detection: UV-DAD detection was employed.[7]
-
Analytes: A mixture of 11 pollutant phenols.[7]
-
Sample Preparation: Standard solutions of the phenol mixture were prepared in the mobile phase.
Method 2: Separation of Phenolic Compounds using a Biphenyl Column[4][5]
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: Kinetex biphenyl core-shell column.[4] This was compared against two traditional fully porous C18 columns (LiChrospher RP18 and Spherisorb ODS2).[4]
-
Mobile Phase: A gradient elution is typically used for complex samples like extra virgin olive oil extracts. The specific gradient profile would need to be optimized based on the sample matrix.
-
Flow Rate: A typical flow rate for analytical HPLC is around 1.0 mL/min.
-
Temperature: Column temperature is often maintained at a constant value (e.g., 25-40 °C) to ensure reproducibility.
-
Detection: UV detection at a wavelength appropriate for the phenolic compounds of interest (e.g., 280 nm).
-
Analytes: Phenolic compounds from extra virgin olive oil.[4]
-
Sample Preparation: A liquid-liquid extraction (LLE) is performed. For example, the oil sample is dissolved in hexane, and the phenolic compounds are extracted with a methanol/water mixture.[5] The extract is then evaporated and reconstituted in the mobile phase before injection.[5]
Visualizing the Experimental Workflow
To aid in understanding the process of comparing HPLC column performance, the following diagram illustrates a typical experimental workflow.
Caption: Workflow for comparing the performance of different HPLC columns for phenol isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of Diisopropylphenol Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the spectroscopic properties of five diisopropylphenol isomers: 2,4-diisopropylphenol, 2,5-diisopropylphenol, 2,6-diisopropylphenol (propofol), 3,4-diisopropylphenol, and 3,5-diisopropylphenol. The information presented is intended to aid researchers, scientists, and drug development professionals in the identification, characterization, and analysis of these compounds.
The following sections detail the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses. The data is summarized in comparative tables for easy reference. Detailed experimental protocols for each spectroscopic technique are also provided to ensure reproducibility and methodological understanding.
Spectroscopic Data Summary
The spectroscopic properties of each diisopropylphenol isomer are unique and provide a characteristic fingerprint for identification and structural elucidation. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data of Diisopropylphenol Isomers (Solvent: CDCl₃)
| Isomer | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 7.11 (d, J=2.4 Hz, 1H, Ar-H), 6.99 (dd, J=8.2, 2.4 Hz, 1H, Ar-H), 6.70 (d, J=8.2 Hz, 1H, Ar-H), 4.75 (s, 1H, OH), 3.19 (sept, J=6.9 Hz, 1H, CH), 2.85 (sept, J=6.9 Hz, 1H, CH), 1.23 (d, J=6.9 Hz, 6H, CH₃), 1.22 (d, J=6.9 Hz, 6H, CH₃) |
| 2,5-Diisopropylphenol | 6.95 (d, J=7.7 Hz, 1H, Ar-H), 6.74 (s, 1H, Ar-H), 6.64 (d, J=7.7 Hz, 1H, Ar-H), 4.6 (s, 1H, OH), 3.28 (sept, J=6.9 Hz, 1H, CH), 2.82 (sept, J=6.9 Hz, 1H, CH), 1.22 (d, J=6.9 Hz, 6H, CH₃), 1.19 (d, J=6.9 Hz, 6H, CH₃) |
| 2,6-Diisopropylphenol (Propofol) | 7.08 (t, J=7.7 Hz, 1H, Ar-H), 6.92 (d, J=7.7 Hz, 2H, Ar-H), 4.53 (s, 1H, OH), 3.18 (sept, J=6.9 Hz, 2H, CH), 1.27 (d, J=6.9 Hz, 12H, CH₃) |
| 3,4-Diisopropylphenol | 6.99 (d, J=2.2 Hz, 1H, Ar-H), 6.95 (d, J=8.1 Hz, 1H, Ar-H), 6.59 (dd, J=8.1, 2.2 Hz, 1H, Ar-H), 4.7 (s, 1H, OH), 3.21 (sept, J=6.9 Hz, 1H, CH), 2.81 (sept, J=6.9 Hz, 1H, CH), 1.21 (d, J=6.9 Hz, 6H, CH₃), 1.19 (d, J=6.9 Hz, 6H, CH₃) |
| 3,5-Diisopropylphenol | 6.63 (s, 1H, Ar-H), 6.56 (s, 2H, Ar-H), 4.6 (s, 1H, OH), 2.83 (sept, J=6.9 Hz, 2H, CH), 1.22 (d, J=6.9 Hz, 12H, CH₃) |
Table 2: ¹³C NMR Spectroscopic Data of Diisopropylphenol Isomers (Solvent: CDCl₃)
| Isomer | Chemical Shift (δ, ppm) |
| This compound | 150.9, 140.9, 134.3, 124.0, 123.8, 114.9, 33.5, 27.2, 24.2, 22.7 |
| 2,5-Diisopropylphenol | 152.9, 137.9, 135.8, 121.2, 118.9, 114.7, 33.3, 27.0, 24.2, 23.0 |
| 2,6-Diisopropylphenol (Propofol) | 149.3, 136.2, 123.9, 120.9, 27.1, 22.6 |
| 3,4-Diisopropylphenol | 154.3, 142.1, 135.2, 118.1, 113.8, 110.2, 33.8, 28.1, 24.3, 23.9 |
| 3,5-Diisopropylphenol | 155.1, 149.3, 113.0, 109.9, 34.1, 24.2 |
Table 3: Infrared (IR) Spectroscopic Data of Diisopropylphenol Isomers
| Isomer | Key Absorption Bands (cm⁻¹) |
| This compound | 3550 (O-H stretch), 2960-2870 (C-H stretch), 1600, 1500 (C=C aromatic stretch) |
| 2,5-Diisopropylphenol | 3400 (O-H stretch), 2960-2870 (C-H stretch), 1600, 1490 (C=C aromatic stretch) |
| 2,6-Diisopropylphenol (Propofol) | 3641, 3619 (O-H stretch, conformers)[1], 2960-2870 (C-H stretch), 1590, 1450 (C=C aromatic stretch) |
| 3,4-Diisopropylphenol | ~3400 (O-H stretch, estimated), 2960-2870 (C-H stretch), ~1600, 1500 (C=C aromatic stretch, estimated) |
| 3,5-Diisopropylphenol | 3600 (O-H stretch), 2960-2870 (C-H stretch), 1600, 1470 (C=C aromatic stretch) |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data of Diisopropylphenol Isomers (in Methanol)
| Isomer | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| This compound | ~277 | Data not available |
| 2,5-Diisopropylphenol | ~278 | Data not available |
| 2,6-Diisopropylphenol (Propofol) | ~274 | Data not available |
| 3,4-Diisopropylphenol | ~280 | Data not available |
| 3,5-Diisopropylphenol | ~277 | Data not available |
Table 5: Mass Spectrometry (MS) Data of Diisopropylphenol Isomers (Electron Ionization)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 178 | 163, 135, 121 |
| 2,5-Diisopropylphenol | 178 | 163, 135, 121 |
| 2,6-Diisopropylphenol (Propofol) | 178 | 163, 135, 121 |
| 3,4-Diisopropylphenol | 178 | 163, 135, 121 |
| 3,5-Diisopropylphenol | 178 | 163, 135, 121 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of diisopropylphenol isomers. These protocols are based on standard laboratory practices and the information gathered from various sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of diisopropylphenol isomers.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the diisopropylphenol isomer for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the diisopropylphenol isomers.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of the liquid diisopropylphenol isomer or a small amount of the solid isomer onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Data Processing:
-
The spectrum is automatically ratioed against the background spectrum.
-
Identify and label the characteristic absorption bands corresponding to functional groups (e.g., O-H, C-H, C=C).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) of the diisopropylphenol isomers.
Instrumentation: UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the diisopropylphenol isomer in a suitable UV-grade solvent (e.g., methanol (B129727) or ethanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is around 0.01 mg/mL.
Acquisition Parameters:
-
Wavelength Range: 200-400 nm.
-
Blank: Use the pure solvent as a blank to zero the instrument.
-
Scan Speed: Medium.
Data Processing:
-
Record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
If the path length of the cuvette and the exact concentration are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the diisopropylphenol isomers.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the diisopropylphenol isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 100 µg/mL.
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
Data Processing:
-
Identify the peak corresponding to the diisopropylphenol isomer in the total ion chromatogram.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (M⁺) and the major fragment ions.
-
Propose fragmentation pathways to explain the observed fragment ions.
Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses described above.
Caption: General workflow for NMR spectroscopic analysis.
References
2,4-Diisopropylphenol: An Evaluation as a Non-Sedative Propofol Analogue
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Propofol (B549288) (2,6-diisopropylphenol) is a widely utilized intravenous anesthetic agent, valued for its rapid onset and short duration of action.[1][2] Its primary mechanism of action involves the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[3][4] However, the profound sedative-hypnotic effects of propofol, while essential for anesthesia, can be undesirable in other therapeutic contexts. This has driven the search for non-sedative analogues that retain other beneficial properties of the parent compound, such as anticonvulsant and anxiolytic effects.
Initial investigation into 2,4-diisopropylphenol reveals its primary role as an impurity in the synthesis of propofol, often referred to as "Propofol Impurity A".[5][6] Currently, there is a lack of available pharmacological data to evaluate this compound as a non-sedative propofol analogue.
In contrast, research has identified 4-iodo-2,6-diisopropylphenol (4-I-Pro) as a promising non-sedative propofol analogue. This guide will, therefore, focus on a detailed comparison of propofol and 4-iodo-2,6-diisopropylphenol, providing experimental data and protocols to inform further research and development in this area.
Comparative Pharmacodynamics: Propofol vs. 4-iodo-2,6-diisopropylphenol
The key distinction between propofol and 4-iodo-2,6-diisopropylphenol lies in their behavioral effects in vivo. While both compounds interact with the GABA-A receptor, their profiles diverge significantly in terms of sedation and hypnosis.
Table 1: In Vivo Behavioral Effects
| Parameter | Propofol | 4-iodo-2,6-diisopropylphenol | Reference |
| Sedative-Hypnotic Effects | |||
| Loss of Righting Reflex (LORR) | Induces LORR in a dose-dependent manner (e.g., at 20-40 mg/kg, i.p. in rats) | Does not induce LORR at doses up to 60 mg/kg, i.p. in rats | [7] |
| Exploratory Behavior (mice) | Markedly suppresses horizontal and vertical activity in a dose-dependent manner | No significant effect on exploratory behavior at 60 mg/kg | [7] |
| Anticonvulsant & Anticonflict Effects | |||
| Anticonvulsant Activity | Exhibits anticonvulsant properties | Exhibits anticonvulsant properties with similar potency to propofol | [7] |
| Anticonflict Activity (Vogel Test) | Demonstrates anticonflict effects | Demonstrates anticonflict effects with similar potency to propofol | [7] |
Table 2: In Vitro GABA-A Receptor Modulation (Expressed in Xenopus oocytes)
| Parameter | Propofol | 4-iodo-2,6-diisopropylphenol | Reference |
| Potentiation of GABA-evoked Cl⁻ currents | Potentiates GABA-evoked currents in a concentration-dependent manner | Markedly potentiates GABA-evoked currents with similar potency and efficacy to propofol. Apparent potency at α1β2γ2S receptors is significantly higher than propofol. | [7] |
| Direct Activation of GABA-A Receptors | Directly activates Cl⁻ currents in the absence of GABA | Directly activates Cl⁻ currents, but with markedly less efficacy at α1β2γ2S receptors compared to propofol. | [7] |
Experimental Protocols
Loss of Righting Reflex (LORR) Assay for Sedative-Hypnotic Effect
This assay is a standard method to assess the loss of consciousness and hypnotic effect of a substance in rodents.[8][9]
-
Apparatus: A clear observation chamber.
-
Animals: Mice or rats.
-
Procedure:
-
Administer the test compound (e.g., propofol or 4-iodo-2,6-diisopropylphenol) via the desired route (e.g., intraperitoneal injection).
-
At predetermined time points post-administration, place the animal gently on its back.
-
The "righting reflex" is the animal's innate ability to return to a normal, upright posture.[9]
-
Loss of Righting Reflex (LORR) is defined as the inability of the animal to right itself within a specified time (e.g., 30-60 seconds).[10]
-
The duration of LORR is recorded as the time from the loss of the reflex until it is regained.
-
-
Data Analysis: The primary endpoints are the incidence of LORR (the number of animals exhibiting LORR) and the duration of LORR. A significant increase in the incidence and duration of LORR indicates a sedative-hypnotic effect.
Vogel Conflict Test for Anticonflict (Anxiolytic) Activity
The Vogel conflict test is a widely used preclinical model to screen for anxiolytic drugs by creating a conflict between the motivation to drink and the aversion to a mild electric shock.[11][12]
-
Apparatus: An operant conditioning chamber with a grid floor and a drinking spout connected to a shock generator and a lick detector.[13]
-
Animals: Rats, typically water-deprived for 48 hours prior to the test.[14]
-
Procedure:
-
Administer the test compound or vehicle to the water-deprived rats.
-
Place the animal in the testing chamber.
-
After a brief habituation period, a mild electric shock is delivered through the drinking spout after a certain number of licks (e.g., every 20th lick).[11]
-
The number of shocks received (or punished licks) during a set session time (e.g., 3-5 minutes) is recorded.[11]
-
-
Data Analysis: Anxiolytic compounds are expected to increase the number of punished licks, as the drug reduces the animal's fear or conflict associated with the shock. The primary endpoint is the number of shocks received.
Two-Electrode Voltage-Clamp Recording of GABA-A Receptor Currents
This electrophysiological technique is used to measure the ion flow across the membrane of a cell (e.g., a Xenopus oocyte) expressing specific GABA-A receptor subunits.[15]
-
Apparatus: A two-electrode voltage-clamp setup, including a recording chamber, micromanipulators, electrodes, an amplifier, and a data acquisition system.
-
Cells: Xenopus oocytes injected with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2S).
-
Procedure:
-
The oocyte is placed in the recording chamber and perfused with a standard saline solution.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a specific holding potential (e.g., -70 mV).
-
The test compound (GABA, propofol, or 4-iodo-2,6-diisopropylphenol) is applied to the oocyte via the perfusion system.
-
The resulting changes in the current required to maintain the holding potential are recorded. An inward flow of chloride ions (Cl⁻) through the GABA-A receptor channel results in an inward current.
-
-
Data Analysis: The amplitude of the GABA-evoked currents in the presence and absence of the test compound is measured to determine potentiation. The ability of the compound to directly elicit a current in the absence of GABA is also assessed.
Signaling Pathway: GABA-A Receptor Modulation
Propofol and its analogues act as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor distinct from the GABA binding site, enhancing the effect of GABA.[3] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability. At higher concentrations, propofol can directly activate the GABA-A receptor channel.[2]
Conclusion
While this compound lacks the necessary pharmacological data for evaluation, 4-iodo-2,6-diisopropylphenol emerges as a compelling non-sedative analogue of propofol. It retains the anticonvulsant and anticonflict properties of propofol while being devoid of its sedative-hypnotic effects. This dissociation of effects, coupled with its potent modulation of the GABA-A receptor, makes 4-iodo-2,6-diisopropylphenol a valuable tool for further research into the specific mechanisms underlying the different pharmacological actions of propofol and a potential lead compound for the development of novel therapeutics. The provided experimental protocols and diagrams offer a framework for the continued investigation and comparison of such analogues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Propofol - Wikipedia [en.wikipedia.org]
- 3. propofoldreams.wordpress.com [propofoldreams.wordpress.com]
- 4. GABA - Wikipedia [en.wikipedia.org]
- 5. This compound | C12H18O | CID 18048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]
- 7. Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 9. JaypeeDigital | Animal Experiment on Central Nervous System (CNS) [jaypeedigital.com]
- 10. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 12. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orchidscientific.com [orchidscientific.com]
- 14. benchchem.com [benchchem.com]
- 15. cellmicrosystems.com [cellmicrosystems.com]
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Diisopropylphenol: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,4-Diisopropylphenol, ensuring compliance and minimizing risk.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance, and it is imperative to handle it with the appropriate safety precautions.[1][2][3] It is known to cause skin and eye irritation, and may cause respiratory irritation.[1][3] Therefore, all handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, eye shields, and a lab coat.[4]
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1][3] |
| Eye Irritation | Causes serious eye irritation.[1][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][3] |
| Signal Word | Warning |
Operational and Disposal Plan
Under no circumstances should this compound or its waste be disposed of down the sink.[5][6][7] Due to its chemical properties and potential environmental impact, it must be treated as hazardous waste and disposed of through a licensed hazardous waste disposal service.[4][8][9][10] The following step-by-step protocol outlines the proper procedures for its collection and disposal.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
Proper segregation of waste streams is critical to prevent accidental chemical reactions and ensure compliant disposal.[10][11][12]
-
Solid Waste:
-
Collect solid this compound waste, including contaminated personal protective equipment (gloves, weigh boats, etc.), absorbent paper, and pipette tips, in a designated, leak-proof, and sealable container.[7][13]
-
This container should be clearly labeled as "Hazardous Waste: this compound (Solid)" and include the approximate amount or concentration of the constituents.[8][12][13]
-
-
Liquid Waste:
-
Aqueous solutions or organic solvents containing this compound should be collected in a separate, shatter-proof container that is compatible with the solvent used.[7][12]
-
Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.[12]
-
The container must be clearly labeled with the full chemical name "this compound," the solvent(s) used, their approximate concentrations, and the words "Hazardous Waste".[8][10][12]
-
-
Sharps Waste:
2. Waste Container Management:
The integrity and proper labeling of waste containers are paramount for safety and compliance.[9][11]
| Container Type | Material | Key Features |
| Solid Waste | High-density polyethylene (B3416737) (HDPE) or other compatible plastic | Leak-proof, sealable lid[7][13] |
| Liquid Waste | Glass or compatible plastic (e.g., HDPE) | Shatter-proof, compatible with solvent, screw-on cap[7][12][13] |
| Sharps Waste | Puncture-resistant plastic | Labeled for sharps, leak-proof[7][13] |
-
Container Condition: All waste containers must be in good condition, with no cracks, rust, or leaks.[8][10] If a container begins to leak, the waste must be transferred to a new, suitable container.[8][10]
-
Labeling: Every waste container must be clearly labeled with a "Hazardous Waste" tag as soon as waste is added.[8][9][13] The label must include the full chemical name of all contents and their approximate percentages.[10][12]
-
Closure: Waste containers must be kept securely capped at all times, except when adding waste.[8][10][11][13] This prevents the release of vapors and reduces the risk of spills.
3. Storage of Hazardous Waste:
Designate a specific, secure area within the laboratory for the accumulation of hazardous waste.[13]
-
This area should be well-ventilated and away from sources of ignition and incompatible materials.[7]
-
Store waste containers in secondary containment trays to capture any potential leaks.[13] The secondary container must be chemically compatible with the waste and large enough to hold 110% of the volume of the primary container.[13]
-
Segregate waste containers according to their hazard class (e.g., flammables, corrosives).[8][10]
4. Arranging for Disposal:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office or a contracted waste management provider.[7]
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods. Adhere to your institution's guidelines on maximum accumulation times and quantities.[9]
Disposal Process Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem.
References
- 1. This compound | C12H18O | CID 18048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 2934-05-6 [amp.chemicalbook.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. acs.org [acs.org]
- 6. openanesthesia.org [openanesthesia.org]
- 7. benchchem.com [benchchem.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. nswai.org [nswai.org]
- 13. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling 2,4-Diisopropylphenol
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the use of 2,4-Diisopropylphenol, a compound that necessitates careful management in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must be worn to protect against splashes.[2] |
| Hand Protection | Chemical-resistant gloves | Neoprene, Viton, or vinyl gloves are recommended.[3] Double exam-style nitrile or thicker (8mil) nitrile gloves are suitable for incidental contact with dilute solutions (<10%).[2] |
| Body Protection | Laboratory Coat | Should be fully buttoned.[2][4] For potential splashes, a butyl rubber or neoprene apron over the lab coat is advised.[2] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) if ventilation is inadequate or for spill cleanup.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize risks. The following protocol outlines the key steps from preparation to post-handling procedures.
Preparation:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[6]
-
Work Area Setup: All handling of this compound should be conducted within a properly functioning chemical fume hood.[3][7]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.[4]
Handling:
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding the creation of dust or aerosols.[3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[8]
-
No Ingestion or Inhalation: Do not eat, drink, or smoke in the handling area.[6] Avoid breathing vapors or mists.[8]
Post-Handling:
-
Decontamination: Clean the work area thoroughly after use.
-
Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last.[4]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.[9]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is a critical step in the safety protocol.
-
Waste Segregation: All materials that have come into contact with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves), and cleaning materials, must be treated as hazardous waste.[10]
-
Containerization:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[10]
-
Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[10]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Do not dispose of this compound down the drain.[6][8]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when working with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C12H18O | CID 18048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. wcu.edu [wcu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
